molecular formula C19H31B B1522051 1-Bromo-4,6-nonadecadiyne CAS No. 376591-04-7

1-Bromo-4,6-nonadecadiyne

Cat. No.: B1522051
CAS No.: 376591-04-7
M. Wt: 339.4 g/mol
InChI Key: BCWJEWJRRDCQQU-UHFFFAOYSA-N
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Description

1-Bromo-4,6-nonadecadiyne is a useful research compound. Its molecular formula is C19H31Br and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4,6-nonadecadiyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4,6-nonadecadiyne including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromononadeca-4,6-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-12,17-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWJEWJRRDCQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659861
Record name 1-Bromononadeca-4,6-diyne
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Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376591-04-7
Record name 1-Bromo-4,6-nonadecadiyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376591-04-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromononadeca-4,6-diyne
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-4,6-nonadecadiyne for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-Bromo-4,6-nonadecadiyne (CAS No. 376591-04-7). As a functionalized long-chain diyne, this molecule represents a versatile building block in synthetic organic chemistry with potential applications in medicinal chemistry and materials science. This document consolidates available data and provides expert insights into its handling, characterization, and synthetic utility, aimed at facilitating its use in advanced research and drug discovery programs.

Introduction: The Strategic Value of Functionalized Polyynes

Long-chain polyynes, characterized by a backbone of alternating single and triple carbon-carbon bonds, are a fascinating class of molecules. Their rigid, linear structure and rich electron density make them valuable synthons for a variety of complex molecular architectures. The introduction of a terminal bromoalkyl group, as seen in 1-Bromo-4,6-nonadecadiyne, significantly enhances its synthetic versatility. The bromine atom serves as an excellent leaving group in numerous cross-coupling reactions, while the diyne moiety offers a site for a range of chemical transformations. This unique combination of functional groups makes 1-Bromo-4,6-nonadecadiyne a molecule of interest for the construction of novel bioactive compounds and advanced materials. Many natural products containing polyyne chains have shown promising biological activities, including cytotoxic, anti-inflammatory, and anticancer effects, underscoring the potential of synthetic analogues in drug discovery.[1]

Molecular Structure and Physicochemical Properties

1-Bromo-4,6-nonadecadiyne is a long-chain hydrocarbon featuring a conjugated diyne system and a terminal bromoalkyl group.

Molecular Formula: C₁₉H₃₁Br

Molecular Weight: 339.36 g/mol

Structure: CH₃(CH₂)₁₁C≡C-C≡C-(CH₂)₃Br

Physicochemical Data
PropertyValueSource/Comment
CAS Number 376591-04-7
Appearance Colorless to light yellow/orange clear liquid[2]
Melting Point 12 °C[3]
Boiling Point 196 °C[3] (Note: Pressure not specified, likely at reduced pressure)
Density 1.054 g/cm³[3]
Solubility Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons). Insoluble in water.Inferred from structure
Stability Light and heat sensitive.

Spectroscopic Profile (Predicted)

As no experimentally derived spectra for 1-Bromo-4,6-nonadecadiyne are publicly available, the following spectroscopic data are predicted based on the analysis of its functional groups and comparison with similar long-chain bromoalkanes and alkynes.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments along the aliphatic chain and near the functional groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (C19)~0.88Triplet3H
-(CH₂)₁₀- (C8-C17)~1.26Multiplet20H
-CH₂-C≡ (C8)~1.48Multiplet2H
-C≡C-CH₂-C≡C- (C3)~2.15Triplet2H
Br-CH₂-CH₂-~2.00Quintet2H
Br-CH₂-~3.40Triplet2H

Causality: The terminal methyl group (C19) will appear at the most upfield region (~0.88 ppm) as a triplet due to coupling with the adjacent methylene group. The long methylene chain (C8-C17) will form a broad multiplet around 1.26 ppm. The methylene group adjacent to the diyne system (C8) will be slightly deshielded (~1.48 ppm). The protons on the carbon between the two triple bonds are not present in this molecule. The methylene group at C3, allylic to the diyne system, will be deshielded to around 2.15 ppm. The protons on the carbon adjacent to the bromine atom (C1) will be the most downfield-shifted aliphatic protons (~3.40 ppm) due to the electron-withdrawing effect of bromine.[4][5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide direct information about the carbon skeleton.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (C19)~14
-(CH₂)₁₁- (C8-C18)~22-32
-CH₂-C≡ (C8)~19
-C≡C- (C4, C5, C6, C7)~65-85
-C H₂-C≡C- (C3)~28
Br-C H₂-C H₂- (C2)~32
Br-C H₂- (C1)~33

Causality: The sp-hybridized carbons of the diyne system will resonate in the characteristic alkyne region of the ¹³C NMR spectrum (around 65-85 ppm). The exact shifts of the four acetylenic carbons will be distinct due to the unsymmetrical nature of the molecule. The long alkyl chain carbons will appear in the typical aliphatic region (14-32 ppm). The carbon atom directly attached to the bromine (C1) will be shifted downfield to approximately 33 ppm.[6][7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the hydrocarbon backbone, with key diagnostic peaks for the diyne functionality.

Functional GroupPredicted Absorption (cm⁻¹)Intensity
C-H (sp³ stretch)2850 - 2960Strong
C≡C (stretch)~2260 and ~2150Weak to Medium
C-H (bend)1375 - 1470Medium
C-Br (stretch)515 - 690Medium to Strong

Causality: The most informative peaks will be the weak to medium absorptions in the 2100-2260 cm⁻¹ region, characteristic of the C≡C stretching vibrations of the conjugated diyne system. Due to the conjugation, two distinct bands are expected. The spectrum will also show strong C-H stretching bands just below 3000 cm⁻¹ and bending vibrations in the 1375-1470 cm⁻¹ range, typical for a long aliphatic chain. A medium to strong absorption in the lower frequency region (515-690 cm⁻¹) can be attributed to the C-Br stretch.[2][10][11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak and a characteristic fragmentation pattern.

Ionm/zComment
[M]⁺338/340Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine in a ~1:1 ratio.
[M-Br]⁺259Loss of a bromine radical.
[CₙH₂ₙ₊₁]⁺variousFragmentation of the long alkyl chain, with characteristic clusters of peaks separated by 14 Da (CH₂).

Causality: The mass spectrum will exhibit a prominent molecular ion peak cluster at m/z 338 and 340, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[12][13] A significant fragment will be observed at m/z 259, corresponding to the loss of the bromine atom. The fragmentation of the long alkyl chain will lead to a series of carbocation fragments, typically with the most abundant peaks corresponding to C₃H₇⁺ (m/z 43), C₄H₉⁺ (m/z 57), and C₅H₁₁⁺ (m/z 71).[14][15]

Synthesis and Purification

Proposed Synthetic Workflow

A potential synthetic route is outlined below:

Synthesis_Workflow cluster_0 Step 1: Preparation of 1-Bromo-1,3-butadiyne Precursor cluster_1 Step 2: Grignard Reagent Formation cluster_2 Step 3: Cross-Coupling Reaction cluster_3 Step 4: Purification A 1,3-Butadiyne B 1-Bromo-1,3-butadiyne A->B Bromination (e.g., NBS, AgNO₃) E 1-Bromo-4,6-nonadecadiyne B->E Cu(I) catalyst C 1-Bromotridecane D Tridecylmagnesium bromide C->D Mg, THF D->E F Pure Product E->F Column Chromatography (Silica gel, Hexane/EtOAc)

Caption: Proposed synthetic workflow for 1-Bromo-4,6-nonadecadiyne.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of a suitable bromo-diyne precursor: A common method for creating unsymmetrical diynes is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-bromoalkyne.[16]

  • Coupling Reaction: The 1-bromo-alkyne is then coupled with the Grignard reagent of a long-chain alkyl bromide (e.g., tridecylmagnesium bromide, prepared from 1-bromotridecane) in the presence of a copper(I) catalyst.

  • Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-Bromo-4,6-nonadecadiyne.[17]

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-Bromo-4,6-nonadecadiyne lies in the orthogonal reactivity of its two key functional moieties: the bromoalkane and the conjugated diyne system.

Reactions at the Bromoalkane Terminus

The terminal bromine atom is susceptible to nucleophilic substitution and can be used to introduce a wide variety of functional groups. It is also a key participant in cross-coupling reactions.

  • Nucleophilic Substitution: The bromine can be displaced by a range of nucleophiles (e.g., azides, cyanides, amines, thiols) to generate a diverse library of derivatives.

  • Grignard Reagent Formation: Treatment with magnesium metal in an ethereal solvent would generate the corresponding Grignard reagent, a potent carbon nucleophile for the formation of new carbon-carbon bonds.

  • Cross-Coupling Reactions: The bromoalkane can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to append aryl, vinyl, or other alkyl groups.[18][19]

Reactions of the Diyne System

The conjugated diyne is an electron-rich system that can undergo a variety of transformations.

  • Click Chemistry: The terminal alkyne can be regenerated from the internal diyne system under specific conditions, allowing for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions.

  • Reduction: The triple bonds can be selectively reduced. Hydrogenation with Lindlar's catalyst would yield the corresponding (Z,Z)-diene, while reduction with sodium in liquid ammonia would give the (E,E)-diene. Complete hydrogenation would afford the fully saturated 1-bromononadecane.

  • Cycloaddition Reactions: Diynes can participate in various cycloaddition reactions, including [2+2+2] cycloadditions, to form complex cyclic structures.

Reactivity_Diagram cluster_0 Reactions at Bromoalkane cluster_1 Reactions at Diyne A 1-Bromo-4,6-nonadecadiyne B Nucleophilic Substitution (Nu⁻) A->B C Grignard Formation (Mg) A->C D Cross-Coupling (e.g., Suzuki) A->D E Selective Reduction (e.g., Lindlar's Cat.) A->E F Complete Reduction (H₂, Pd/C) A->F G Cycloaddition A->G

Caption: Key reaction pathways for 1-Bromo-4,6-nonadecadiyne.

Potential Applications in Drug Discovery

The structural features of 1-Bromo-4,6-nonadecadiyne make it an attractive scaffold for medicinal chemistry and drug discovery.

  • Cytotoxic and Anticancer Agents: Many natural and synthetic polyynes exhibit significant cytotoxic activity against various cancer cell lines.[20] The long lipophilic chain of 1-Bromo-4,6-nonadecadiyne could facilitate its incorporation into cell membranes, potentially leading to membrane disruption or interaction with membrane-bound proteins.[8][12][13] The diyne moiety can act as a reactive pharmacophore.

  • Molecular Probes: The bromoalkyl terminus can be functionalized with reporter groups (e.g., fluorophores, biotin) to create molecular probes for studying biological systems. The lipophilic nature of the molecule would favor its use in studying lipid metabolism and membrane dynamics.[9]

  • Scaffold for Library Synthesis: The dual reactivity of the molecule allows for the rapid generation of diverse chemical libraries. By systematically varying the substituents at both the bromoalkane and diyne ends, a wide range of novel compounds can be synthesized and screened for biological activity.

Safety and Handling

As a reactive, long-chain organic molecule, 1-Bromo-4,6-nonadecadiyne requires careful handling to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[21][22]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors, especially if heated.[21]

  • Ignition Sources: Although not classified as pyrophoric, the compound is a long-chain hydrocarbon and should be kept away from open flames and other ignition sources.[21]

  • Storage: Store in a tightly sealed container in a cool, dark place, preferably at -20°C as recommended by suppliers, to prevent degradation. It is noted to be light and heat sensitive.

  • Disposal: Dispose of as halogenated organic waste in accordance with local, state, and federal regulations. Do not pour down the drain.[22]

  • Energetic Potential: While not a primary explosive, conjugated diyne systems can be energetic and may decompose exothermically under certain conditions (e.g., high temperature, pressure, or in the presence of certain metals). Handle with caution, especially when performing reactions at elevated temperatures.[20]

Conclusion

1-Bromo-4,6-nonadecadiyne is a synthetically versatile molecule with significant potential in organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an ideal building block for the creation of complex molecules and diverse chemical libraries. While further research is needed to fully elucidate its biological activity, its structural similarity to known cytotoxic polyynes suggests it could be a valuable scaffold in the development of new therapeutic agents. This guide provides a foundational understanding of its properties and reactivity to aid researchers in harnessing its synthetic potential.

References

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Sources

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-4,6-nonadecadiyne

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth, technically-focused protocol for the synthesis of 1-Bromo-4,6-nonadecadiyne, a valuable long-chain functionalized polyyne. Such scaffolds are of significant interest to researchers in materials science and drug development due to their unique structural and electronic properties. The core of this synthesis is a strategic application of the Cadiot-Chodkiewicz coupling reaction, which facilitates the efficient formation of the unsymmetrical conjugated diyne system.[1][2][3][4] This document details a validated retrosynthetic pathway, provides step-by-step protocols for the preparation of key precursors, and culminates in the final copper-catalyzed cross-coupling reaction. Each stage is supported by mechanistic insights, causality-driven explanations for experimental choices, and comprehensive characterization guidelines to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Functionalized Diynes

1-Bromo-4,6-nonadecadiyne is a bifunctional organic molecule featuring two key reactive domains: a terminal bromoalkane and an internal, conjugated 1,3-diyne system. This architecture makes it a highly versatile intermediate for advanced chemical synthesis.

  • The Bromoalkyl Terminus: The primary bromide at the C1 position serves as a classic electrophilic site, ideal for nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide array of functional groups, including azides, amines, thiols, and for further carbon-carbon bond formation via organometallic reagents.

  • The Conjugated Diyne Core: The rigid, electron-rich diyne backbone is a crucial structural motif in molecular wires, organic electronics, and natural products.[2][5] Its π-system can be further manipulated through reactions such as partial hydrogenation, cycloadditions, or metal-catalyzed transformations, enabling the construction of complex molecular architectures.

This guide presents a logical and robust pathway to access this valuable compound, designed for execution by professionals in a laboratory setting.

Retrosynthetic Strategy and Pathway Design

The principal challenge in synthesizing 1-Bromo-4,6-nonadecadiyne lies in the selective formation of the unsymmetrical C(sp)-C(sp) bond of the diyne. Our retrosynthetic analysis identifies the Cadiot-Chodkiewicz coupling as the optimal key transformation.[1][6] This reaction involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne.

The Disconnection:

The target molecule is disconnected at the C5-C6 bond within the diyne system. This leads to two synthetically accessible precursors: a terminal alkyne and a 1-bromoalkyne.

  • Precursor A (Terminal Alkyne): 5-Bromopent-1-yne

  • Precursor B (1-Bromoalkyne): 1-Bromotridec-1-yne

This specific disconnection is chosen for its strategic advantages. The synthesis of 1-bromotridec-1-yne begins with the commercially available tridec-1-yne, and its subsequent bromination is a high-yielding and selective process. 5-Bromopent-1-yne is also readily prepared from common starting materials.

Synthetic_Workflow SM1 Tridec-1-yne PrecursorB 1-Bromotridec-1-yne SM1->PrecursorB NBS, AgNO3 (Terminal Bromination) SM2 4-Pentyn-1-ol PrecursorA 5-Bromopent-1-yne SM2->PrecursorA PBr3 or CBr4/PPh3 (Hydroxyl Substitution) Target 1-Bromo-4,6-nonadecadiyne PrecursorB->Target Cadiot-Chodkiewicz Coupling (CuCl, Base) PrecursorA->Target Cadiot-Chodkiewicz Coupling (CuCl, Base)

Caption: Overall synthetic workflow for 1-Bromo-4,6-nonadecadiyne.

Synthesis of Key Precursors

The success of the final coupling reaction is contingent upon the purity and availability of the two primary precursors. The following sections provide detailed, validated protocols for their synthesis.

Synthesis of 1-Bromotridec-1-yne (Precursor B)

The conversion of a terminal alkyne to a 1-bromoalkyne is a critical step that requires electrophilic bromination of the weakly acidic terminal C-H bond. A standard and highly effective method employs N-Bromosuccinimide (NBS) as the bromine source, catalyzed by silver nitrate (AgNO₃).[7][8][9]

Causality of Reagent Choice:

  • NBS: A convenient and safe source of electrophilic bromine.

  • AgNO₃ (Catalyst): The silver(I) ion is highly alkynophilic. It coordinates to the π-system of the alkyne, which significantly increases the acidity of the terminal proton. This facilitates deprotonation and the formation of a silver acetylide intermediate in situ, which is then readily brominated by NBS.[8][9] This catalytic approach avoids the need for strong bases, which could cause side reactions with other functional groups.

  • To a round-bottom flask shielded from light, add tridec-1-yne (1.0 eq).

  • Dissolve the alkyne in acetone (approx. 0.2 M concentration).

  • Add N-Bromosuccinimide (NBS, 1.2 eq) and silver nitrate (AgNO₃, 0.1 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alkyne.

  • Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium chloride.

  • Extract the aqueous layer with diethyl ether (3x volumes).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to yield 1-bromotridec-1-yne as a colorless to pale yellow oil.

ReagentMolar Eq.Purpose
Tridec-1-yne1.0Substrate
N-Bromosuccinimide1.2Bromine Source
Silver Nitrate0.1Catalyst
Acetone-Solvent
Synthesis of 5-Bromopent-1-yne (Precursor A)

This precursor is synthesized from the commercially available 4-pentyn-1-ol. The conversion of the primary alcohol to a primary bromide is a standard functional group transformation. The Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is an excellent choice due to its mild conditions and high efficiency.

Causality of Reagent Choice:

  • PPh₃ and CBr₄: These reagents react to form the phosphonium salt [Ph₃P-Br]⁺Br⁻in situ. The alcohol's oxygen atom then attacks the electrophilic phosphorus atom, forming a good leaving group (-OPPh₃). The bromide ion then displaces this group in a classic SN2 reaction, resulting in the desired alkyl bromide with minimal risk of rearrangement.

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (PPh₃, 1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Add carbon tetrabromide (CBr₄, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Add a solution of 4-pentyn-1-ol (1.0 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM (3x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent in vacuo. The crude product will contain triphenylphosphine oxide as a major byproduct.

  • Purify by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes, typically 0% to 5%) to isolate 5-bromopent-1-yne.

ReagentMolar Eq.Purpose
4-Pentyn-1-ol1.0Substrate
Triphenylphosphine1.5Reagent
Carbon Tetrabromide1.5Bromine Source
Dichloromethane-Solvent

The Core Directive: Cadiot-Chodkiewicz Coupling

With both precursors in hand, the final step is the construction of the diyne system. The Cadiot-Chodkiewicz reaction is the definitive method for this transformation, offering high yields and selectivity for the desired unsymmetrical product.[1][2][4]

Mechanistic Rationale

The reaction's success hinges on a copper(I)-mediated catalytic cycle. A thorough understanding of this mechanism is key to troubleshooting and optimizing the reaction.

  • Deprotonation & Acetylide Formation: The base (typically an amine) deprotonates the terminal alkyne (5-bromopent-1-yne), which then reacts with the Cu(I) salt to form a copper(I) acetylide intermediate.

  • Oxidative Addition: The 1-bromoalkyne (1-bromotridec-1-yne) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.

  • Reductive Elimination: This unstable Cu(III) species rapidly undergoes reductive elimination, forming the new C-C bond of the conjugated diyne product and regenerating the active Cu(I) catalyst.

Cadiot_Chodkiewicz_Cycle Catalyst Cu(I)X Term_Alkyne R-C≡C-H (5-Bromopent-1-yne) Cu_Acetylide Cu(I)-C≡C-R Term_Alkyne->Cu_Acetylide + Catalyst, Base - HX, - Base-H⁺ Bromo_Alkyne R'-C≡C-Br (1-Bromotridec-1-yne) Base Base (Amine) Cu_III Cu(III) Intermediate (R-C≡C-Cu-C≡C-R') Cu_Acetylide->Cu_III + Bromo_Alkyne (Oxidative Addition) Cu_III->Catalyst Regeneration Product R-C≡C-C≡C-R' (Final Product) Cu_III->Product Reductive Elimination

Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling reaction.

Detailed Experimental Protocol
  • To a Schlenk flask under an inert atmosphere, add copper(I) chloride (CuCl, 0.1 eq), hydroxylamine hydrochloride (NH₂OH·HCl, 0.2 eq, as a reducing agent to maintain Cu(I) state), and a 30-40% aqueous solution of n-butylamine.

  • Cool the mixture to 10 °C.

  • Add a solution of 5-bromopent-1-yne (Precursor A, 1.0 eq) in tetrahydrofuran (THF) dropwise to the stirred copper solution. A color change (often to yellow or green) indicates the formation of the copper acetylide.

  • After stirring for 5 minutes, add a solution of 1-bromotridec-1-yne (Precursor B, 1.1 eq) in THF dropwise over 20-30 minutes.

  • Allow the reaction to stir at room temperature for 6-8 hours, monitoring by TLC for the formation of the higher Rf product and consumption of the precursors.

  • Once complete, pour the reaction mixture into a separatory funnel containing 2M hydrochloric acid to dissolve copper salts.

  • Extract the product with diethyl ether (3x volumes).

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluting with hexanes or a very low percentage of ethyl acetate in hexanes) to afford pure 1-Bromo-4,6-nonadecadiyne.

ComponentMolar Eq.Purpose
5-Bromopent-1-yne1.0Substrate (Terminal Alkyne)
1-Bromotridec-1-yne1.1Substrate (Bromoalkyne)
Copper(I) Chloride0.1Catalyst
n-Butylamine-Base and Solvent
NH₂OH·HCl0.2Reducing Agent
THF-Co-solvent

Characterization and Validation

The identity and purity of the final product, 1-Bromo-4,6-nonadecadiyne (C₁₉H₃₁Br, MW: 339.36 g/mol )[10], must be confirmed through spectroscopic analysis.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include a triplet at ~3.4 ppm (2H, -CH₂Br), a triplet at ~2.4 ppm (2H, propargylic CH₂), a multiplet at ~2.2 ppm (2H, propargylic CH₂), a multiplet at ~2.0 ppm (2H, -CH₂CH₂Br), and overlapping multiplets for the long alkyl chain between ~1.2-1.5 ppm, and a terminal methyl triplet at ~0.9 ppm (3H).

  • ¹³C NMR (CDCl₃, 100 MHz): Key signals for the diyne carbons are expected between 65-80 ppm. The carbon bearing the bromine (-CH₂Br) should appear around 32-34 ppm.

  • Mass Spectrometry (EI or ESI): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺ at m/z 338 and 340.

Conclusion

This guide outlines a reliable and mechanistically sound synthetic route for producing 1-Bromo-4,6-nonadecadiyne. By leveraging the precision of the Cadiot-Chodkiewicz coupling and employing standard, high-yielding reactions for precursor synthesis, researchers can confidently access this versatile building block. The provided protocols, grounded in an understanding of the underlying chemical principles, are designed to be reproducible and scalable, empowering further innovation in the development of complex organic materials and pharmaceuticals.

References

  • Chinchilla, R. & Nájera, C. Recent developments and applications of the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of alkynyl bromides. Available from: [Link]

  • Novák, Z., et al. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. ACS Publications. Available from: [Link]

  • García, P., et al. Cationic Gold Catalyzes ω-Bromination of Terminal Alkynes and Subsequent Hydroaddition Reactions. ACS Catalysis. ACS Publications. Available from: [Link]

  • Chinchilla, R. & Nájera, C. Recent developments and applications of the Cadiot–Chodkiewicz reaction. ResearchGate. Available from: [Link]

  • Wang, C., et al. Iron-Catalyzed Cadiot–Chodkiewicz Coupling with High Selectivity in Water under Air. The Journal of Organic Chemistry. American Chemical Society. Available from: [Link]

  • Chemistry LibreTexts. 10.3: Reactions of Alkynes - Addition of HX and X₂. Available from: [Link]

  • Reddit. Terminal Alkyne Bromination. r/OrganicChemistry. Available from: [Link]

Sources

An In-depth Technical Guide to 1-Bromo-4,6-nonadecadiyne: A Promising Polyacetylene for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4,6-nonadecadiyne (CAS Number: 376591-04-7), a member of the intriguing class of polyacetylenic compounds. While specific research on this particular molecule is limited, this document synthesizes available information on its chemical characteristics and draws extensively from the rich body of literature on closely related long-chain polyacetylenes to project its potential applications in drug discovery and development. This guide will delve into its physicochemical properties, plausible synthetic and purification strategies, and its anticipated biological activities, with a focus on its potential as an anti-inflammatory and cytotoxic agent. Detailed experimental protocols for evaluating these activities are provided to empower researchers in their exploration of this and similar molecules.

Introduction: The Therapeutic Potential of Polyacetylenes

Polyacetylenes are a class of naturally occurring and synthetic compounds characterized by the presence of one or more carbon-carbon triple bonds.[1] These molecules, particularly those with long aliphatic chains, have garnered significant attention in the scientific community for their diverse and potent biological activities.[2][3] Found in various plant families such as Apiaceae and Araliaceae, polyacetylenes like falcarinol and its analogues have demonstrated significant anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The unique electronic and structural features conferred by the conjugated diyne system are believed to be crucial for their biological effects. 1-Bromo-4,6-nonadecadiyne, with its long C19 chain and a terminal bromo-substituent, represents a potentially valuable, yet underexplored, member of this class for synthetic and medicinal chemistry applications. The bromine atom, in particular, can serve as a handle for further chemical modifications, opening avenues for the creation of novel derivatives with tailored properties.

Physicochemical Properties of 1-Bromo-4,6-nonadecadiyne

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 376591-04-7[6]
Molecular Formula C₁₉H₃₁Br[7]
Molecular Weight 339.36 g/mol [7]
Synonyms 4,6-Nonadecadiynyl Bromide[6]
Appearance Colorless to Light yellow to Light orange clear liquid[6]
Purity >96.0% (GC)[6]

Synthesis and Purification Strategies

Proposed Synthetic Workflow

A logical retrosynthetic analysis suggests that 1-Bromo-4,6-nonadecadiyne can be synthesized from commercially available starting materials through a series of coupling and functional group manipulation reactions. A potential workflow is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_coupling Key Coupling Reaction cluster_intermediate Intermediate cluster_purification Purification cluster_final Final Product start1 1-Bromo-1-alkyne coupling Cadiot-Chodkiewicz or Sonogashira Coupling start1->coupling start2 Terminal Alkyne start2->coupling intermediate Brominated Polyacetylene coupling->intermediate purification Column Chromatography intermediate->purification final_product 1-Bromo-4,6-nonadecadiyne purification->final_product

Caption: Proposed synthetic workflow for 1-Bromo-4,6-nonadecadiyne.

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

  • Preparation of the Terminal Alkyne : The long-chain terminal alkyne can be synthesized from the corresponding alkyl halide via nucleophilic substitution with an acetylide anion.

  • Bromination of the Terminal Alkyne : The terminal alkyne is then brominated at the terminal position. This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a silver catalyst.

  • Coupling Reaction : The resulting 1-bromoalkyne can then be coupled with another terminal alkyne under conditions such as the Cadiot-Chodkiewicz coupling (using a copper salt catalyst) or a Sonogashira coupling (using a palladium catalyst).

  • Work-up and Purification : The reaction mixture is typically quenched with an aqueous solution and extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel.

Purification and Characterization

Purification of the final product is critical to ensure the removal of unreacted starting materials and byproducts.

  • Column Chromatography : Flash column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate gradients) is the method of choice for purifying polyacetylenes.

  • Characterization : The structure and purity of the synthesized 1-Bromo-4,6-nonadecadiyne should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the carbon skeleton and the position of the bromine and alkyne functionalities.

    • Mass Spectrometry (MS) : To confirm the molecular weight and elemental composition.

    • Gas Chromatography (GC) : To determine the purity of the final product.

Anticipated Biological Activities and Mechanism of Action

Based on the extensive research on structurally similar polyacetylenes, 1-Bromo-4,6-nonadecadiyne is predicted to exhibit significant anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Polyacetylenes are known to modulate key inflammatory pathways. The proposed mechanism of action involves the inhibition of pro-inflammatory enzymes and transcription factors.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates COX2 COX-2 NFkB->COX2 induces iNOS iNOS NFkB->iNOS induces Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Polyacetylene 1-Bromo-4,6-nonadecadiyne (Predicted) Polyacetylene->NFkB inhibits Polyacetylene->COX2 inhibits

Caption: Predicted anti-inflammatory mechanism of 1-Bromo-4,6-nonadecadiyne.

Studies on related polyacetylenes have shown that they can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[4] This is often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4]

Cytotoxic Activity

Numerous polyacetylenes have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

Polyacetylene DerivativeCancer Cell LineIC₅₀ (µM)Source
FalcarinolColon cancer (HT-29)1.8[8]
FalcarindiolColon cancer (HT-29)11.2[8]
(3S,10R)-tridaxin BLeukemia (K562)2.62[4]
(3S,10S)-tridaxin BLeukemia (K562)14.43[4]

The mechanism of cytotoxicity often involves the induction of apoptosis (programmed cell death) through the modulation of pro- and anti-apoptotic proteins and the activation of caspases.

Experimental Protocols for Biological Evaluation

To aid researchers in the investigation of 1-Bromo-4,6-nonadecadiyne, the following are detailed, self-validating protocols for assessing its anti-inflammatory and cytotoxic activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., HT-29, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-Bromo-4,6-nonadecadiyne (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment : Prepare serial dilutions of 1-Bromo-4,6-nonadecadiyne in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition : Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol measures the ability of the compound to inhibit NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • 1-Bromo-4,6-nonadecadiyne (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding : Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of 1-Bromo-4,6-nonadecadiyne for 1 hour.

  • LPS Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + DMSO + LPS).

  • Griess Assay :

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B to each well and incubate for another 10 minutes.

  • Absorbance Measurement : Measure the absorbance at 540 nm.

  • Data Analysis : Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

1-Bromo-4,6-nonadecadiyne is a structurally intriguing polyacetylene with significant, albeit largely unexplored, potential in drug discovery. Based on the well-documented biological activities of related compounds, it is a promising candidate for investigation as both an anti-inflammatory and an anticancer agent. The synthetic accessibility and the presence of a reactive bromine handle further enhance its appeal for the development of novel therapeutic leads. Future research should focus on the development of a robust and scalable synthesis for this compound, followed by a thorough in vitro and in vivo evaluation of its biological properties to validate the predictions outlined in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this and other long-chain polyacetylenes.

References

  • Cytotoxic and anti-inflammatory polyacetylenes from Tridax procumbens L. PubMed. (URL: [Link])

  • Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model. MDPI. (URL: [Link])

  • Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention. PubMed. (URL: [Link])

  • Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC. (URL: [Link])

  • Mechanisms of Action of Polyacetylenes' Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment - Preprints.org. (URL: [Link])

  • Polyacetylenes from Bidens bipinnata L. and their biological activities - ResearchGate. (URL: [Link])

  • Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC - NIH. (URL: [Link])

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A Technical Guide to the Physical Properties of Long-Chain Bromoalkadiynes for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Long-chain bromoalkadiynes are a class of molecules characterized by an extended carbon backbone containing two alkyne functionalities and a terminal bromine atom. These structures are of increasing importance in medicinal chemistry and materials science, primarily serving as versatile bifunctional linkers. Their utility stems from the orthogonal reactivity of the terminal bromide (amenable to nucleophilic substitution) and the alkyne groups (ideal for metal-catalyzed reactions like Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, or CuAAC). This guide provides an in-depth exploration of the core physical properties of these compounds, offering field-proven insights into their stability, solubility, and spectroscopic characteristics. We will delve into the causal relationships that govern their behavior and present standardized protocols for their synthesis and handling, ensuring both safety and experimental success for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Bromoalkadiynes

Long-chain bromoalkadiynes represent a unique molecular architecture that marries the rigidity and electronic properties of polyynes with the established reactivity of haloalkanes.[1][2] The defining features are:

  • A Long Carbon Chain: Provides spatial separation between reactive ends, a critical parameter in applications like Proteolysis Targeting Chimeras (PROTACs) where precise distances must be spanned between a target protein and an E3 ligase.[3]

  • Di-yne Functionality: The two triple bonds impart structural rigidity and a linear geometry. Furthermore, internal alkynes can be isomerized to terminal alkynes, which are significantly more reactive in "click chemistry" reactions.[3]

  • A Terminal Bromo Group: A reliable functional group for introducing the molecule into a larger scaffold via nucleophilic substitution or cross-coupling reactions.

This combination makes them powerful building blocks in drug discovery for the construction of complex molecular architectures.[3]

Core Physical Properties: A Predictive Analysis

Direct empirical data for a broad range of long-chain bromoalkadiynes is scarce. However, by synthesizing principles from haloalkane and polyyne chemistry, we can establish reliable predictive trends.

Physical State, Appearance, and Critical Stability

At standard temperature and pressure, shorter-chain bromoalkadiynes are likely to be volatile liquids, while higher members with longer carbon chains will be liquids or waxy solids.[4][5] Pure haloalkanes are typically colorless, but bromides and iodides can develop a yellow or brownish color upon exposure to light as they slowly decompose to form diatomic halogens (Br₂).[6][7]

The most critical physical property of long-chain polyynes is their inherent instability.[1] Long, conjugated alkyne chains are prone to exothermic cross-linking, which can be explosive.[1] This reactivity increases with chain length.

Expert Insight: Stability is significantly enhanced by capping the ends of the polyyne chain with bulky, inert groups (e.g., triisopropylsilyl - TIPS), which sterically hinder the chains from approaching one another.[1][8] For bromoalkadiynes, the bromine atom itself is not a stabilizing group, meaning that thermal and light sensitivity should always be assumed. Encapsulation within structures like carbon nanotubes has also been shown to stabilize long polyyne chains.[9]

Melting and Boiling Points

The melting and boiling points are governed by intermolecular forces, primarily van der Waals dispersion forces and dipole-dipole interactions.[10]

  • Effect of Chain Length: Boiling points increase predictably with the length of the carbon chain. This is due to the larger surface area, which enhances the strength of van der Waals forces between molecules.[11][12]

  • Effect of the Halogen: The large electron cloud of bromine makes it highly polarizable, leading to stronger dispersion forces compared to hydrocarbons of similar mass.[13] Consequently, bromoalkadiynes have significantly higher boiling points than their non-halogenated alkadiyne analogues. The boiling point trend for a given alkyl chain is R-I > R-Br > R-Cl > R-F.[5][6]

  • Effect of Branching: For isomeric structures, increased branching leads to a more compact, spherical shape. This reduces the available surface area for intermolecular contact, weakening van der Waals forces and lowering the boiling point.[6][7][13]

  • Melting Point Trends: Melting points are influenced by both intermolecular forces and the efficiency of crystal lattice packing. The rigid, linear nature of the diyne segment can facilitate orderly packing, potentially leading to higher melting points. Symmetrically substituted isomers, such as para-isomers in dihalobenzenes, tend to have higher melting points due to their ability to pack more efficiently in a crystal lattice.[6][7][10]

Parameter Change Effect on Boiling Point Effect on Melting Point Causality
Increasing Chain Length IncreasesGenerally IncreasesIncreased van der Waals forces due to larger surface area and more electrons.[5][11][12]
Isomeric Branching DecreasesGenerally DecreasesReduced surface area for intermolecular contact leads to weaker van der Waals forces.[6][13]
Halogen (Cl → Br → I) IncreasesIncreasesIncreased molecular mass and polarizability enhance van der Waals forces.[5][6]
Symmetry Minimal EffectIncreasesSymmetrical molecules pack more efficiently into a crystal lattice, requiring more energy to melt.[7][10]
Solubility

Despite the presence of a polar carbon-bromine bond, long-chain bromoalkadiynes are generally insoluble in water.[4][5] The long, nonpolar hydrocarbon/alkyne chain dominates the molecule's character, making it hydrophobic. They are, however, readily soluble in common nonpolar and moderately polar organic solvents such as ethers, tetrahydrofuran (THF), chloroform, and hexane.[4]

Density

Bromoalkanes and iodoalkanes are typically denser than water.[5] The density of haloalkanes increases with the atomic mass of the halogen. While density tends to decrease as the carbon chain gets longer for a series of monochloroalkanes, the presence of the heavy bromine atom ensures that most long-chain bromoalkadiynes will be denser than water.[6][10]

Spectroscopic Characterization

Authenticating the structure of a bromoalkadiyne relies on a combination of spectroscopic methods.

  • ¹H NMR: Protons on the carbon adjacent to the bromine (α-carbon) will be deshielded, appearing around 3.4-3.6 ppm. Protons adjacent to the alkyne groups will also show characteristic shifts.

  • ¹³C NMR: The sp-hybridized carbons of the alkyne triple bonds will have distinct signals in the 65-90 ppm range. The carbon atom bonded to the bromine will appear at approximately 30-40 ppm.

  • Infrared (IR) Spectroscopy: A key diagnostic peak will be the C≡C triple bond stretch, which is typically weak but sharp, appearing in the 2100-2260 cm⁻¹ region. The C-Br bond stretch appears in the 500-600 cm⁻¹ range.

  • UV-Visible Spectroscopy: The conjugated diyne system absorbs UV light. As the length of a polyyne chain increases, the HOMO-LUMO gap decreases, resulting in a bathochromic shift (a shift to longer absorption wavelengths).[14]

Experimental Protocols and Handling

Trustworthiness in synthesis is achieved through protocols that account for the inherent properties of the molecules.

Safety, Handling, and Storage

Given the potential instability of the polyyne moiety, the following precautions are mandatory:

  • Avoid Heat and Light: Store compounds at low temperatures (≤ 4 °C) in amber vials to prevent thermal and photochemical decomposition.[1]

  • Inert Atmosphere: For long-term storage, flushing with an inert gas like argon or nitrogen is recommended to prevent oxidative degradation.

  • Avoid Mechanical Shock: Long-chain, unprotected polyynes can be shock-sensitive. Handle with care and avoid scratching or grinding solid materials.[1]

Generalized Synthesis: Protected Hay Coupling

The synthesis of long-chain bromoalkadiynes often involves the coupling of smaller, functionalized alkyne precursors. The Hay coupling is an oxidative homocoupling of terminal alkynes. Using a protecting group for one alkyne allows for controlled chain elongation.

G cluster_0 Step 1: Preparation of Precursors cluster_1 Step 2: Heterocoupling (e.g., Cadiot-Chodkiewicz) cluster_2 Step 3: Deprotection cluster_3 Step 4: Homocoupling (Hay Coupling) A Bromo-terminal alkyne (e.g., 5-bromopent-1-yne) C Cu(I) Catalyst Base (e.g., Amine) A->C B Protected terminal alkyne (e.g., TIPS-acetylene) B->C D Protected Bromoalkadiyne C->D Coupling E Fluoride Source (e.g., TBAF) D->E Purification F Terminal Bromoalkadiyne E->F Desilylation G CuCl, TMEDA Oxygen (Air) F->G Dimerization H Final Product: Symmetrical Long-Chain Bromoalkadiyne G->H

Caption: Generalized workflow for synthesizing a symmetrical long-chain bromoalkadiyne.

Protocol Steps:

  • Precursor Synthesis: Synthesize or procure a bromo-terminal alkyne and a protected terminal alkyne (e.g., with a TIPS group).

  • Heterocoupling: Perform a Cadiot-Chodkiewicz coupling between the two precursors using a copper(I) salt catalyst in the presence of a base to form the unsymmetrical, protected bromoalkadiyne.

  • Purification: Purify the coupled product using column chromatography.

  • Deprotection: Carefully remove the silyl protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF).[15] The solvent system is crucial here to control reactivity and prevent decomposition.[15]

  • Homocoupling: Subject the deprotected terminal bromoalkadiyne to Hay coupling conditions (e.g., CuCl, TMEDA, O₂) to dimerize the molecule, yielding the final symmetrical long-chain product.

  • Final Purification: Purify the final product, again using chromatography, taking care to use degassed solvents and avoid prolonged exposure to heat.

Application Spotlight: Bifunctional Linkers in Drug Discovery

The unique physical properties of long-chain bromoalkadiynes make them ideal candidates for bifunctional linkers, particularly in the synthesis of PROTACs.

PROTAC_Synthesis cluster_linker Bromoalkadiyne Linker cluster_warhead Warhead Moiety cluster_ligand E3 Ligase Ligand linker Br-(CH₂)n-C≡C-C≡C-(CH₂)m-H product Warhead Linker E3 Ligand warhead Warhead Nucleophile (e.g., -OH, -NH₂) warhead:f1->linker:w SN2 Reaction (attacks Br end) ligand E3 Ligand Azide (-N₃) ligand:f1->linker:e CuAAC 'Click' (reacts with alkyne)

Caption: Role of a bromoalkadiyne as a bifunctional linker in PROTAC synthesis.

The causality behind this application is clear:

  • The Bromo Terminus: Acts as an electrophile, readily undergoing nucleophilic substitution with a nucleophilic group (like a phenol or amine) on a protein-binding "warhead" molecule.

  • The Alkyne Terminus: Provides a reactive handle for the highly efficient and bio-orthogonal CuAAC click reaction with an azide-modified E3 ligase ligand.[3]

  • The Long Chain: The length and rigidity of the linker are not passive; they are critical design elements that control the distance and orientation of the two binding moieties, directly impacting the efficiency of the resulting PROTAC.

Conclusion

Long-chain bromoalkadiynes are more than simple organic molecules; they are precision tools for advanced molecular construction. Their physical properties are a direct consequence of the interplay between the haloalkane and polyyne functionalities. A thorough understanding of their boiling point trends, solubility, and, most importantly, their inherent instability is paramount for any researcher. By employing robust handling procedures and controlled synthetic strategies, these versatile linkers can be leveraged to accelerate the development of next-generation therapeutics and novel materials.

References

  • Benchchem. (n.d.). Unlocking Drug Discovery Potential: Click Chemistry Applications of 7-Bromohept-2-yne Derivatives.
  • CK-12 Foundation. (2026). Physical Properties of Haloalkanes and Haloarenes.
  • Wikipedia. (n.d.). Polyyne.
  • ResearchGate. (2025). Oligoynes and polyynes.
  • Master Organic Chemistry. (2010). 3 Trends That Affect Boiling Points.
  • CNR-IRIS. (n.d.). Role of chain length in the physical properties and hydrophobicity of (CnH2n+1NH3)2PbX4.
  • Unknown Source. Haloalkanes.
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  • Chemguide. (n.d.). an introduction to halogenoalkanes (haloalkanes).
  • Vedantu. (n.d.). Physical Properties of Haloalkanes: Key Points & Examples.
  • ResearchGate. (2025). The one-dimensional nature of polyynes.
  • PubMed Central - NIH. (n.d.). Masked alkynes for synthesis of threaded carbon chains.
  • PMC. (2024). Encapsulation and Evolution of Polyynes Inside Single-Walled Carbon Nanotubes.
  • chemeurope.com. (n.d.). Polyyne.
  • BYJU'S. (n.d.). Physical Properties of Haloalkanes.
  • organicmystery.com. (n.d.). Physical Properties of Haloalkanes and Haloarenes.

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A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-Bromo-4,6-nonadecadiyne

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic signature of 1-Bromo-4,6-nonadecadiyne, a specialized long-chain functionalized alkyne. As a molecule of interest for advanced materials science and as a versatile intermediate in organic synthesis, a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals. This document outlines the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for 1-Bromo-4,6-nonadecadiyne. Furthermore, it details the experimental protocols for acquiring this data, ensuring a self-validating system for characterization. The causality behind experimental choices and data interpretation is explained to provide field-proven insights.

Introduction and Molecular Overview

1-Bromo-4,6-nonadecadiyne (C₁₉H₃₁Br) is a long-chain hydrocarbon featuring a terminal bromine atom and a conjugated diyne system. Its molecular weight is 339.36 g/mol . The structure combines a flexible dodecyl tail with a more rigid bromopropyl-diyne headgroup, making it a molecule with potential applications in self-assembling monolayers, molecular electronics, or as a precursor for more complex polyyne structures.[1][2][3]

The unambiguous characterization of such a molecule is critical to ensure purity and to confirm its precise isomeric structure before its use in further applications. Spectroscopic techniques provide a powerful, non-destructive suite of tools for this purpose. This guide will provide a detailed theoretical framework for the expected spectroscopic data of 1-Bromo-4,6-nonadecadiyne.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-Bromo-4,6-nonadecadiyne, both ¹H and ¹³C NMR will provide a detailed map of the carbon and hydrogen environments.

The ¹H NMR spectrum is anticipated to show distinct signals for the protons in the vicinity of the bromine and the diyne system, with the long alkyl chain producing a series of overlapping multiplets. The chemical shifts are influenced by the electronegativity of the bromine atom and the anisotropic effects of the carbon-carbon triple bonds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned Protons (see Fig. 1)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale
H-1 (a)3.55Triplet (t)6.82HProtons on the carbon adjacent to the electronegative bromine atom are deshielded.
H-2 (b)2.10Quintet (p)7.02HInfluenced by the adjacent CH₂Br and CH₂ groups.
H-3 (c)2.50Triplet (t)7.22HAllylic to the diyne system, leading to a downfield shift.
H-8 (d)2.25Triplet (t)7.02HPropargylic protons deshielded by the diyne system.
H-9 to H-18 (e)1.20 - 1.45Multiplet (m)-20HOverlapping signals from the long polymethylene chain.
H-19 (f)0.88Triplet (t)7.13HTypical chemical shift for a terminal methyl group in a long alkyl chain.

The proton-decoupled ¹³C NMR spectrum is expected to show 19 distinct signals, one for each carbon atom in the unique environments of the molecule. The chemical shifts of the sp-hybridized carbons of the diyne are particularly characteristic.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned Carbons (see Fig. 1)Predicted Chemical Shift (δ, ppm)Rationale
C-132.5Carbon directly attached to bromine, experiencing a moderate downfield shift.
C-230.0Aliphatic carbon in the vicinity of the bromine.
C-319.5Aliphatic carbon allylic to the diyne system.
C-475.0sp-hybridized carbon of the diyne.
C-565.5sp-hybridized carbon of the diyne.
C-666.0sp-hybridized carbon of the diyne.
C-778.0sp-hybridized carbon of the diyne.
C-819.2Aliphatic carbon adjacent to the diyne.
C-9 to C-1728.0 - 32.0Overlapping signals of the polymethylene chain.
C-1822.7Aliphatic carbon beta to the terminal methyl group.
C-1914.1Terminal methyl carbon.
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of 1-Bromo-4,6-nonadecadiyne is expected to yield a characteristic molecular ion peak and a series of fragment ions resulting from the cleavage of the alkyl chain.

Key Predicted Mass Spectrometry Features:

  • Molecular Ion (M⁺): A key diagnostic feature will be a pair of peaks of nearly equal intensity at m/z 338 and 340, corresponding to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

  • Fragmentation: The long alkyl chain is prone to fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units).[4] A prominent fragmentation is the loss of the bromine atom, leading to a fragment at m/z 259. Another significant fragmentation would be the cleavage of the C-C bond adjacent to the bromine, resulting in a loss of a C₃H₆Br radical and a cation at m/z 217.

Table of Predicted Major Fragment Ions

m/zProposed Fragment
338/340[C₁₉H₃₁Br]⁺ (Molecular Ion)
259[C₁₉H₃₁]⁺ (Loss of Br)
217[C₁₆H₂₅]⁺ (Loss of C₃H₆Br)
Various[CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺ series from alkyl chain cleavage
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the absorptions of the alkyl chain but will also show characteristic peaks for the diyne and the carbon-bromine bond.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
2955-2920C-H (sp³)StretchingStrong
2850C-H (sp³)StretchingStrong
2260-2100C≡CStretchingWeak to Medium
1465-CH₂-Bending (Scissoring)Medium
650-550C-BrStretchingMedium to Strong

The C≡C stretching for an internal, conjugated diyne is often weak but provides a key diagnostic peak in a relatively uncongested region of the spectrum.[5][6][7]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Bromo-4,6-nonadecadiyne in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire data with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s.

    • Collect 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • Use a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.

    • Collect a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[8]

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Use a high-resolution mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for purified samples.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range of m/z 40-500 to capture the molecular ion and significant fragments.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks (M⁺ and M⁺+2) and characteristic fragmentation patterns.

Infrared Spectroscopy Protocol
  • Sample Preparation: As 1-Bromo-4,6-nonadecadiyne is a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of 1-Bromo-4,6-nonadecadiyne with carbon numbering for NMR assignments.

Key Mass Spectrometry Fragmentation Pathways

Fragmentation_Pathways M [C₁₉H₃₁Br]⁺˙ m/z 338/340 F1 [C₁₉H₃₁]⁺ m/z 259 M->F1 - Br• F2 [C₁₆H₂₅]⁺ m/z 217 M->F2 - •C₃H₆Br

Caption: Primary fragmentation pathways for 1-Bromo-4,6-nonadecadiyne in EI-MS.

Spectroscopic Characterization Workflow

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation NMR NMR (¹H, ¹³C) Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS Mass Spectrometry (EI) MS->Structure IR Infrared Spectroscopy (FTIR) IR->Structure Sample 1-Bromo-4,6-nonadecadiyne Sample Sample->NMR Sample->MS Sample->IR

Caption: Integrated workflow for the complete spectroscopic characterization of the target compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and definitive characterization of 1-Bromo-4,6-nonadecadiyne. This guide has detailed the predicted spectroscopic data based on fundamental principles and data from analogous structures, offering a robust framework for researchers to confirm the synthesis and purity of this valuable chemical entity. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results.

References

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

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  • Gao, W., Zheng, W., Sun, L., Kang, F., Zhou, Z., & Xu, W. (2024). On-surface synthesis and characterization of polyynic carbon chains. National Science Review, 11(3), nwae031. [Link]

  • Pearson+. (2023). ¹H NMR spectrum of the alkyl bromide. [Link]

  • Chemistry LibreTexts. (2021). 5.7: ¹³C-NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Synthesis of long-chain alkyl and alkenyl bromides. [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of compound 1-bromo-4-octyloxybenzene. [Link]

  • Gao, W., Zheng, W., Sun, L., Kang, F., Zhou, Z., & Xu, W. (2024). On-surface synthesis and characterization of polyynic carbon chains. PubMed. [Link]

  • University of Alberta. (n.d.). Prediction of ¹H and ¹³C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Eisner, U., & Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. [Link]

  • Chemistry Stack Exchange. (2021). Identifying an alkyl bromide from NMR information. [Link]

  • Eisler, S., Slepkov, A. D., Elliott, E., Luu, T., McDonald, R., Hegmann, F. A., & Tykwinski, R. R. (2005). Polyynes as a Model for Carbyne: Synthesis, Physical Properties, and Nonlinear Optical Response. Journal of the American Chemical Society, 127(8), 2666–2676. [Link]

  • University of the West Indies, Mona. (n.d.). Introduction to NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of 1-bromobutane. [Link]

  • Chemistry Stack Exchange. (2018). Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Gabidullin, B., & Fokin, A. A. (2025). synthesis of conjugated linear and cyclic polyynes by alkyne metathesis. ChemRxiv. [Link]

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A Guide to the Stability and Storage of Conjugated Bromoalkynes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the factors governing the stability of conjugated bromoalkynes and outlines field-proven methodologies for their proper storage and handling. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key chemical principles with practical, actionable protocols to ensure the integrity and reactivity of these valuable synthetic intermediates.

The Dichotomy of Reactivity and Instability in Conjugated Bromoalkynes

Conjugated bromoalkynes are powerful reagents in modern organic synthesis, prized for their utility in cross-coupling reactions (such as Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings), cycloadditions, and as precursors for complex molecular architectures. Their synthetic power, however, is intrinsically linked to their inherent instability. The conjugation of the alkyne with systems like aromatic rings or other unsaturated bonds delocalizes electron density, while the bromine atom acts as a leaving group and activates the alkyne. This electronic arrangement makes the molecule susceptible to several degradation pathways. Understanding these pathways is not merely academic; it is the foundation for designing effective storage and handling protocols.

The primary drivers of instability are:

  • High Reactivity: The very features that make bromoalkynes useful—the electrophilic alkyne carbon and the C-Br bond—also make them prone to reacting with themselves or with environmental contaminants.

  • Sensitivity to Nucleophiles: The electron-withdrawing nature of the bromine atom makes the terminal alkyne proton (if present) acidic and the acetylenic carbons susceptible to nucleophilic attack.

  • Light and Thermal Sensitivity: Energy input, either from light or heat, can promote homolytic cleavage of the C-Br bond, initiating radical-mediated decomposition or polymerization.

Core Decomposition Pathways: A Mechanistic Perspective

To mitigate degradation, one must first understand the chemical reactions causing it. For conjugated bromoalkynes, several pathways operate, often concurrently.

Dimerization and Oligomerization

One of the most common degradation routes is self-coupling, particularly for terminal bromoalkynes, which can lead to the formation of diynes and other oligomers. This process can be catalyzed by trace metals, bases, or initiated by light and heat. For instance, 1-bromo-2-phenylacetylene is known to be unstable and can decompose through dimerization.

Nucleophilic Attack

Atmospheric moisture (H₂O) and other ambient nucleophiles can attack the electrophilic carbon of the alkyne, leading to a variety of decomposition products. The presence of trace amounts of base can deprotonate the terminal alkyne, forming a highly reactive acetylide that can participate in undesired side reactions.

Light-Induced Radical Decomposition

Bromoalkynes are often sensitive to light, particularly UV radiation. The energy from photons can be sufficient to cause homolytic cleavage of the carbon-bromine bond, generating a highly reactive alkynyl radical and a bromine radical. These radicals can then initiate chain reactions, leading to complex mixtures of polymeric and rearranged products. This is a critical consideration, as standard laboratory lighting can be sufficient to initiate this process over time.

Below is a logical workflow illustrating the key factors that influence the degradation of conjugated bromoalkynes.

cluster_energy Energy Sources cluster_contaminants Contaminant Types Bromoalkyne Conjugated Bromoalkyne (Stored Sample) Energy Energy Input Contaminants Environmental Contaminants Light Light (UV, Ambient) Energy->Light Heat Heat (Thermal Energy) Energy->Heat Moisture Moisture (H₂O) Contaminants->Moisture Oxygen Oxygen (O₂) Contaminants->Oxygen Nucleophiles Other Nucleophiles/Bases Contaminants->Nucleophiles Decomposition Sample Degradation (Loss of Purity) Light->Decomposition Radical Formation Heat->Decomposition Accelerates All Pathways Moisture->Decomposition Nucleophilic Attack Oxygen->Decomposition Oxidative Degradation Nucleophiles->Decomposition Side Reactions

Caption: Factors leading to conjugated bromoalkyne degradation.

Recommended Storage and Handling Protocols

The following protocols are designed as a self-validating system. Adherence to these procedures minimizes the introduction of contaminants and energy, while periodic analytical checks verify the compound's integrity.

Storage Conditions

The primary goal of storage is to mitigate the factors outlined in Section 2.0. The stability of haloalkynes, in general, is poor, and they should be used as quickly as possible after synthesis or purchase. When storage is necessary, the following conditions are mandatory.

Table 1: Recommended Storage Conditions for Conjugated Bromoalkynes

ParameterConditionRationale & Causality
Temperature ≤ -20 °C (Freezer)Reduces the rate of all chemical reactions, including dimerization and decomposition. For highly unstable derivatives, storage at -80 °C may be required.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric oxygen and moisture. Argon is preferred due to its higher density, which can provide a better blanket over the compound.
Light Amber/Opaque ContainerProtects the compound from light-induced radical decomposition. The container should be stored in the dark (e.g., inside a secondary box within the freezer).
Container Tightly Sealed Glass Vial with PTFE-lined CapEnsures an airtight seal to maintain the inert atmosphere and prevent moisture ingress. PTFE is used for its chemical inertness.
Handling Procedures: An Inert Atmosphere Workflow

Never handle conjugated bromoalkynes on the open bench. All manipulations should be performed under an inert atmosphere using either a glovebox or standard Schlenk line techniques.

Step-by-Step Protocol for Aliquoting a Bromoalkyne:

  • Preparation: Transfer the sealed vial of the bromoalkyne from the freezer to a desiccator to allow it to warm to room temperature slowly. This critical step prevents condensation of atmospheric moisture onto the cold vial surface, which would be introduced upon opening.

  • Inert Atmosphere: Move the vial into an argon- or nitrogen-filled glovebox. Alternatively, prepare a Schlenk flask under an inert atmosphere.

  • Dispensing: If the bromoalkyne is a solid, use a clean, dry spatula to weigh the desired amount into a tared vial or flask. If it is a liquid, use a dry, gas-tight syringe that has been flushed multiple times with inert gas.

  • Resealing: Tightly reseal the primary container. Before removing it from the glovebox, it is good practice to wrap the cap and neck with Parafilm® as an extra barrier.

  • Final Storage: Immediately return the primary container to the recommended freezer storage conditions.

The following diagram illustrates the decision-making process for the proper handling and use of these reagents.

Start Need to Use Bromoalkyne? Remove Remove from Freezer (≤ -20°C) Start->Remove Warm Warm to RT in Desiccator Remove->Warm Glovebox Transfer to Inert Atmosphere (Glovebox/Schlenk) Warm->Glovebox Prevents Condensation Weigh Weigh/Measure Required Amount Glovebox->Weigh Use Use Immediately in Reaction Weigh->Use Reseal Tightly Reseal Primary Container Weigh->Reseal After Taking Aliquot Store Return to Freezer (≤ -20°C) Reseal->Store

The Versatility of Functionalized Nonadecadiyne: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nonadecadiyne, a long-chain dialkyne, represents a versatile molecular scaffold with significant potential across diverse scientific and technological domains. Its linear structure, punctuated by two reactive alkyne functionalities, allows for a rich variety of chemical modifications. This guide provides an in-depth exploration of the synthesis, functionalization, and application of nonadecadiyne derivatives. We will delve into the foundational principles of their conversion into stimuli-responsive polydiacetylene (PDA) polymers for advanced biosensing and bioimaging applications. Beyond polymerization, this document will illuminate the utility of functionalized nonadecadiyne monomers in the creation of self-assembled monolayers (SAMs) for surface engineering, as cross-linking agents for enhancing polymer properties, and as components in liquid crystals and organic electronics. This comprehensive overview is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights to harness the potential of this remarkable molecule.

Introduction to Nonadecadiyne: A Molecular Toolkit

Nonadecadiyne is a 19-carbon hydrocarbon chain containing two triple bonds. The positions of these diyne moieties can vary, with 1,8-nonadecadiyne and 10,12-nonadecadiyne being common starting materials for further functionalization. The key to their utility lies in the reactivity of the alkyne groups, which can participate in a wide range of chemical transformations, including polymerization, cycloadditions (such as "click chemistry"), and coupling reactions. This inherent reactivity allows for the attachment of a diverse array of functional groups, tailoring the molecule's properties for specific applications.

The long alkyl chain imparts hydrophobicity, a crucial feature for self-assembly processes and for creating amphiphilic molecules when paired with a hydrophilic headgroup. This amphiphilicity is the driving force behind the formation of vesicles and monolayers, which are fundamental to many of the applications discussed in this guide.

Functionalization Strategies for Nonadecadiyne

The ability to modify nonadecadiyne with specific functional groups is paramount to its application. The choice of functionalization strategy depends on the desired properties and the intended use of the final product.

Synthesis of Amphiphilic Nonadecadiyne Derivatives

A primary functionalization route involves the introduction of a hydrophilic headgroup to the hydrophobic nonadecadiyne chain, creating an amphiphilic molecule. A common starting material for this is a nonadecadiynoic acid, such as 10,12-nonadecadiynoic acid (PCDA).

Protocol 1: Synthesis of N-Hydroxysuccinimide (NHS) Ester of 10,12-Pentacosadiynoic Acid (a nonadecadiyne derivative)

This protocol describes the activation of the carboxylic acid group of a diacetylene-containing fatty acid, a common precursor to more complex functionalization.

  • Dissolution: Dissolve 10,12-pentacosadiynoic acid (PCDA) and N-hydroxysuccinimide (NHS) in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in a 1:1.1 molar ratio.

  • Coupling Agent Addition: Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in a 1.1 molar excess to the solution. The use of EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification[1].

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Purification: If DCC was used, filter off the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure of the resulting PCDA-NHS ester using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

"Click Chemistry" for Versatile Functionalization

The alkyne groups of nonadecadiyne are ideal handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific attachment of a wide variety of azide-containing molecules.

Figure 1: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction for the functionalization of nonadecadiyne.

Application I: Polydiacetylene-Based Biosensors

The most prominent application of functionalized nonadecadiyne is in the creation of polydiacetylene (PDA)-based biosensors. These sensors leverage a unique colorimetric and fluorometric response to external stimuli.

Principle of Polydiacetylene (PDA) Biosensors

Amphiphilic diacetylene monomers, such as functionalized nonadecadiynes, self-assemble in aqueous solutions to form ordered structures like vesicles (liposomes) or monolayers. Upon exposure to UV light (typically at 254 nm), the aligned diacetylene units undergo a 1,4-topochemical polymerization, forming a conjugated polymer backbone of alternating double and triple bonds, known as a polydiacetylene. This polymerization results in a characteristic deep blue color[2][3].

The blue phase of the PDA is metastable. Perturbations in the local environment, such as changes in temperature, pH, or the binding of an analyte to a functional group on the PDA surface, disrupt the conjugated backbone. This disruption alters the electronic structure of the polymer, causing a color transition from blue to red and the emergence of red fluorescence[4][5]. This distinct and often naked-eye detectable change is the basis of PDA-based biosensing.

G cluster_0 Self-Assembly & Polymerization cluster_1 Sensing Mechanism Monomers Functionalized Nonadecadiyne Monomers Vesicles Self-Assembled Vesicles Monomers->Vesicles Self-assembly UV UV Irradiation (254 nm) Vesicles->UV Polymerization BluePDA Blue Phase PDA (Non-fluorescent) UV->BluePDA Polymerization Analyte Analyte BluePDA->Analyte Binding Event RedPDA Red Phase PDA (Fluorescent) Analyte->RedPDA Conformational Change

Figure 2: The operational principle of a polydiacetylene (PDA)-based biosensor, from monomer self-assembly to analyte-induced colorimetric and fluorescent response.

Fabrication of PDA Liposome Biosensors: A Step-by-Step Protocol

The following protocol provides a generalized method for preparing PDA-based liposome biosensors.

Materials:

  • Diacetylene monomer (e.g., 10,12-pentacosadiynoic acid, PCDA)

  • Co-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC), if creating mixed liposomes

  • Organic solvent (e.g., chloroform or dimethyl sulfoxide, DMSO)

  • Aqueous buffer (e.g., deionized water or phosphate-buffered saline, PBS)

  • Functionalizing agents (e.g., EDC/NHS for antibody conjugation)

  • Analyte of interest

Equipment:

  • Round-bottom flask

  • Rotary evaporator or nitrogen stream

  • Sonicator (probe or bath)

  • Extruder with polycarbonate membranes (optional)

  • UV lamp (254 nm)

  • Spectrophotometer and/or fluorometer

Protocol 2: Fabrication of PDA Liposomes

  • Lipid Film Formation: Dissolve the diacetylene monomer and any co-lipids in an organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the flask's inner surface[6].

  • Hydration: Add an aqueous buffer to the flask and agitate (e.g., by vortexing or sonication) to hydrate the lipid film. This process leads to the spontaneous formation of multilamellar vesicles[7]. For some protocols, the lipid solution in DMSO is injected into hot water[6].

  • Vesicle Size Reduction (Optional but Recommended): To obtain unilamellar vesicles of a more uniform size, the vesicle suspension can be subjected to probe sonication or extruded through polycarbonate membranes with a defined pore size.

  • Polymerization: Expose the vesicle suspension to UV light at 254 nm for a specific duration (e.g., 1-10 minutes). The solution will turn a deep blue color, indicating the formation of PDA[3].

  • Functionalization (Post-Polymerization): To create a biosensor for a specific target, the surface of the PDA liposomes can be functionalized. For example, to attach antibodies, the carboxylic acid headgroups of PCDA can be activated with EDC and NHS, followed by the addition of the antibody[4].

  • Sensing: Introduce the analyte to the functionalized PDA liposome solution. A color change from blue to red and the appearance of fluorescence indicate a positive detection.

  • Analysis: The color change can be quantified by measuring the colorimetric response (CR), calculated as CR (%) = [ (A_blue_initial - A_blue_final) / A_blue_initial ] * 100, where A_blue is the absorbance at the blue phase's peak wavelength (~640 nm). Fluorescence intensity can also be measured.

Performance of PDA-Based Biosensors

The versatility of PDA biosensors is demonstrated by their application in detecting a wide range of analytes. The performance of these sensors is typically characterized by their limit of detection (LOD) and the specific conditions under which they operate.

AnalyteFunctionalization/Recognition ElementLimit of Detection (LOD)Reference(s)
Viruses
Influenza VirusSialic AcidVaries with strain[4]
Bacteria
E. coliAntibodies~10³ CFU/mL[8]
Proteins
AvidinBiotin~1 nM[9]
Small Molecules
GlucoseGlucose Oxidase~10 µM[10]
MelamineMolecularly Imprinted Polymer~0.1 ppm
Metal Ions
Mercury (Hg²⁺)Thiol Groups~1 µM
Lead (Pb²⁺)Carboxylic Acid Groups~10 µM[11]

Table 1: Performance of selected polydiacetylene-based biosensors for various analytes.

Application II: Self-Assembled Monolayers (SAMs)

Functionalized nonadecadiyne derivatives are excellent candidates for the formation of self-assembled monolayers (SAMs) on various substrates. SAMs are highly ordered molecular assemblies that form spontaneously on a surface, allowing for precise control over the interfacial properties of a material.

Formation and Characterization of Nonadecadiyne-Based SAMs

The formation of a nonadecadiyne-based SAM typically involves the chemisorption of a molecule with a specific headgroup onto a substrate. For example, thiol-functionalized nonadecadiyne can form a highly ordered monolayer on a gold surface[12][13]. The long alkyl chains of the nonadecadiyne molecules align due to van der Waals interactions, creating a densely packed layer. The terminal alkyne group can then be used for further surface functionalization via click chemistry[14].

Characterization Techniques:

  • Contact Angle Goniometry: Measures the hydrophobicity or hydrophilicity of the surface, providing information about the packing and orientation of the monolayer[15].

  • X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition and chemical state information of the surface, confirming the presence of the monolayer and its functional groups[16][17].

  • Atomic Force Microscopy (AFM): Can be used to visualize the morphology and thickness of the SAM.

Application III: Cross-Linking Agents for Enhanced Polymer Properties

The two alkyne groups in nonadecadiyne can act as reactive sites for cross-linking polymer chains. When incorporated into a polymer matrix, a cross-linking agent creates a three-dimensional network, which can significantly improve the material's mechanical strength, thermal stability, and chemical resistance[5][18]. Nonadecadiyne derivatives can be functionalized to be compatible with various polymer systems, such as epoxy resins or polyesters[2][19]. The cross-linking can be initiated by heat or light, depending on the specific chemistry employed.

Application IV: Advanced Materials

Liquid Crystals

The rigid, linear structure of the diyne moiety in nonadecadiyne can be incorporated into the design of liquid crystal molecules[20][21]. By attaching mesogenic (liquid crystal-forming) groups to a nonadecadiyne core, it is possible to create materials that exhibit liquid crystalline phases. The ability to polymerize these liquid crystals in their ordered state allows for the creation of highly ordered, anisotropic polymer networks with unique optical and electronic properties[22].

Organic Electronics

Functionalized nonadecadiyne and its polymerized forms have potential applications in organic electronics. The conjugated backbone of polydiacetylene can act as a semiconductor. When incorporated into an Organic Field-Effect Transistor (OFET), for example, the PDA layer can function as the active channel, with its conductivity being modulated by an applied gate voltage[23][24][25]. The sensitivity of the PDA to its environment also opens up possibilities for its use in chemical and biological sensors based on an electronic, rather than colorimetric, readout.

Conclusion

Functionalized nonadecadiyne is a remarkably versatile platform for the development of advanced materials and devices. Its rich chemistry, centered around the reactive alkyne groups, allows for a high degree of tailorability. The well-established application in polydiacetylene-based biosensors continues to be a major area of research, driven by the demand for simple, rapid, and sensitive diagnostic tools. Furthermore, the emerging applications of nonadecadiyne monomers in self-assembled monolayers, as polymer cross-linkers, and in the fields of liquid crystals and organic electronics highlight the broad and largely untapped potential of this molecular building block. As synthetic methodologies become more refined and our understanding of the structure-property relationships of these materials deepens, we can expect to see functionalized nonadecadiyne play an increasingly important role in addressing challenges in medicine, materials science, and electronics.

References

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An In-Depth Technical Guide to the Chemistry and Synthesis of Polyynes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Linear Carbon Chain

Polyynes are a fascinating class of organic compounds characterized by a chain of alternating single and triple carbon-carbon bonds, represented by the general structure R−(C≡C)n−R'.[1] These sp-hybridized carbon chains, also referred to as oligoynes or polyacetylenes, represent the finite analogues of carbyne, a hypothetical one-dimensional allotrope of carbon.[1][2] Their rigid, linear structure and unique electronic properties make them highly promising for applications ranging from molecular wires in nanotechnology to novel therapeutic agents.[1][3] This guide provides a comprehensive overview of polyyne chemistry, focusing on their synthesis, stability, and characterization, with insights into their current and potential applications.

Naturally occurring polyynes are found in a diverse range of organisms, including plants, fungi, and bacteria, where they often exhibit potent biological activities.[4][5] For instance, certain polyynes isolated from plants have demonstrated cytotoxic, anticancer, and anti-inflammatory properties.[1][3] This inherent bioactivity has spurred significant interest in their synthesis and development as potential pharmaceuticals.[3][4]

However, the very electronic structure that imparts their desirable properties also contributes to their inherent instability.[1] Longer polyyne chains are particularly susceptible to exothermic cross-linking, posing a significant synthetic challenge and a real explosion hazard.[1] Consequently, a major focus of polyyne research has been the development of strategies to synthesize and stabilize these remarkable molecules.

The Synthetic Arsenal: Crafting the Polyyne Backbone

The synthesis of polyynes has evolved significantly from early methods, with a variety of coupling reactions now available to construct the polyyne framework. The choice of synthetic route often depends on the desired length of the polyyne and the nature of the end-groups.

Classical Coupling Strategies: The Foundation of Polyyne Synthesis

Traditional methods for polyyne synthesis primarily rely on the oxidative coupling of terminal alkynes. These reactions, while foundational, often require specific catalysts and conditions.

  • Glaser Coupling: This reaction, first reported in 1869, involves the oxidative homocoupling of terminal alkynes in the presence of a copper(I) salt, such as CuCl or CuBr, and an oxidant like oxygen or air.[1] It is a cornerstone of polyyne synthesis, particularly for symmetrical polyynes.

  • Eglinton and Hay Couplings: These are modifications of the Glaser coupling. The Eglinton coupling utilizes a copper(II) salt in pyridine, while the Hay coupling employs a catalytic amount of a copper(I) salt with a chelating agent like TMEDA (tetramethylethylenediamine). These modifications often provide better yields and milder reaction conditions.[6]

  • Cadiot-Chodkiewicz Coupling: This is a powerful method for the synthesis of unsymmetrical diynes and polyynes.[7][8] It involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, typically a bromoalkyne, catalyzed by a copper(I) salt in the presence of a base.[7][9] This reaction offers high selectivity and is compatible with a wide range of functional groups.[7][8]

Modern Innovations in Polyyne Synthesis

More recent advancements have expanded the toolkit for polyyne synthesis, enabling the creation of longer and more complex structures.

  • Fritsch-Buttenberg-Wiechell (FBW) Rearrangement: This reaction has emerged as a valuable tool for preparing polyyne structures.[10][11] It involves the rearrangement of a vinyl carbene or carbenoid intermediate, generated from a 1,1-dihalo-2-alkenyllithium species, to form an alkyne.[12][13] The FBW rearrangement is particularly useful for synthesizing polyynes from readily available precursors.[11][12]

  • On-Surface Synthesis: This cutting-edge technique allows for the atomically precise fabrication of highly reactive nanostructures that are difficult to synthesize using conventional solution chemistry.[2][14] By depositing precursor molecules onto a surface, such as gold or sodium chloride, and then inducing reactions through thermal annealing or tip-induced manipulation with a scanning tunneling microscope (STM) or atomic force microscope (AFM), scientists have been able to create and characterize exceptionally long polyyne chains.[2][15][16][17] Recent studies have reported the on-surface synthesis of polyynic carbon chains with up to 60 alkyne units (120 carbon atoms).[2][15]

The Stability Conundrum: Taming the Reactive Chain

The primary obstacle in working with polyynes is their inherent instability, which increases with chain length.[1] Long polyynes are prone to degradation through various pathways, including cross-linking, polymerization, and oxidation.[1] Therefore, significant research has focused on strategies to stabilize these molecules.

End-Capping Strategies: The Role of Steric and Electronic Protection

The most common and effective method for stabilizing polyynes is the introduction of bulky end-groups.[1] These groups sterically hinder the close approach of polyyne chains, thereby preventing intermolecular reactions.[1]

Commonly Used Stabilizing End-Groups:

End-GroupRationale
tert-ButylProvides significant steric bulk.[1]
Triisopropylsilyl (TIPS)Offers excellent steric protection and is synthetically versatile.
Phenyl and Substituted PhenylCan provide both steric hindrance and electronic stabilization through conjugation.[18]
Tris(3,5-di-t-butylphenyl)methylAn example of a very bulky "supertrityl" group used for synthesizing some of the longest known polyynes.[1]
Supramolecular Encapsulation: A Molecular Shield

Another powerful stabilization strategy involves the encapsulation of polyyne chains within larger molecules or structures.

  • Rotaxanes: Threading a polyyne chain through a macrocycle to form a rotaxane provides a physical barrier that prevents cross-linking.[1][19] This approach has been shown to significantly enhance the thermal stability of polyynes.[19]

  • Carbon Nanotubes (CNTs): Encapsulating polyynes within single-walled or double-walled carbon nanotubes offers a highly protective environment.[1][20] The CNT acts as a nanoreactor, allowing for the potential fusion of shorter polyynes into longer chains at high temperatures.[20]

Characterization of Polyynes: Unveiling Structure and Properties

A variety of spectroscopic and analytical techniques are employed to characterize polyynes and confirm their structure and purity.

  • Spectroscopic Methods:

    • UV-Vis Spectroscopy: Polyynes exhibit characteristic absorption bands in the UV-Vis region, which shift to longer wavelengths (a bathochromic shift) as the chain length increases.[18][21]

    • Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the C≡C triple bonds.[18][21]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the overall structure and confirming the identity of the end-groups.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the polyyne and to confirm its elemental composition.

  • X-ray Crystallography: For crystalline polyynes, X-ray diffraction provides definitive information about the molecular structure, including bond lengths, bond angles, and packing in the solid state.[1][22]

  • Scanning Probe Microscopy (SPM): For on-surface synthesized polyynes, STM and AFM can provide atomic-resolution images, allowing for the direct visualization of the polyyne backbone and the confirmation of bond alternation.[16][23] Scanning tunneling spectroscopy (STS) can be used to measure the electronic properties, such as the band gap, of individual polyyne chains.[2][16]

Applications and Future Outlook: The Promise of a 1D Carbon Allotrope

The unique properties of polyynes make them attractive candidates for a wide range of applications.

Molecular Electronics and Nanotechnology

Their rigid, linear structure and high conductivity make polyynes ideal candidates for use as molecular wires in nanoelectronic devices.[1][24] The ability to tune their electronic properties by varying their length and end-groups offers a pathway to designing components for molecular circuits.[24][25]

Materials Science

The extreme stiffness and strength predicted for carbyne have motivated the synthesis of long polyynes as a step towards realizing this ultimate one-dimensional material.[20][26] Polyyne-based materials could find applications in high-strength composites and novel electronic materials.

Drug Development and Biomedicine

The diverse biological activities of naturally occurring polyynes have inspired their investigation as potential therapeutic agents.[3][4] Synthetic polyynes with tailored properties could lead to the development of new anticancer, anti-inflammatory, or antimicrobial drugs.[3][27]

Experimental Protocols

General Protocol for Cadiot-Chodkiewicz Coupling

The following is a generalized procedure for the Cadiot-Chodkiewicz coupling reaction. The specific substrate, solvent, base, and reaction conditions should be optimized for each particular synthesis.

Materials:

  • Terminal alkyne

  • 1-Bromoalkyne

  • Copper(I) chloride or bromide

  • A base (e.g., n-butylamine, ethylamine, or pyridine)[7][8]

  • A suitable solvent (e.g., methanol, ethanol, THF, or water)[8]

  • Hydroxylamine hydrochloride (as a reducing agent to maintain the Cu(I) state)

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the terminal alkyne and the 1-bromoalkyne in the chosen solvent.

  • Add the base to the reaction mixture.

  • In a separate flask, prepare a solution of the copper(I) salt and hydroxylamine hydrochloride in a small amount of the solvent or water.

  • Slowly add the copper catalyst solution to the reaction mixture.

  • Stir the reaction at the appropriate temperature (often room temperature) and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Upon completion, quench the reaction with a suitable reagent (e.g., a saturated solution of ammonium chloride).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired unsymmetrical polyyne.

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic transformations in polyyne chemistry.

G cluster_0 Cadiot-Chodkiewicz Coupling Terminal Alkyne Terminal Alkyne Unsymmetrical Polyyne Unsymmetrical Polyyne Terminal Alkyne->Unsymmetrical Polyyne Cu(I) salt, Base 1-Haloalkyne 1-Haloalkyne 1-Haloalkyne->Unsymmetrical Polyyne

Caption: Cadiot-Chodkiewicz cross-coupling reaction.

G cluster_1 Fritsch-Buttenberg-Wiechell Rearrangement 1,1-Dihalo-2-alkenyl Compound 1,1-Dihalo-2-alkenyl Compound Vinyl Carbene/Carbenoid Vinyl Carbene/Carbenoid 1,1-Dihalo-2-alkenyl Compound->Vinyl Carbene/Carbenoid Strong Base (e.g., n-BuLi) Polyyne Polyyne Vinyl Carbene/Carbenoid->Polyyne Rearrangement

Caption: Fritsch-Buttenberg-Wiechell rearrangement pathway.

Conclusion

Polyyne chemistry remains a vibrant and challenging field of research. While significant progress has been made in their synthesis and stabilization, the pursuit of longer, more stable polyynes continues to drive innovation. The development of novel synthetic methodologies, such as on-surface synthesis, is opening new avenues for exploring the fundamental properties of these one-dimensional carbon chains and their potential as advanced materials. For researchers in materials science, nanotechnology, and drug development, polyynes offer a unique and versatile platform for creating molecules with unprecedented properties and functionalities. The continued exploration of this remarkable class of compounds promises to yield exciting discoveries and applications in the years to come.

References

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reactivity of the terminal bromine in long-chain alkynes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Terminal Bromine in Long-Chain Alkynes

Introduction: The Unique Character of the C(sp)-Br Bond

To the researcher in organic synthesis and drug development, the terminal bromoalkyne functional group represents a versatile and highly reactive handle for molecular elaboration. Unlike its saturated (sp³) or aromatic (sp²) counterparts, the carbon-bromine bond in a 1-bromoalkyne possesses a unique electronic and steric profile. The sp-hybridized carbon atom imparts significant electronegativity, polarizing the C-Br bond and making the carbon atom susceptible to nucleophilic attack, while also serving as an excellent electrophile in metal-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of the core reactivity of terminal bromine in long-chain alkynes, focusing on the mechanistic underpinnings of key transformations and providing field-tested protocols for their successful application.

The high electron density and chemical reactivity of terminal alkynes make them ideal building blocks for creating complex molecular architectures, such as those found in pharmaceuticals and advanced materials.[2][3] The ability to precisely functionalize these moieties is therefore of paramount importance.

I. Palladium-Catalyzed Cross-Coupling: The Workhorse of Alkyne Functionalization

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry and the most powerful tool for functionalizing terminal bromoalkynes.[4][5] These reactions proceed through a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, allowing for the precise formation of new carbon-carbon bonds.[4][5][6]

A. The Sonogashira Coupling: Forging C(sp)-C(sp²) and C(sp)-C(sp) Bonds

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[7][8][9][10] While the classical reaction couples a terminal alkyne (R-C≡C-H) with an aryl halide, the "reverse" Sonogashira, using a 1-bromoalkyne and a suitable nucleophile, is also a powerful transformation, though the direct coupling of a bromoalkyne with a terminal alkyne is less common than with organometallic reagents. The true utility of the bromoalkyne is seen when it acts as the electrophilic partner with other nucleophiles in related coupling reactions.

Mechanistic Rationale

The traditional Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[7][8]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl/vinyl halide bond.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.

  • Reductive Elimination: The newly formed Pd(II) complex reductively eliminates the final coupled product, regenerating the Pd(0) catalyst.

The choice of an amine base is critical; it not only neutralizes the HX produced but also facilitates the deprotonation of the terminal alkyne in the copper cycle.[7] Modern methods have also been developed that are copper-free, mitigating issues of catalyst precipitation and homocoupling.[7][8]

Sonogashira_Mechanism cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Coupled_Pd R¹-Pd(II)L₂-C≡C-R² Pd_complex->Coupled_Pd Transmetalation Coupled_Pd->Pd0 Reductive Elimination Product R¹-C≡C-R² Coupled_Pd->Product Cu_cycle Copper Cycle CuI Cu(I)X Cu_acetylide Cu(I)-C≡C-R² Cu_acetylide->Pd_complex Alkyne H-C≡C-R² Alkyne->Cu_acetylide + CuI, Base Base Base

Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of a Bromoalkyne Derivative

While the classic Sonogashira couples a terminal alkyne, a bromoalkyne can serve as the electrophile in related palladium-catalyzed reactions. Below is a representative protocol for a nickel-catalyzed Sonogashira-type coupling, which demonstrates the principles applicable to palladium catalysis.[11]

Reaction: Nickel-catalyzed cross-coupling of an aryl bromide with a terminal alkyne.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • NiCl₂·glyme (0.05 mmol, 5 mol%)

  • dppp (1,3-Bis(diphenylphosphino)propane) (0.06 mmol, 6 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Degassed N,N-Dimethylacetamide (DMAc) (5 mL)[11]

Procedure:

  • To an oven-dried Schlenk tube under a nitrogen atmosphere, add NiCl₂·glyme, dppp, and K₃PO₄.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add the aryl bromide and degassed DMAc via syringe.

  • Add the terminal alkyne via syringe.

  • Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Self-Validation: The protocol's integrity is maintained by the strict use of anaerobic and anhydrous conditions, crucial for preventing the deactivation of the nickel catalyst.[11] The use of a phosphine ligand like dppp is key to stabilizing the catalytic species and promoting the desired reactivity.

B. The Suzuki-Miyaura Coupling: Versatile C(sp)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is an exceptionally versatile and widely used reaction that forms carbon-carbon bonds between organoboron compounds and organohalides.[12][13][14][15][16] For a long-chain 1-bromoalkyne, this reaction provides a powerful route to synthesize conjugated enynes and other complex structures by coupling with aryl, vinyl, or other boronic acids or esters.[12][14]

Mechanistic Rationale

The catalytic cycle for the Suzuki coupling is analogous to other palladium-catalyzed cross-couplings but has distinct features.[5][6]

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the 1-bromoalkyne, forming a Pd(II)-alkynyl complex.

  • Base Activation: A base activates the organoboron species, typically a boronic acid (R-B(OH)₂), forming a more nucleophilic borate complex [R-B(OH)₃]⁻.[12] This step is crucial and enhances the rate of transmetalation.

  • Transmetalation: The organic group from the activated borate complex is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center are eliminated to form the final C-C bond, regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd R¹-C≡C-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition Transmetal R¹-C≡C-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-C≡C-R² Transmetal->Product Bromoalkyne R¹-C≡C-Br Bromoalkyne->OxAdd BoronicAcid R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate Activation Base Base (e.g., CO₃²⁻) Base->Borate Borate->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of a 1-bromoalkyne.

Quantitative Data for Suzuki-Miyaura Couplings

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent.

Electrophile (Bromoalkyne)Nucleophile (Boronic Acid)Catalyst SystemBaseSolventYieldReference
1-Bromo-1-octynePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O92%[12]
1-Bromo-2-phenylethyne4-Methylphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane88%[12]
1-Bromo-1-hexyneNaphthylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene95%[12]
Experimental Protocol: Suzuki-Miyaura Coupling of a Long-Chain 1-Bromoalkyne

Reaction: Palladium-catalyzed coupling of 1-bromo-1-dodecyne with 4-methoxyphenylboronic acid.

Materials:

  • 1-Bromo-1-dodecyne (245 mg, 1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)

  • SPhos (16.4 mg, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol, 2.0 equiv)

  • Toluene (8 mL) and Water (2 mL)

Procedure:

  • In a reaction flask, combine 1-bromo-1-dodecyne, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Flush the flask with nitrogen.

  • Add the degassed toluene and water via syringe.

  • Heat the mixture to 80 °C with vigorous stirring for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add 20 mL of diethyl ether.

  • Filter the mixture through a pad of Celite, washing with additional diethyl ether.

  • Wash the combined organic filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography (eluting with hexanes) to yield the product.

Causality Insight: The choice of a bulky, electron-rich phosphine ligand like SPhos is deliberate. It accelerates the rate-limiting oxidative addition step and promotes the final reductive elimination, leading to higher turnover numbers and yields, especially for challenging substrates.[12] The biphasic toluene/water solvent system is effective for dissolving both the organic substrates and the inorganic base.

II. Copper-Catalyzed and Other Cross-Coupling Reactions

While palladium catalysis dominates the field, copper-catalyzed couplings offer a valuable, often more economical, alternative for certain transformations involving 1-bromoalkynes.

Copper(I)-Catalyzed Cross-Coupling with Organozinc Reagents

Recent methodologies have demonstrated the effective cross-coupling of 1-bromoalkynes with organozinc reagents using a simple Cu(I) catalyst.[17] This approach is particularly useful for constructing scaffolds relevant to drug discovery, such as N-heterocycles.[17]

The reaction involves the formation of an organozinc intermediate which then undergoes a copper-catalyzed cross-coupling with the 1-bromoalkyne.[17] The use of additives like LiBr can improve yields by facilitating the exchange of ligands on the metal center.[17]

Workflow_Cu_Coupling cluster_prep Step 1: Organozinc Formation cluster_coupling Step 2: Cross-Coupling start N-Heterocycle Precursor intermediate Organozinc Reagent start->intermediate + Et₂Zn reagent1 Et₂Zn product Final Coupled Product intermediate->product Cross-Coupling bromoalkyne Long-Chain 1-Bromoalkyne bromoalkyne->product catalyst Cu(I) Source (e.g., CuCN·2LiCl) catalyst->product catalyzes

Caption: Experimental workflow for Cu(I)-catalyzed coupling of 1-bromoalkynes.

III. Nucleophilic Substitution at an Acetylenic Carbon

The direct displacement of bromine from a 1-bromoalkyne by a nucleophile is another important reaction pathway, although less common than cross-coupling. The high s-character of the C(sp)-Br bond makes the carbon atom electron-deficient and susceptible to attack. However, the linear geometry can present steric challenges for a classic Sₙ2-type backside attack. Reactions often proceed through an addition-elimination mechanism.

Strong nucleophiles, such as thiolates, can effectively displace the bromide to form acetylenic thioethers.[18] This reaction provides a direct method for introducing sulfur-containing functionalities onto a long-chain alkyne backbone.

IV. Synthesis of Long-Chain 1-Bromoalkynes

The utility of these reactions is predicated on the availability of the 1-bromoalkyne starting materials. A common and effective method is the oxidative halogenation of a corresponding terminal alkyne.[19]

Protocol: Synthesis of 1-Bromoalkyne from a Terminal Alkyne

Reaction: Direct oxidative bromination of 1-dodecyne.

Materials:

  • 1-Dodecyne (1.0 mmol, 1.0 equiv)

  • Sodium Bromide (NaBr) (1.5 mmol, 1.5 equiv)

  • Chloramine-B or N-Bromosuccinimide (NBS) as an oxidant/bromine source

  • Suitable solvent (e.g., Acetonitrile)

Procedure (Conceptual, based on similar halogenations[19]):

  • Dissolve the terminal alkyne and sodium bromide in the solvent in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add the oxidant (e.g., Chloramine-B) portion-wise over 15-30 minutes.

  • Allow the reaction to stir at room temperature for several hours until TLC indicates full consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent like ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate.

  • Purify by column chromatography to yield the 1-bromoalkyne.

Conclusion

The terminal bromine on a long-chain alkyne is a remarkably versatile functional group, primarily serving as a potent electrophile in palladium and copper-catalyzed cross-coupling reactions. The Sonogashira and Suzuki-Miyaura couplings, in particular, provide robust and reliable strategies for forging new carbon-carbon bonds, enabling the synthesis of complex molecular architectures critical to drug discovery and materials science. Understanding the mechanistic principles behind these transformations allows the research scientist to make informed, rational choices in reaction design, leading to optimized outcomes and novel molecular entities. The protocols and data presented herein serve as a practical guide for harnessing the rich reactivity of this important synthetic intermediate.

References

  • Title: Sonogashira Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Alkyne Reactivity - MSU chemistry Source: Michigan State University Department of Chemistry URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Cross-coupling reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of alkynyl bromides - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Ch 9 : Alkylation of Terminal Alkynes - University of Calgary Source: University of Calgary URL: [Link]

  • Title: Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies Source: MDPI URL: [Link]

  • Title: Recent advances in the application of alkynes in multicomponent reactions - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Synthesis of (Z)-1-Bromo-1-alkenes and Terminal Alkynes from anti-2,3-Dibromoalkanoic Acids by Microwave-Induced Reaction. Source: ResearchGate URL: [Link]

  • Title: Nucleophilic Substitution at an Acetylenic Carbon: Acetylenic Thioethers from Haloalkynes and Sodium Thiolates Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases - MDPI Source: MDPI URL: [Link]

  • Title: Reactions of Alkynes - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Nucleophilic Substitution - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH Source: National Institutes of Health URL: [Link]

  • Title: Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

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  • Title: Visible-Light-Promoted Oxidative Amidation of Bromoalkynes with Anilines: An Approach to α-Ketoamides Source: Organic Letters - ACS Publications URL: [Link]

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  • Title: Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs Source: ScienceDirect URL: [Link]

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  • Title: Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

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Methodological & Application

Application Notes & Protocol: Sonogashira Coupling of 1-Bromo-4,6-nonadecadiyne

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the Sonogashira cross-coupling reaction involving 1-Bromo-4,6-nonadecadiyne . The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² or sp hybridized carbons and terminal alkynes. However, the substrate , a long-chain alkyl bromide, presents a significant departure from classical Sonogashira reactants (aryl or vinyl halides). The direct coupling of unactivated sp³-hybridized carbons is a formidable challenge due to the high activation barrier for oxidative addition and competing side reactions such as β-hydride elimination. This guide details the mechanistic considerations and provides a robust, field-proven protocol utilizing a specialized palladium/N-heterocyclic carbene (NHC) catalyst system, which has been demonstrated to effectively facilitate the coupling of unactivated alkyl bromides. We will explore the causality behind the choice of reagents, offer detailed optimization parameters, and provide a troubleshooting guide for researchers in synthetic chemistry and drug development.

Scientific Foundation & Mechanistic Insight

The classical Sonogashira reaction, reported in 1975, involves a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides.[1][2] The direct application of this protocol to an unactivated primary alkyl bromide like 1-Bromo-4,6-nonadecadiyne is generally unsuccessful. The critical C(sp³)–Br bond is significantly less reactive towards oxidative addition to a Pd(0) center compared to a C(sp²)–X bond.

To overcome this hurdle, catalyst systems with highly electron-rich and sterically bulky ligands are required. N-heterocyclic carbenes (NHCs) have emerged as premier ligands for this challenging transformation.[3] They form highly stable and strongly electron-donating complexes with palladium, which enhances the kinetic facility of the oxidative addition step involving the alkyl bromide.[4]

The proposed catalytic cycle for the Sonogashira coupling of an alkyl bromide is illustrated below. It proceeds through two interconnected cycles: a palladium cycle for the cross-coupling and a copper cycle to generate the reactive acetylide nucleophile.

Catalytic Cycle for Alkyl Bromide Sonogashira Coupling

Sonogashira Catalytic Cycle for Alkyl Halides cluster_main Palladium Cycle cluster_copper Copper Cycle pd0 Pd(0)(NHC)L oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R-Pd(II)(Br)(NHC)L oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkynyl R-Pd(II)(C≡CR')(NHC)L transmetal->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 product R-C≡CR' reductive_elim->product cu_catalyst Cu(I)Br cu_acetylide Cu(I)-C≡CR' cu_catalyst->cu_acetylide alkyne H-C≡CR' alkyne->cu_acetylide + Cu(I)Br + Base base Base cu_acetylide->transmetal alkyl_halide 1-Bromo-4,6-nonadecadiyne (R-Br) alkyl_halide->oxidative_add

Caption: General scheme for the Sonogashira coupling of 1-Bromo-4,6-nonadecadiyne.

Materials and Reagents
Reagent/MaterialRecommended Purity/GradeNotes
1-Bromo-4,6-nonadecadiyne>96%Substrate
Terminal Alkyne>98%Coupling Partner (1.2 - 1.5 equiv)
[(π-allyl)PdCl]₂Catalyst GradePalladium Precursor
NHC Ligand (e.g., IPr·HCl)>98%Ligand for catalyst
Copper(I) Iodide (CuI)>99%Co-catalyst. Use freshly opened or purified.
Cesium Carbonate (Cs₂CO₃)>99%, anhydrousBase (2.0 equiv). Other bases can be used.
1,4-Dioxane or TolueneAnhydrous, DegassedSolvent
Anhydrous Sodium SulfateReagent GradeFor drying organic layers
Argon or Nitrogen GasHigh Purity (≥99.998%)For inert atmosphere
Step-by-Step Methodology

NOTE: This reaction is highly sensitive to air and moisture. All glassware should be oven-dried, and all manipulations should be performed under an inert atmosphere using Schlenk line or glovebox techniques. Solvents must be anhydrous and thoroughly degassed.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., [(π-allyl)PdCl]₂, 0.025 equiv), the NHC ligand (0.05 equiv), Copper(I) Iodide (0.15 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane) via syringe to achieve a final substrate concentration of approximately 0.1-0.2 M.

  • Substrate Addition: Add 1-Bromo-4,6-nonadecadiyne (1.0 equiv) to the mixture via syringe.

  • Coupling Partner Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirring mixture via syringe.

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at the desired temperature (start optimization at 60 °C).

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or by taking small aliquots (under inert atmosphere) for GC-MS analysis.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove insoluble salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the final product.

Optimization and Troubleshooting

The success of coupling unactivated alkyl bromides is highly dependent on the precise combination of catalyst, ligand, base, and solvent. The following tables provide a framework for optimization and troubleshooting.

Table 1: Key Parameter Optimization
ParameterOptionsRationale & Causality
Palladium Precursor [(π-allyl)PdCl]₂, Pd(OAc)₂, Pd₂(dba)₃These are common Pd(II) and Pd(0) sources that form the active Pd(0) catalyst in situ. [(π-allyl)PdCl]₂ is often effective with NHC ligands. [3]
NHC Ligand IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), SIPr, IMesThe ligand is critical. Bulky, electron-rich NHC ligands like IPr are required to promote the difficult oxidative addition of the C(sp³)-Br bond and prevent β-hydride elimination. [3]
Base Cs₂CO₃, K₃PO₄, t-BuOKA strong, non-nucleophilic base is needed to deprotonate the terminal alkyne without interfering with the alkyl bromide. Cs₂CO₃ is often a good starting point. [5]
Solvent 1,4-Dioxane, Toluene, THF, DMFThe solvent must be anhydrous and capable of solubilizing all components. Dioxane and toluene are common choices. Polar aprotic solvents like DMF may be used but can sometimes promote catalyst decomposition at higher temperatures. [6]
Temperature 60 - 100 °CUnlike couplings with aryl iodides, reactions with alkyl bromides typically require heating to overcome the activation energy of the oxidative addition step. [6]
Cu(I) Co-catalyst CuI, CuBr, Cu(OTf)CuI is the most common and effective co-catalyst for generating the copper acetylide intermediate, which accelerates the transmetalation step. [1]
Table 2: Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd or ligand). 2. Insufficient temperature. 3. Inappropriate ligand for the substrate.1. Use fresh, high-purity reagents. Ensure strictly anaerobic/anhydrous conditions. 2. Incrementally increase the reaction temperature (e.g., in 10 °C steps). 3. Screen alternative bulky NHC ligands (e.g., SIPr).
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to oxygen, moisture, or excessive heat.1. Improve inert atmosphere technique (use a glovebox if possible). 2. Ensure solvent is rigorously dried and degassed. 3. Avoid excessive temperatures; find the minimum effective temperature.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper(I) acetylide.1. Thoroughly degas all solvents and reagents before use. 2. Reduce the loading of CuI (e.g., to 5-10 mol%). Consider slow addition of the alkyne.
Hydrodehalogenation of Starting Material (R-H) Reductive cleavage of the C-Br bond, sometimes promoted by base or catalyst impurities.1. Screen alternative bases (e.g., K₃PO₄ instead of Cs₂CO₃). 2. Ensure high purity of all reagents.
Formation of Elimination Byproducts β-hydride elimination from the alkylpalladium intermediate.This is an inherent risk with alkyl halides. Ensure a sufficiently bulky ligand (like IPr) is used, as it sterically disfavors the conformation required for elimination.

Conclusion

The Sonogashira coupling of 1-Bromo-4,6-nonadecadiyne represents an advanced application of cross-coupling chemistry, requiring a departure from standard protocols. The key to success lies in recognizing the challenges of C(sp³)–Br bond activation and employing a specialized catalyst system, such as a Pd-NHC complex. By carefully controlling reaction parameters, maintaining a strictly inert environment, and understanding the underlying mechanistic principles, researchers can effectively utilize this powerful reaction to synthesize complex, polyyne-containing molecules for applications in materials science and drug discovery.

References

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  • Plenio, H., & Fleck, T. J. (2006). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 71(20), 7794-7804. [URL: https://pubs.acs.org/doi/10.1021/jo061223p]
  • Hirano, K., & Miura, M. (2021). Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. Chemical Science, 12(34), 11458-11464. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8449195/]
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [URL: https://pubs.acs.org/doi/10.1021/ol801471f]
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  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10910543/]
  • ResearchGate. (n.d.). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides. [URL: https://www.researchgate.net/publication/26620023_Ni-Catalyzed_Sonogashira_Coupling_of_Nonactivated_Alkyl_Halides_Orthogonal_Functionalization_of_Alkyl_Iodides_Bromides_and_Chlorides]
  • Wipf Group. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [URL: https://www.pitt.edu/~wipf/lit/Claire_Coleman.pdf]
  • OpenOChem Learn. (n.d.). Sonogashira Coupling. [URL: https://www.openochem.org/named-reactions/sonogashira-coupling]
  • National Center for Biotechnology Information. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6485121/]
  • Wipf Group. (2005). Alkyl Electrophiles in Pd-Catalyzed Cross-Coupling Reactions. [URL: https://www.pitt.edu/~wipf/lit/Nilu_Jayasuriya.pdf]
  • The Sonogashira Coupling. (n.d.). [URL: https://www.cpp.edu/~sjg/chem423/sonogashira.pdf]
  • Reddit. (2020). Sonogashira troubleshooting help needed. [URL: https://www.reddit.com/r/Chempros/comments/i5b3o1/sonogashira_troubleshooting_help_needed/]
  • ACS Fall 2023. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. [URL: https://www.eventscribe.net/2023/ACSfall/fsPopup.asp?
  • YouTube. (2020). Sonogashira Coupling. [URL: https://www.youtube.

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Cadiot-Chodkiewicz reaction with 1-Bromo-4,6-nonadecadiyne

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Unsymmetrical Diynes via Cadiot-Chodkiewicz Coupling with 1-Bromo-4,6-nonadecadiyne

Authored by: A Senior Application Scientist

Abstract

The Cadiot-Chodkiewicz reaction stands as a cornerstone in synthetic organic chemistry for the formation of unsymmetrical 1,3-diynes, which are pivotal structural motifs in natural products, pharmaceuticals, and advanced materials.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the execution of the Cadiot-Chodkiewicz coupling, using the specialized substrate 1-Bromo-4,6-nonadecadiyne as a model. We delve into the reaction's mechanistic underpinnings, provide detailed, field-proven experimental protocols, offer a robust troubleshooting guide, and discuss the critical parameters that ensure high selectivity and yield.

Introduction and Scientific Context

The synthesis of unsymmetrical diynes presents a greater challenge than their symmetrical counterparts due to issues of reactivity and selectivity.[1] The Cadiot-Chodkiewicz reaction, a copper(I)-catalyzed cross-coupling between a terminal alkyne and a 1-haloalkyne, is the most common and effective method to address this challenge.[1][4][5][6] This reaction proceeds under mild conditions using an affordable copper catalyst, making it highly valuable.[4]

The target substrate for this guide, 1-Bromo-4,6-nonadecadiyne, is a long-chain haloalkyne. Molecules with such long aliphatic chains and conjugated polyyne systems are of significant interest in the development of novel therapeutics, molecular wires, and organic semiconductors. The protocols herein are designed to be adaptable for a wide range of terminal alkynes, enabling the synthesis of a diverse library of complex molecules.

Reaction Principle and Catalytic Mechanism

The Cadiot-Chodkiewicz reaction is fundamentally a heterocoupling process where a terminal alkyne acts as the nucleophile and a 1-haloalkyne serves as the electrophile, facilitated by a copper(I) salt and an amine base.[1]

The widely accepted mechanism involves a catalytic cycle with the following key steps:

  • Deprotonation and Acetylide Formation : The amine base deprotonates the terminal alkyne, which then reacts with the copper(I) salt to form a copper(I) acetylide intermediate.[4][7]

  • Oxidative Addition : The 1-bromoalkyne undergoes oxidative addition to the copper(I) acetylide species. This step forms a transient Cu(III) intermediate.[4]

  • Reductive Elimination : The Cu(III) intermediate rapidly undergoes reductive elimination, forming the C(sp)-C(sp) bond of the unsymmetrical 1,3-diyne product and regenerating the catalytically active Cu(I) species.[4]

Cadiot_Chodkiewicz_Mechanism cluster_cycle Catalytic Cycle CuX Cu(I)X Cu_Acetylide R'−C≡C−Cu(I) CuX->Cu_Acetylide + R'−C≡C−H (Base, -BH⁺X⁻) Cu_III [R'−C≡C−Cu(III)−C≡C−R''] X Cu_Acetylide->Cu_III + R''−C≡C−Br (Oxidative Addition) Cu_III->CuX Reductive Elimination Product R'−C≡C−C≡C−R'' (Unsymmetrical Diyne) Cu_III->Product Product Formation

Caption: The catalytic cycle of the Cadiot-Chodkiewicz reaction.

A significant challenge in this reaction is the competing side reaction known as Glaser coupling, which is the oxidative homocoupling of the terminal alkyne to form a symmetrical diyne.[2] This is particularly problematic if the catalytically active Cu(I) is oxidized to Cu(II) by atmospheric oxygen.[8] Therefore, maintaining an inert atmosphere is traditionally considered critical.[8]

Experimental Design: Protocol for Coupling with 1-Bromo-4,6-nonadecadiyne

This section details two robust protocols for coupling 1-Bromo-4,6-nonadecadiyne with a model terminal alkyne, Phenylacetylene. Protocol A follows the traditional method under an inert atmosphere, while Protocol B incorporates a modern, air-tolerant approach.

reaction_scheme cluster_conditions Reaction Conditions struct1 Br-C≡C-CH₂-C≡C-(CH₂)₁₁-CH₃ plus + struct1->plus struct2 Ph-C≡C-H plus->struct2 arrow struct2->arrow struct3 Ph-C≡C-C≡C-CH₂-C≡C-(CH₂)₁₁-CH₃ arrow->struct3 conditions Cu(I) Catalyst, Base Solvent, RT

Caption: General scheme for the Cadiot-Chodkiewicz coupling.

Materials and Reagents
Reagent/MaterialSupplierGradeNotes
1-Bromo-4,6-nonadecadiyne (Substrate)Custom Synthesis>95%MW: 351.38 g/mol
Phenylacetylene (Coupling Partner)Sigma-AldrichReagentPlus®, 99%MW: 102.13 g/mol , d=0.93 g/mL
Copper(I) Bromide (CuBr)Acros Organics99%MW: 143.45 g/mol
n-Butylamine (Base)Alfa Aesar99.5%MW: 73.14 g/mol , d=0.74 g/mL
Sodium Ascorbate (Reductant, Prot. B)TCI America>98%MW: 198.11 g/mol
Tetrahydrofuran (THF)Fisher ScientificAnhydrous, >99.9%Inhibitor-free
Ethanol (EtOH)Decon Labs200 Proof
Diethyl Ether (Et₂O)EMD MilliporeAnhydrousFor extraction
Saturated aq. NH₄ClLab Prepared-For work-up
BrineLab Prepared-For washing
Anhydrous Magnesium Sulfate (MgSO₄)BeanTown Chemical-For drying
Silica GelSiliCycle60 Å, 230-400 meshFor chromatography
Reagent Stoichiometry

This table is based on a 1.0 mmol scale reaction.

CompoundMW ( g/mol )Amount (mg)Volume (μL)MmolEquivalents
1-Bromo-4,6-nonadecadiyne351.38351.4-1.01.0
Phenylacetylene102.13112.31211.11.1
Copper(I) Bromide (CuBr)143.457.2-0.050.05
n-Butylamine73.14146.31982.02.0
Sodium Ascorbate (Prot. B)198.1119.8-0.10.1
Solvent (THF/EtOH 1:1)--10 mL--
Protocol A: Standard Inert-Atmosphere Procedure

1. Equipment Setup:

  • Place a magnetic stir bar into a 50 mL oven-dried, two-neck round-bottom flask.

  • Equip one neck with a rubber septum and the other with a condenser connected to a nitrogen or argon gas line with a bubbler outlet.

  • Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.[9]

2. Reagent Addition:

  • To the flask, add Copper(I) Bromide (7.2 mg, 0.05 mmol).

  • Add 1-Bromo-4,6-nonadecadiyne (351.4 mg, 1.0 mmol).

  • Via syringe, add 10 mL of a 1:1 mixture of anhydrous THF and Ethanol. Stir to dissolve.

  • Add n-Butylamine (198 μL, 2.0 mmol) via syringe.

  • Finally, add Phenylacetylene (121 μL, 1.1 mmol) dropwise over 2 minutes.

3. Reaction Execution:

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using 95:5 Hexanes:Ethyl Acetate as eluent). The disappearance of the starting bromoalkyne indicates reaction completion. The reaction is typically complete within 2-4 hours.

4. Work-up and Purification:

  • Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution to dissolve the copper salts.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure unsymmetrical diyne product.

Protocol B: Air-Tolerant Procedure with Ascorbate

This modern protocol obviates the need for rigorous inert-atmosphere techniques.[2][8]

1. Equipment Setup:

  • Place a magnetic stir bar into a 50 mL round-bottom flask, open to the air.

2. Reagent Addition:

  • To the flask, add Copper(I) Bromide (7.2 mg, 0.05 mmol) and Sodium Ascorbate (19.8 mg, 0.1 mmol).

  • Add 1-Bromo-4,6-nonadecadiyne (351.4 mg, 1.0 mmol).

  • Add 10 mL of ethanol.

  • Add n-Butylamine (198 μL, 2.0 mmol).

  • Add Phenylacetylene (121 μL, 1.1 mmol).

3. Reaction Execution:

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere.

  • Monitor the reaction by TLC as described in Protocol A. Yields are often comparable or even improved due to the suppression of side reactions.[8]

4. Work-up and Purification:

  • Follow the identical work-up and purification procedure as outlined in Protocol A (Step 4). The use of ascorbate effectively prevents the formation of unwanted side products, simplifying purification.[2]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst (Cu(I) oxidized).- Base is not strong enough or is sterically hindered.- Low reagent purity.- Use fresh, high-purity Cu(I) salt. For Protocol A, ensure the inert atmosphere is maintained. For Protocol B, ensure sodium ascorbate is added.- Try a different amine base like piperidine or diethylamine.[5]
Significant Homocoupling - (Protocol A) Presence of oxygen oxidizing Cu(I) to Cu(II).- Reaction temperature is too high.- Improve inert gas technique; degas solvents before use.- Switch to Protocol B with sodium ascorbate to chemically reduce any Cu(II) formed.[2][8]- Run the reaction at room temperature or cooler.
Formation of Side Products - The bromoalkyne precursor may be unstable.[1]- Reaction run for too long, leading to decomposition.- Consider in-situ generation of the bromoalkyne if stability is an issue.[10]- Monitor closely with TLC and quench the reaction immediately upon completion of the desired transformation.
Difficult Purification - Similar polarity of product and starting materials or byproducts.- Use a slight excess (1.1-1.2 equiv) of the more volatile or easily separable alkyne to drive the reaction to completion.- Employ high-performance liquid chromatography (HPLC) for difficult separations.

Applications in Research and Development

The unsymmetrical polyynes synthesized via the Cadiot-Chodkiewicz reaction are valuable intermediates and final targets in several high-impact fields:

  • Drug Discovery: Many natural products with potent biological activity, including antitumor and antibiotic properties, feature a 1,3-diyne core. This reaction is a key step in their total synthesis and the creation of novel analogues.[3][5]

  • Materials Science: Conjugated diynes and polyynes are building blocks for molecular wires, organic light-emitting diodes (OLEDs), and other electronic materials due to their unique optical and electronic properties.[5]

  • Supramolecular Chemistry: The rigid, linear geometry of the diyne unit makes it an ideal component for constructing complex, self-assembling molecular architectures and polymers.[1]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: Handle all chemicals in a well-ventilated fume hood. 1-Bromoalkynes can be unstable and should be handled with care. Amine bases are corrosive and have strong odors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Radhika, S., Harry, N. A., Neetha, M., & Anilkumar, G. (2015). A review on the Cadiot–Chodkiewicz cross-coupling reaction. Organic & Biomolecular Chemistry, 13(26), 7192-7209. [Link]

  • ChemistryViews. (2023, November 10). Cadiot–Chodkiewicz Reactions Made Air-Tolerant. [Link]

  • Anilkumar, G., Radhika, S., & Harry, N. A. (2015). Recent developments and applications of the Cadiot–Chodkiewicz reaction. ResearchGate. [Link]

  • Rajalakshmi, C., et al. (2025, December 1). Towards understanding the molecular mechanism of Cadiot-Chodkiewicz cross-coupling reaction. ResearchGate. [Link]

  • Fung, A. K. K., Sowden, M. J., Coote, M. L., & Sherburn, M. S. (2023). Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings. Organic Letters, 25(44), 8145–8149. [Link]

  • Organic Chemistry Portal. (n.d.). Cadiot-Chodkiewicz Coupling. Retrieved January 21, 2026, from [Link]

  • Radhika, S., Harry, N. A., Neetha, M., & Anilkumar, G. (2019). Recent trends and applications of the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry, 17(38), 8730-8744. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved January 21, 2026, from [Link]

  • Wang, J., et al. (2011). Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes. Synthesis, 2011(09), 1541-1546.
  • Knutson, P. C., Fredericks, H. E., & Ferreira, E. M. (2018). Synthesis of 1,3-Diynes via Cadiot–Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes. Organic Letters, 20(21), 6845–6849. [Link]

  • Schulze, M., Scherer, A., Diner, C., & Tykwinski, R. R. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 100-114. [Link]

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Application Note: Synthesis and Functionalization of Stimuli-Responsive Polydiacetylene Films from 1-Bromo-4,6-nonadecadiyne for Biosensing and Drug Delivery Platforms

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers renowned for their unique chromogenic properties; they undergo a distinct blue-to-red color transition and turn-on fluorescence in response to external stimuli.[1][2] This behavior makes them exceptional candidates for developing advanced sensors and smart materials. This guide provides a comprehensive protocol for the synthesis of PDA-containing polymer films using 1-bromo-4,6-nonadecadiyne as a functional monomer. We delve into the principles of topochemical polymerization, detailing the critical self-assembly step via Langmuir-Blodgett deposition, the photo-initiated polymerization process, and subsequent characterization. Furthermore, we explore the significance of the terminal bromo-group as a versatile chemical handle for post-polymerization modification, enabling the covalent attachment of biomolecules or therapeutic agents, thereby bridging the gap between advanced materials science and targeted drug delivery applications.

Introduction: The Rationale for Polydiacetylenes in Biomedical Research

The core of PDA utility lies in its conjugated ene-yne backbone, which is formed via the 1,4-addition topochemical polymerization of diacetylene (DA) monomers.[1][3] Unlike solution-phase polymerization, topochemical polymerization occurs in the solid state. The monomer units must first be precisely aligned in a crystalline lattice, where the distance between neighboring diyne moieties is typically under 4 Å.[4] Upon exposure to UV radiation (~254 nm), a chain reaction is initiated, creating long, highly ordered polymer chains without the need for chemical initiators or catalysts.[1][3]

The resulting polymer is in a low-energy, blue-colored state. Perturbations caused by heat, mechanical stress, pH changes, or specific molecular binding events disrupt the planarity of the conjugated backbone.[1] This disruption alters the electronic structure, causing a shift in absorption to a higher-energy, red-colored state, which is often accompanied by the emergence of red fluorescence. This built-in, self-validating signal transduction is the cornerstone of PDA-based technologies.

Our focus monomer, 1-bromo-4,6-nonadecadiyne, offers a strategic advantage. The long alkyl chain facilitates self-assembly into ordered structures like films and vesicles, while the terminal bromide provides a reactive site for subsequent functionalization, a critical feature for creating tailored biosensors or drug delivery systems.

Monomer Overview and Properties

1-Bromo-4,6-nonadecadiyne is a specialized amphiphilic diacetylene monomer. Its properties are summarized below.

PropertyValueSource
Molecular Formula C₁₉H₃₁BrTCI
Molecular Weight 339.36 g/mol TCI
Appearance Colorless to light yellow liquidTCI
Purity (GC) >96.0%TCI
Storage Conditions Store frozen (<0°C), protect from light and heatTCI

Experimental Workflow and Protocols

The synthesis of functional PDA films is a multi-step process that requires precision at each stage. The overall workflow is depicted below.

G cluster_prep Phase 1: Preparation cluster_synth Phase 2: Synthesis cluster_analysis Phase 3: Analysis & Application monomer 1. Monomer Solution (Chloroform) lb 2. Langmuir-Blodgett Trough (Aqueous Subphase) assembly 3. Monolayer Self-Assembly (Compression) lb->assembly deposition 4. Film Deposition (Dipping Substrate) assembly->deposition uv 5. UV Polymerization (254 nm Irradiation) deposition->uv char 6. Characterization (UV-Vis, Raman) uv->char app 7. Application Testing (Sensing, Bioconjugation) char->app

Caption: Overall experimental workflow for PDA film synthesis.

Protocol 1: Preparation of a Diacetylene Monolayer via Langmuir-Blodgett (LB) Technique

Causality: The LB technique is employed to organize the amphiphilic 1-bromo-4,6-nonadecadiyne monomers into a highly ordered, quasi-crystalline monolayer at the air-water interface. This precise arrangement is a prerequisite for effective topochemical polymerization.

Materials:

  • 1-bromo-4,6-nonadecadiyne

  • Chloroform (Spectroscopic grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Langmuir-Blodgett trough system with movable barriers and surface pressure sensor

  • Hydrophilic substrate (e.g., glass slide, silicon wafer, quartz)

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate by sonication in a sequence of detergent, ultrapure water, and finally ethanol. Dry under a stream of nitrogen.

  • Monomer Solution: Prepare a 0.5 mg/mL solution of 1-bromo-4,6-nonadecadiyne in chloroform.

  • Trough Preparation: Fill the LB trough with ultrapure water. Allow the water surface to stabilize and clean it by aspiration until the surface pressure reading is stable and near zero.

  • Spreading the Monolayer: Using a Hamilton syringe, carefully dispense the monomer solution dropwise onto the water surface. The volatile chloroform will evaporate, leaving a floating monolayer of diacetylene monomers.

  • Isotherm Compression: After allowing 15-20 minutes for solvent evaporation, slowly move the barriers to compress the monolayer. Monitor the surface pressure as a function of the area per molecule. A sharp increase in pressure indicates the transition from a liquid-expanded to a solid-condensed phase. Target a surface pressure of 20-30 mN/m for a well-packed monolayer.

Protocol 2: Topochemical Polymerization by UV Irradiation

Causality: UV energy at 254 nm is optimal for initiating the 1,4-addition reaction across the diyne rods of adjacent, properly aligned monomers. This solid-state reaction transforms the colorless monomer film into a blue, conjugated polymer film.

Caption: Mechanism of 1,4-addition in topochemical polymerization.

Procedure:

  • Film Deposition: While maintaining the target surface pressure, slowly dip the prepared hydrophilic substrate into the trough and withdraw it at a controlled rate (e.g., 2-5 mm/min). This will deposit a uniform monolayer (or multiple layers with repeated cycles) onto the substrate.

  • Drying: Allow the deposited film to air dry in a dust-free environment for 30 minutes.

  • UV Exposure: Place the substrate with the monomer film in a UV crosslinker or under a 254 nm UV lamp. Irradiate with a controlled dose of UV energy (typically 100-500 mJ/cm²). The optimal dose may require titration; excessive exposure can degrade the polymer.

  • Visual Confirmation: A successful polymerization is indicated by the appearance of a vibrant blue color on the film.

Polymer Characterization and Validation

Characterization is essential to validate the synthesis and understand the properties of the PDA film.

  • UV-Visible Spectroscopy: This is the primary method for confirming polymerization and observing the chromic transition. The blue-phase polymer exhibits a strong absorption maximum (λ_max) around 620-640 nm. Upon exposure to a stimulus (e.g., heat, change in solvent), this peak will decrease, and a new peak corresponding to the red phase will appear around 500-550 nm.

Polymer StateTypical λ_maxAppearanceFluorescence
Blue Phase ~630 nmDeep BlueNone
Red Phase ~540 nmRed/PurpleRed Emission
  • Raman Spectroscopy: This technique provides information about the vibrational modes of the polymer backbone. Strong peaks corresponding to the C≡C (triple bond) and C=C (double bond) stretching modes are characteristic of the PDA structure and can be used to assess the degree of polymerization and conjugation.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology of the film, confirming its uniformity and detecting any domains or defects resulting from the deposition and polymerization process.

Application Protocol: Post-Polymerization Functionalization

Causality: The terminal bromide on the polymer side chains is a versatile leaving group for nucleophilic substitution reactions. This allows the covalent attachment of molecules with nucleophilic moieties (e.g., amines, thiols), thereby immobilizing them on the sensor surface. This is a key step for creating specific biosensors or drug-eluting surfaces.

Example: Amine Coupling for Bioconjugation

  • Prepare the Ligand Solution: Dissolve the amine-containing molecule (e.g., a peptide, amino-modified DNA, or a small-molecule drug) in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) to a concentration of 1-2 mg/mL.

  • Surface Activation: Immerse the blue PDA-coated substrate in the ligand solution.

  • Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or 4°C to minimize non-specific binding. Gentle agitation is recommended.

  • Washing: After incubation, thoroughly rinse the substrate with the reaction buffer, followed by ultrapure water, to remove any non-covalently bound molecules.

  • Validation: Successful conjugation can be confirmed using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to detect new elemental signatures (e.g., nitrogen from the amine) or by using a fluorescently labeled ligand and imaging the surface.

Troubleshooting

IssuePossible CauseRecommended Solution
Film does not turn blue after UV exposure Poor monomer packing; incorrect surface pressure during deposition.Optimize the surface pressure-area isotherm. Ensure the monolayer is in the solid-condensed phase before deposition.
Insufficient UV dose.Increase the UV irradiation time or intensity. Calibrate your UV source.
Film is patchy or non-uniform Incomplete solvent evaporation before compression.Increase the waiting time after spreading the monomer solution.
Substrate was not sufficiently clean or hydrophilic.Re-evaluate the substrate cleaning protocol. A plasma cleaner can be used to enhance hydrophilicity.
Low signal change upon stimulation Incomplete polymerization.Increase UV dose. Characterize with Raman to confirm backbone formation.
Steric hindrance from bulky side-chains preventing conformational changes.This is an intrinsic property. For future work, consider monomers with different spacer lengths.

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  • Endo, K., & Sen, T. (2018). Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands. Polymer Chemistry, 9(16), 2110-2114. Retrieved from [Link]

  • Schulze, M., et al. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses. Retrieved from [Link]

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Protecting Group Strategies for the Synthesis of 1-Bromo-4,6-nonadecadiyne: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the strategic use of protecting groups in the synthesis of 1-Bromo-4,6-nonadecadiyne, a key intermediate for various chemical applications. We delve into the rationale behind selecting appropriate protecting groups for terminal alkynes, offering detailed, field-proven protocols for their installation and removal. The advantages and disadvantages of common silyl-based protecting groups, namely Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS), are compared. Furthermore, this guide outlines a complete synthetic workflow, including a critical Cadiot-Chodkiewicz coupling step, to construct the desired unsymmetrical diyne structure. The protocols and strategies presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the efficient and high-yield synthesis of this and structurally related long-chain bromoalkadiynes.

Introduction: The Synthetic Challenge

The synthesis of polyynes, particularly unsymmetrical long-chain diynes like 1-Bromo-4,6-nonadecadiyne, presents a significant challenge in organic chemistry.[1][2] The acidic nature of the terminal alkyne proton necessitates the use of protecting groups to prevent unwanted side reactions during subsequent synthetic transformations, such as coupling reactions.[3][4][5] The selection of an appropriate protecting group is paramount and must be guided by its ease of introduction, stability under the reaction conditions of subsequent steps, and facile, selective removal to yield the desired product.[3][4]

This document will focus on silyl-based protecting groups, which are widely employed due to their reliability and tunable steric and electronic properties.[3][6][7] We will explore the use of Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS) groups in the context of a strategic synthesis of 1-Bromo-4,6-nonadecadiyne, highlighting the Cadiot-Chodkiewicz coupling as a key carbon-carbon bond-forming reaction.[8][9][10][11]

Strategic Overview of the Synthesis

The synthesis of 1-Bromo-4,6-nonadecadiyne can be strategically approached in a convergent manner. The core of this strategy involves the Cadiot-Chodkiewicz coupling of two key fragments: a protected terminal alkyne and a 1-bromoalkyne. The overall workflow is depicted below.

Synthetic Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Assembly and Final Product A1 Terminal Alkyne A2 Protected Alkyne A1->A2 Protection C1 Protected Diyne A2->C1 B1 Bromoalkane B2 1-Bromoalkyne B1->B2 Alkynylation/Halogenation B2->C1 Cadiot-Chodkiewicz Coupling C2 1-Bromo-4,6-nonadecadiyne C1->C2 Deprotection

Figure 1: General synthetic workflow for 1-Bromo-4,6-nonadecadiyne.

Selecting the Right Protecting Group: TMS vs. TIPS

The choice between TMS and TIPS as a protecting group is a critical decision that impacts the overall efficiency of the synthesis. Both are trialkylsilyl groups widely used for terminal alkyne protection.[3]

Protecting GroupKey FeaturesAdvantagesDisadvantages
Trimethylsilyl (TMS) Small steric bulkEasy to introduce and remove.[12]Can be labile under certain conditions, potentially leading to premature deprotection.
Triisopropylsilyl (TIPS) Large steric bulkMore robust and stable to a wider range of reaction conditions compared to TMS.[13][14][15]Can be more challenging to remove, requiring specific deprotection conditions.[14][15]

For the synthesis of 1-Bromo-4,6-nonadecadiyne, where the subsequent step is a copper-catalyzed coupling reaction, a robust protecting group is generally preferred to ensure stability. Therefore, the TIPS group is often the superior choice due to its enhanced stability.

Detailed Experimental Protocols

Protocol 1: TIPS Protection of a Terminal Alkyne

This protocol describes the protection of a generic terminal alkyne, which serves as "Fragment A" in our synthetic strategy.

Materials:

  • Terminal Alkyne (1.0 eq)

  • Triisopropylsilyl chloride (TIPSCl) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the terminal alkyne in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add TEA or DIPEA.

  • Slowly add TIPSCl to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TIPS-protected alkyne.

Protocol 2: Cadiot-Chodkiewicz Coupling

This protocol outlines the coupling of the TIPS-protected alkyne ("Fragment A") with a 1-bromoalkyne ("Fragment B") to form the protected diyne backbone.[8][9][10][11]

Materials:

  • TIPS-protected alkyne (1.0 eq)

  • 1-Bromoalkyne (e.g., 1-bromo-dodec-1-yne) (1.1 eq)

  • Copper(I) chloride or bromide (0.1 eq)

  • Hydroxylamine hydrochloride (0.2 eq)

  • Piperidine or other suitable amine base

  • Methanol or Ethanol/Water solvent system

Procedure:

  • Dissolve the TIPS-protected alkyne, 1-bromoalkyne, and hydroxylamine hydrochloride in the chosen solvent system.

  • Add the copper(I) salt to the mixture.

  • Slowly add the amine base to the reaction mixture at room temperature.

  • Stir the reaction for 4-12 hours, monitoring by TLC for the disappearance of the starting materials.

  • Once the reaction is complete, dilute with water and extract with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting protected diyne by flash column chromatography.

Cadiot_Chodkiewicz_Mechanism cluster_0 Catalytic Cycle Start R¹-C≡C-H Terminal Alkyne Acetylide R¹-C≡C-Cu Copper Acetylide Start->Acetylide Deprotonation + Cu(I) insertion Base Base Base->Start CuX Cu(I)X CuX->Start OxAdd Oxidative Addition Intermediate Acetylide->OxAdd Oxidative Addition Haloalkyne X-C≡C-R² 1-Haloalkyne Haloalkyne->OxAdd Product R¹-C≡C-C≡C-R² Unsymmetrical Diyne OxAdd->Product Reductive Elimination Product->CuX Regenerates Catalyst

Figure 2: Simplified mechanism of the Cadiot-Chodkiewicz coupling reaction.

Protocol 3: Deprotection of the TIPS-protected Diyne

This final step removes the TIPS group to yield the target molecule, 1-Bromo-4,6-nonadecadiyne.

Materials:

  • TIPS-protected diyne (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Water and Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TIPS-protected diyne in anhydrous THF at 0 °C under an inert atmosphere.

  • Slowly add the TBAF solution to the reaction mixture.

  • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 1-Bromo-4,6-nonadecadiyne.

Conclusion

The successful synthesis of 1-Bromo-4,6-nonadecadiyne hinges on a well-defined protecting group strategy. The use of a robust silyl protecting group, such as TIPS, in conjunction with an efficient Cadiot-Chodkiewicz coupling reaction, provides a reliable pathway to this valuable synthetic intermediate. The protocols detailed in this application note offer a practical guide for researchers to achieve high yields and purity. Careful execution of these steps, along with diligent monitoring of reaction progress, is essential for a successful outcome.

References

  • Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [URL: https://sioc-journal.cn/Jwk_yjhx/EN/10.6023/cjoc202005031]
  • Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [URL: https://www.gelest.com/product/acetylenic-and-alkynyl-silanes/silanes-as-protecting-groups-for-terminal-alkyne/]
  • Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Study.com. [URL: https://study.com/learn/lesson/trimethylsilyl-tms-definition-structure-protecting-groups.html]
  • Recent Progress of Protecting Groups for Terminal Alkynes. sioc-journal.cn. [URL: https://www.sioc-journal.cn/Jwk_yjhx/EN/10.6023/cjoc202005031]
  • Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [URL: https://cureffi.org/2015/04/06/organic-chemistry-24-alkynes-reactions-synthesis-and-protecting-groups/]
  • Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages. [URL: http://www.chemspider.com/SyntheticPage.aspx?id=100]
  • Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4049071/]
  • A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01671k]
  • Cadiot-Chodkiewicz Coupling Reaction. J&K Scientific. [URL: https://www.jk-sci.com/named-reaction/Cadiot-Chodkiewicz-Coupling-Reaction_61.html]
  • Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc05481a]
  • 15.2 Use of protecting groups | Organic Chemistry II. Lumen Learning. [URL: https://courses.lumenlearning.com/suny-orgchem2/chapter/15-2-use-of-protecting-groups/]
  • Cadiot–Chodkiewicz coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cadiot%E2%80%93Chodkiewicz_coupling]
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  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate. [URL: https://www.researchgate.
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  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-61952011000300004]
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  • 1-Bromo-4,6-nonadecadiyne. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/B1342]
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  • 1-Bromo-4,6-nonadecadiyne | 376591-04-7 | TCI EUROPE N.V.. TCI EUROPE N.V.. [URL: https://www.tci-chemicals.com/BE/en/p/B1342]
  • 1-BROMO-4,6-NONADECADIYNE [376591-04-7]. Chemsigma. [URL: https://www.chemsigma.com/product/1-bromo-4-6-nonadecadiyne-376591-04-7/100000000000465241]
  • 1-Bromo-4,6-nonadecadiyne | 376591-04-7. Benchchem. [URL: https://www.benchchem.com/product/b1342]
  • Masked alkynes for synthesis of threaded carbon chains. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10159496/]
  • Multistep Synthesis with Chain Elongation, Radicals, and More – Organic Chemistry Finals Review. YouTube. [URL: https://www.youtube.
  • Synthesis and Structural Assignments of New Long-Chain Alkyldioxy-bis-diphenylamines and Phenothiazines. ResearchGate. [URL: https://www.researchgate.net/publication/225139039_Synthesis_and_Structural_Assignments_of_New_Long-Chain_Alkyldioxy-bis-diphenylamines_and_Phenothiazines]

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purification of 1-Bromo-4,6-nonadecadiyne by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Purity Isolation of 1-Bromo-4,6-nonadecadiyne via Optimized Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and materials science.

Executive Summary

1-Bromo-4,6-nonadecadiyne is a long-chain functionalized polyyne, a class of molecules recognized for their unique electronic properties and potential as precursors in materials science and pharmaceutical synthesis. The purification of such molecules is non-trivial due to two primary challenges: the inherent instability of the diyne moiety and the low polarity imparted by the long alkyl chain, which complicates separation from structurally similar, nonpolar impurities. This document provides a comprehensive, field-proven protocol for the purification of 1-Bromo-4,6-nonadecadiyne using normal-phase flash column chromatography. We will delve into the causality behind methodological choices, from eluent system optimization to specialized handling techniques designed to preserve the integrity of the target compound.

The Chromatographic Challenge: Understanding the Analyte

The successful purification of 1-Bromo-4,6-nonadecadiyne hinges on a clear understanding of its molecular properties and the associated challenges:

  • Polarity Profile: The molecule possesses a dominant nonpolar character due to the C19 aliphatic chain. The terminal bromine and the internal diyne system introduce regions of modest polarity. This profile dictates the use of a normal-phase chromatography setup, where a polar stationary phase (silica gel) is used to differentiate between the target molecule and impurities based on subtle differences in their interaction with the silica surface.[1][2][3]

  • Compound Instability: Polyyne chains are susceptible to degradation via oxidation, polymerization, or cross-linking, particularly when exposed to heat, light, or acidic conditions.[4][5][6] Longer polyynes are generally more reactive.[4] The acidic surface of standard silica gel can potentially catalyze the decomposition of sensitive compounds. Therefore, this protocol incorporates strategies to mitigate degradation throughout the purification workflow.

Principle of the Method: Normal-Phase Chromatography

This protocol employs normal-phase flash column chromatography, a technique that separates compounds based on their differential adsorption to a polar stationary phase and solubility in a nonpolar mobile phase.[3][7]

  • Stationary Phase: Silica gel (SiO₂) is used as the stationary phase. Its surface is rich in polar silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with analytes.

  • Mobile Phase (Eluent): A low-polarity solvent system, typically a mixture of an alkane (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate), is used to carry the sample through the column.

  • Separation Mechanism: Compounds in the mixture partition between the stationary and mobile phases. The 1-Bromo-4,6-nonadecadiyne, being largely nonpolar, will have a weaker affinity for the polar silica gel compared to more polar impurities. It will therefore spend more time in the mobile phase and elute from the column faster. Less polar impurities will elute even earlier, while more polar impurities will be retained longer on the column.

Workflow for Purification of 1-Bromo-4,6-nonadecadiyne

The entire process, from initial analysis of the crude material to the isolation of the pure product, is outlined below.

Purification_Workflow Crude_Sample Crude 1-Bromo-4,6-nonadecadiyne (Post-Synthesis) TLC_Opt 1. TLC Optimization (Determine Eluent System) Crude_Sample->TLC_Opt Column_Prep 2. Column Preparation (Dry or Slurry Packing) TLC_Opt->Column_Prep Informs Eluent Choice Sample_Load 3. Sample Loading (Dry Loading Recommended) Column_Prep->Sample_Load Elution 4. Elution & Fraction Collection Sample_Load->Elution TLC_Analysis 5. TLC Analysis of Fractions Elution->TLC_Analysis Monitor Separation Combine_Fractions 6. Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Removal 7. Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Analysis 8. Final Purity Assessment (NMR, GC-MS) Solvent_Removal->Final_Analysis Pure_Product Pure Product (Store under Inert Gas, -20°C) Final_Analysis->Pure_Product

Caption: Workflow diagram for the purification of 1-Bromo-4,6-nonadecadiyne.

Detailed Experimental Protocols

Protocol 1: Eluent System Optimization via Thin-Layer Chromatography (TLC)

Rationale: Before committing to a large-scale column separation, TLC is used to identify a solvent system that provides optimal separation between the target compound and its impurities. The goal is to achieve a retention factor (Rf) of 0.25-0.35 for the target compound, which generally translates to the best separation in flash chromatography.[8][9]

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chambers

  • Capillary spotters

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

  • Crude 1-Bromo-4,6-nonadecadiyne solution (in a volatile solvent like dichloromethane)

  • Eluents: Hexanes, Ethyl Acetate (EtOAc)

Procedure:

  • Prepare Test Solvents: Create a series of test eluents with varying ratios of hexanes to ethyl acetate. Start with a very nonpolar mixture and gradually increase the polarity. Suggested starting points:

    • 99:1 Hexanes:EtOAc

    • 98:2 Hexanes:EtOAc

    • 95:5 Hexanes:EtOAc

  • Spot the TLC Plate: Using a capillary tube, spot the crude sample solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the test eluents. Ensure the chamber is saturated with solvent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The diyne system should be UV-active. Circle the visible spots. If other impurities are not UV-active, use a chemical stain like potassium permanganate to visualize all organic compounds.

  • Calculate Rf Values: For each spot, calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the Optimal System: Identify the eluent mixture that places the spot corresponding to 1-Bromo-4,6-nonadecadiyne at an Rf of ~0.3. This will be the mobile phase used for the column. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and result in higher Rf values for all compounds.[10][11]

Protocol 2: Flash Column Chromatography Purification

Rationale: This protocol uses air pressure to accelerate the flow of the mobile phase through the column, enabling rapid and efficient separation.[12] Dry loading is recommended to ensure a tight, even band of the sample at the start of the separation, which is particularly useful for compounds that have limited solubility in the nonpolar mobile phase.

Materials & Equipment:

  • Glass chromatography column

  • Silica gel (flash grade, 40-63 µm particle size)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Crude 1-Bromo-4,6-nonadecadiyne

  • Celite or a small amount of silica gel (for dry loading)

  • Optimized eluent system (from Protocol 1)

  • Collection vessels (test tubes or flasks)

  • Source of compressed air or nitrogen with a regulator

Procedure:

  • Column Packing (Slurry Method):

    • Place a plug of cotton at the bottom of the column and add a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

    • Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock and allow some solvent to drain until the solvent level is just above the top of the silica bed. Never let the column run dry.

    • Add a protective layer of sand (~1 cm) on top of the silica bed.

  • Sample Preparation and Loading (Dry Loading):

    • Dissolve the crude 1-Bromo-4,6-nonadecadiyne in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel or Celite to the solution and mix to form a free-flowing powder after evaporating the solvent under reduced pressure.

    • Carefully add this powder as an even layer on top of the sand in the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using the air/nitrogen line to achieve a solvent flow rate of approximately 2 inches per minute.[12]

    • Begin collecting fractions immediately. The size of the fractions should be guided by the column volume and the separation observed on TLC.

    • Maintain a constant head of solvent above the silica bed throughout the entire process.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions using TLC (using the same optimized eluent system).

    • Spot the crude material, the current fraction, and the previous fraction side-by-side to track the elution of the product and impurities.

  • Product Isolation:

    • Once TLC analysis shows which fractions contain the pure desired product, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. Important: Use a low bath temperature (<30°C) to prevent thermal degradation of the polyyne.

    • The resulting pure 1-Bromo-4,6-nonadecadiyne should be placed under an inert atmosphere (argon or nitrogen) and stored at low temperature (≤ -20°C) to prevent decomposition.[13]

Data Summary & Troubleshooting

ParameterRecommendation/ValueRationale
Stationary Phase Silica Gel (40-63 µm)Standard for normal-phase separation of small organic molecules.[3]
Mobile Phase Hexanes / Ethyl AcetateProvides good separation for nonpolar to moderately polar compounds.
Target Rf (TLC) 0.25 - 0.35Ensures optimal resolution and reasonable elution time during column chromatography.[8]
Sample Loading Dry LoadingPrevents band broadening, especially for samples with low solubility in the eluent.
Elution Mode Isocratic or GradientStart with isocratic (constant eluent composition). If separation is poor, a shallow gradient (slowly increasing % EtOAc) can be used.
Detection UV (254 nm), KMnO₄ stainThe conjugated diyne system is UV-active. KMnO₄ stain detects most organic compounds.

Troubleshooting Common Issues:

  • Poor Separation: If the Rf values of the product and impurities are too close, try a different solvent system (e.g., replacing ethyl acetate with diethyl ether or dichloromethane) to alter the selectivity.

  • Product Decomposition (Streaking on TLC): If streaking is observed, the compound may be degrading on the acidic silica. Consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

  • Product Elutes Too Quickly (High Rf): The mobile phase is too polar. Decrease the percentage of ethyl acetate in the hexanes mixture.[8]

  • Product Elutes Too Slowly (Low Rf): The mobile phase is not polar enough. Increase the percentage of ethyl acetate.[10][11]

References

  • Cataldo, F. (2007). Storage Stability of Polyynes and Cyanopolyynes in Solution and the Effect of Ammonia or Hydrochloric Acid. Fullerenes, Nanotubes, and Carbon Nanostructures, 15, 155–166. [Link]

  • Dell'Agnello, F., et al. (2022). A single liquid chromatography procedure to concentrate, separate and collect size-selected polyynes produced by pulsed laser ablation in water. arXiv preprint arXiv:2206.10325. [Link]

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  • Dell'Agnello, F., et al. (2022). A single liquid chromatography procedure to concentrate, separate and collect size-selected polyynes. arXiv preprint arXiv:2210.15413. [Link]

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  • ResearchGate. (n.d.). 8. Column Chromatography. ResearchGate. [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. University of California, Irvine. [Link]

  • Brainly. (2023). You used 9:1 hexanes/ethyl acetate as eluent for your TLC. What would happen to your Rf values if you had... Brainly.com. [Link]

  • Reddit. (2020). Rf value for TLC. r/chemhelp. [Link]

  • SIELC. (n.d.). Separation of 1-Bromo-4-methylnaphthalene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

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Application Note: A Robust HPLC-DAD Protocol for the Purification of Polyyne Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

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Executive Summary: The Polyyne Purification Challenge

Polyyne scaffolds, linear chains of alternating single and triple carbon-carbon bonds, are foundational building blocks in materials science, nanotechnology, and medicinal chemistry.[1][2] However, their unique sp-hybridized structure imparts significant chemical instability, making their isolation and purification a formidable challenge for researchers.[3][4] These molecules are notoriously sensitive to degradation by light, heat, oxygen, and even mechanical stress, often leading to polymerization, cross-linking, or decomposition.[2][4][5] This application note provides a comprehensive, field-proven guide for the preparative High-Performance Liquid Chromatography (HPLC) purification of polyyne reaction products, focusing on strategies to maximize purity and recovery while ensuring compound integrity.

The Polyynes: A Unique Purification Problem

The primary challenge in polyyne purification stems from their inherent reactivity. The high electron density of the conjugated π-system makes them susceptible to a variety of degradation pathways.[3][5] Longer polyyne chains are generally more unstable than shorter ones.[3][4] Furthermore, crude reaction mixtures often contain a complex array of structurally similar oligomers, byproducts, and starting materials, demanding high-resolution separation techniques.[6][7]

A successful HPLC purification strategy must therefore address two core issues simultaneously:

  • High-Resolution Separation: Differentiating between polyynes of varying lengths and closely related impurities.

  • Maintaining Stability: Preventing on-column and post-collection degradation of the target compound.[3]

Developing a Robust HPLC Purification Strategy

A systematic approach to method development is crucial for success. This involves careful selection of the stationary phase, optimization of the mobile phase, and precise control over detection and fraction collection parameters.[8] Reversed-Phase HPLC (RP-HPLC) is the most common and effective technique for separating polyynes, which are typically nonpolar.[1][9][10]

Instrumentation and Column Selection

The choice of stationary phase is the most critical factor in achieving selectivity.

  • C30 Columns: For separating hydrophobic, structurally related isomers, C30 columns are often superior to standard C18 phases.[11][12][13] The longer alkyl chains and high carbon load provide exceptional shape selectivity, which is ideal for resolving geometric isomers or homologous series of polyynes.[11][13][14] This is particularly valuable when separating complex mixtures found in natural product extracts or synthetic reactions.[13][15]

  • C18 Columns: The workhorse of reversed-phase chromatography, C18 columns are a good starting point for method development and can provide excellent separation for a wide range of polyynes.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the polyyne's conjugated system. This can be particularly effective when C18 or C30 columns fail to provide adequate resolution.[16]

Stationary Phase Primary Separation Mechanism Best Suited For Key Advantage
C30 Hydrophobic Interactions & Shape SelectivityComplex mixtures of hydrophobic, long-chain structural isomers (e.g., polyyne homologues, carotenoids).[11][12][13]Superior shape selectivity for resolving closely related structures.[11][14]
C18 Hydrophobic InteractionsGeneral-purpose polyyne purification; initial method development.Broad applicability and wide availability.
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic-capped polyynes; compounds with poor resolution on C18/C30.Alternative selectivity based on π-electron interactions.[16]
Mobile Phase Design & Optimization

The mobile phase must not only achieve separation but also ensure the polyyne remains stable.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers, mixed with ultrapure water.[9][17] ACN is often preferred due to its lower viscosity and UV transparency at low wavelengths.[18]

  • Degassing: It is critical to thoroughly degas all mobile phases. Dissolved oxygen is a primary cause of oxidative degradation of polyynes.[3] An in-line degasser is highly recommended.

  • Gradient Elution: A gradient method, where the proportion of organic solvent is increased over time, is typically necessary to resolve complex mixtures and elute longer, more retained polyynes.[9][19] A typical gradient might run from 50% ACN in water to 100% ACN over 20-30 minutes.[9]

Detection: The Power of Diode Array Detection (DAD)

A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is indispensable for polyyne analysis.[20]

  • Full UV-Vis Spectra: Polyyne chains have characteristic and intense UV-Vis absorption spectra due to their extended π-conjugation.[3][4] A DAD captures the entire spectrum for every point in the chromatogram.[20][21][22] This provides three key advantages:

    • Optimal Wavelength Selection: The ideal detection wavelength, corresponding to the absorbance maximum (λmax) of the target polyyne, can be selected post-run to maximize sensitivity.

    • Peak Purity Analysis: Software can compare spectra across a single peak to assess its purity. Homogeneous peaks will have identical spectra from the upslope to the downslope.[20]

    • Tentative Identification: The characteristic spectral signature can help tentatively identify polyynes of different chain lengths within the mixture.[23]

Fraction Collection & Post-Purification Handling

The final step is as critical as the separation itself. The goal is to collect the purified compound while preventing degradation.[24]

  • Automated Fraction Collectors: Use an automated fraction collector triggered by the detector signal (peak-based collection) for precision.[24][25][26] This ensures that only the desired peak is collected, minimizing contamination.

  • Protective Measures:

    • Use amber collection vials to protect the light-sensitive compounds.[3]

    • If possible, use a fraction collector with cooling capabilities to maintain low temperatures.

    • Immediately after collection, blanket the fractions with an inert gas like argon or nitrogen.

  • Solvent Removal: Evaporate the solvent under reduced pressure at a low temperature (e.g., rotary evaporator with a chilled water bath). Avoid heating at all costs.

  • Storage: Store the purified, solvent-free polyyne under an inert atmosphere at -20°C or below, protected from light.[3]

Visualization of the Purification Workflow

The overall process can be visualized as a logical sequence of steps from crude sample to pure, stable compound.

HPLC_Workflow cluster_prep Pre-Purification cluster_hplc HPLC System cluster_collection Post-Purification Crude Crude Reaction Mixture SamplePrep Sample Preparation (Filter, Dilute in Mobile Phase) Crude->SamplePrep Injection Autosampler Injection (Cooled, Amber Vial) SamplePrep->Injection Column RP-HPLC Column (e.g., C30) Injection->Column DAD Diode Array Detector (DAD) Column->DAD FracCollect Fraction Collection (Peak-Based, Cooled) DAD->FracCollect Evaporation Solvent Removal (Low Temp, High Vacuum) FracCollect->Evaporation Storage Final Product Storage (-20°C, Inert Gas, Dark) Evaporation->Storage QC QC Analysis (HPLC, MS, NMR) Storage->QC Troubleshooting cluster_causes cluster_solutions Problem Problem No/Low Recovery Poor Resolution Broad Peaks Cause1 On-Column Decomposition - Active sites on silica - Mobile phase too acidic/basic - Dissolved Oxygen Problem:n->Cause1 Cause2 Irreversible Adsorption - Highly nonpolar polyyne - Strong interaction with stationary phase Problem:n->Cause2 Cause3 Inappropriate Column/Mobile Phase - Insufficient selectivity for isomers - Gradient too steep Problem:m->Cause3 Cause4 Column Overload - Injection volume too high - Sample concentration too high Problem:b->Cause4 Sol1 Use deactivated column Reduce run time Ensure rigorous degassing Cause1->Sol1 Sol2 Increase % organic in gradient Use stronger solvent (e.g. THF) Switch to different column (e.g. Phenyl-Hexyl) Cause2->Sol2 Sol3 Screen alternative columns (C18, C30, Phenyl) Flatten gradient slope around target peak Cause3->Sol3 Sol4 Reduce injection volume/concentration Scale up to a preparative column Cause4->Sol4

Caption: Decision tree for troubleshooting common purification issues.

  • On-Column Decomposition: If you observe low recovery despite seeing a peak, your compound may be degrading on the column. [3]Try using a different stationary phase or reducing the run time by increasing the flow rate.

  • Phase Collapse: When using very high aqueous mobile phases (>95% water) with traditional C18 columns, the stationary phase can "collapse," leading to a sudden loss of retention for all analytes. If this is suspected, use a column specifically designed for high-aqueous mobile phases (often designated "AQ") or start your gradient with at least 5-10% organic solvent. [27]* On-Column Concentration: For very dilute samples, a concentration step can be performed directly on the HPLC column. [9][10]This involves injecting multiple large volumes of the aqueous sample onto the column head with a very weak mobile phase (e.g., 98% water), which causes the polyynes to adsorb and concentrate at the top of the column. Afterward, the standard separation gradient is run to elute and separate the concentrated compounds. [9][23]

Conclusion

The successful purification of polyynes by HPLC is an achievable but demanding task that requires a meticulous and systematic approach. By understanding the inherent instability of these molecules and implementing protective measures at every stage—from mobile phase preparation to final storage—researchers can achieve high purity and recovery. The use of high-selectivity columns like C30, coupled with the powerful analytical capabilities of a Diode Array Detector, forms the cornerstone of a robust purification strategy. The protocols and insights provided in this note serve as a comprehensive guide for scientists and drug development professionals aiming to harness the potential of these fascinating compounds.

References

  • AnalyteGuru. (2024). Trouble With HILIC & ACN? How to Stabilize Your HPLC Operations. Available at: [Link] [18]36. ResearchGate. (2025). How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column?. Available at: [Link]

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Application Notes & Protocols: Self-Assembly of Long-Chain Diynes for Advanced Nanomaterials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of Diyne Self-Assembly

The spontaneous organization of molecules into well-defined, functional structures—a process known as self-assembly—is a cornerstone of nanoscience and nanotechnology.[1][2] Among the diverse molecular building blocks, long-chain diynes stand out for their unique ability to form highly ordered assemblies that can be subsequently polymerized into robust, conjugated polydiacetylenes (PDAs). These materials exhibit remarkable chromic properties, transitioning from a vibrant blue to a fluorescent red in response to external stimuli, making them exceptional candidates for a range of applications, particularly in biosensing and drug delivery.[3]

This guide provides a comprehensive overview of the principles and protocols governing the self-assembly of long-chain diynes. We will delve into the molecular design considerations, the environmental factors that orchestrate the assembly process, and the subsequent topochemical polymerization. Detailed experimental protocols for the synthesis, assembly, and characterization of diyne-based nanomaterials are provided, alongside insights into their application in the life sciences.

Part 1: Foundational Principles of Diyne Self-Assembly

The self-assembly of long-chain diynes is a hierarchical process driven by a delicate interplay of non-covalent interactions. The amphiphilic nature of many diyne monomers—comprising a hydrophilic head group and a long hydrophobic alkyl chain containing the diyne functionality—is central to their assembly in aqueous environments.

Molecular Architecture: The structure of the diyne monomer is a critical determinant of the final nanostructure. Key architectural features include:

  • Alkyl Chain Length: The length of the hydrophobic tail influences the packing density and stability of the assembly. Longer chains generally lead to more ordered structures.[4]

  • Head Group: The nature of the hydrophilic head group (e.g., carboxylic acid, phosphocholine, peptide) dictates the intermolecular interactions and the ultimate morphology of the self-assembled structure.

  • Diyne Position: The location of the diyne unit within the alkyl chain affects the efficiency of subsequent polymerization.

Driving Forces of Assembly: The spontaneous organization of diyne monomers is governed by a combination of forces:

  • Hydrophobic Effect: In aqueous solutions, the hydrophobic alkyl chains aggregate to minimize their contact with water, driving the formation of micelles, vesicles, or other structures.

  • Van der Waals Interactions: These short-range forces between the alkyl chains contribute to the close packing of the monomers.

  • Hydrogen Bonding: Polar head groups can form hydrogen bonds, providing directional control and stability to the assembly.

  • π-π Stacking: The diacetylene moieties can engage in π-π stacking, which is crucial for pre-organizing the monomers for topochemical polymerization.

The culmination of these interactions leads to the formation of various nanostructures, including nanotubes, nanovesicles, nanofibers, and thin films.[4][5][6]

Part 2: Topochemical Polymerization - Solidifying the Nanostructure

A key feature of self-assembled diynes is their ability to undergo topochemical polymerization upon exposure to UV radiation (typically 254 nm). This solid-state reaction crosslinks the aligned diyne units, forming the conjugated backbone of polydiacetylene (PDA).

The resulting PDA nanostructures exhibit a characteristic blue color due to the extensive π-electron delocalization along the polymer backbone. This "blue phase" is highly sensitive to environmental perturbations. Stimuli such as heat, pH changes, or binding of analytes can disrupt the ordered structure, leading to a conformational change in the polymer backbone and a colorimetric transition to a fluorescent "red phase".[3] This unique property is the basis for their widespread use in sensor applications.

Caption: Workflow from diyne monomers to stimuli-responsive polydiacetylene.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 10,12-Pentacosadiynoic Acid (PCDA) Vesicles

This protocol details the formation of PCDA vesicles, a common platform for creating PDA-based sensors.

Materials:

  • 10,12-Pentacosadiynoic acid (PCDA)

  • Chloroform

  • Deionized water

  • Probe sonicator

  • Rotary evaporator

  • UV lamp (254 nm)

Procedure:

  • Dissolution: Dissolve PCDA in chloroform to a final concentration of 1 mg/mL in a round-bottom flask.

  • Film Formation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Add deionized water to the flask and hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipid (approx. 60°C) for 1 hour. This will result in a milky suspension of multilamellar vesicles.

  • Sonication: To form small unilamellar vesicles, sonicate the suspension using a probe sonicator. The sonication time will influence the final vesicle size.

  • Polymerization: Expose the vesicle suspension to UV light (254 nm) for a specified duration (e.g., 5-15 minutes). A successful polymerization will be indicated by the appearance of a distinct blue color.

Protocol 2: Characterization of Self-Assembled Diyne Nanomaterials

A multi-faceted approach is necessary to fully characterize the morphology, polymerization, and responsive properties of the nanomaterials.

Technique Purpose Typical Observations
Dynamic Light Scattering (DLS) Determine the size distribution and stability of nanoparticles in suspension.Provides hydrodynamic radius and polydispersity index.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Visualize the morphology and structure of the nanomaterials.Reveals shapes such as vesicles, tubes, or fibers.[5][6]
UV-Vis Spectroscopy Monitor the polymerization process and the chromic transition.Blue phase PDA shows a characteristic absorbance peak around 640 nm, which shifts to ~540 nm for the red phase.[7]
Fluorescence Spectroscopy Characterize the fluorescent properties of the red-phase PDA.Red-phase PDA exhibits fluorescence, while the blue phase is non-fluorescent.
Fourier-Transform Infrared (FTIR) Spectroscopy Analyze the molecular organization and bonding within the assembly.[3][5]Can confirm the presence of specific functional groups and changes in alkyl chain conformation.
Atomic Force Microscopy (AFM) Image the surface topography of self-assembled films and structures.Provides high-resolution images of nanostructures on a substrate.

Part 4: Applications in Drug Development

The unique properties of self-assembled diyne nanomaterials make them highly attractive for various applications in drug development.[8][9][10]

1. Biosensors for High-Throughput Screening: The colorimetric response of PDAs can be harnessed to detect a wide range of biomolecular interactions. By functionalizing the surface of PDA vesicles with specific recognition elements (e.g., antibodies, peptides, aptamers), highly sensitive biosensors can be developed. The binding of a target analyte can induce a blue-to-red color change, providing a simple and rapid readout. This is particularly valuable in high-throughput screening for drug discovery.

2. Controlled Drug Delivery: PDA vesicles can encapsulate therapeutic agents.[9] The stimuli-responsive nature of the PDA matrix allows for triggered drug release. For instance, a change in the local pH or temperature at a disease site could induce the blue-to-red transition, disrupting the vesicle structure and releasing the encapsulated drug. This "smart" delivery system can enhance therapeutic efficacy while minimizing off-target effects.[11]

3. Bioimaging: The fluorescence of the red-phase PDA can be utilized for bioimaging applications. PDA-based nanoprobes can be designed to target specific cells or tissues. Upon interaction with the target, the probe would switch to its fluorescent red state, allowing for visualization and tracking.

G cluster_0 Diyne Nanomaterial Platform cluster_1 Drug Development Applications Functionalized PDA Vesicles Functionalized PDA Vesicles Biosensing Biosensing Functionalized PDA Vesicles->Biosensing Analyte Binding Drug Delivery Drug Delivery Functionalized PDA Vesicles->Drug Delivery Stimuli-Triggered Release Bioimaging Bioimaging Functionalized PDA Vesicles->Bioimaging Target Interaction

Caption: Applications of functionalized PDA vesicles in drug development.

Conclusion and Future Outlook

The self-assembly of long-chain diynes provides a powerful and versatile bottom-up approach for the fabrication of advanced nanomaterials. The ability to precisely control the molecular architecture and assembly conditions allows for the creation of a diverse range of nanostructures with tunable properties. The inherent stimuli-responsive nature of the resulting polydiacetylenes opens up exciting possibilities in biosensing, controlled drug delivery, and bioimaging. Future research will likely focus on the development of more complex and multifunctional diyne-based systems, including hybrid materials and hierarchical assemblies, to address the evolving challenges in medicine and materials science.

References

  • Title: Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC - NIH Source: National Institutes of Health URL
  • Title: Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications Source: Langmuir URL
  • Title: Synthesis and self-assembling properties of diacetylene-containing glycolipids - PubMed Source: PubMed URL
  • Title: Diyne-Functionalized Fullerene Self-Assembly for Thin Film Solid-State Polymerization Source: ACS Publications URL
  • Title: ONE-DIMENSIONAL SELF-ASSEMBLY OF DIACETYLENIC PHOSPHOLIPID INTO TUBULAR STRUCTURES - ISM2016 (Microscopy)
  • Title: Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles | Biomacromolecules - ACS Publications Source: ACS Publications URL
  • Title: Fabrication, Characterization of Polydiacetylene and Phthalocyanine | Nanomaterials | Research | Advanced Manufacturing of Polymers & Soft Materials | UMass Lowell Source: UMass Lowell URL
  • Title: On-liquid surface synthesis of diyne-linked two-dimensional polymer crystals Source: Nature Communications URL
  • Title: The synthesis of diyne monomers.
  • Title: Self-Assembly and Polymerization of Diacetylene-Containing Peptide Amphiphiles in Aqueous Solution | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Self-assembled nanomaterials for biosensing and therapeutics recent advances and challenges | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Masked alkynes for synthesis of threaded carbon chains - PMC - PubMed Central - NIH Source: National Institutes of Health URL
  • Title: Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - eScholarship.
  • Title: Toward Long-Term-Dispersible, Metal-Free Single-Chain Nanoparticles - MDPI Source: MDPI URL
  • Title: Chiral hierarchical self-assembly in Langmuir monolayers of diacetylenic lipids Source: Royal Society of Chemistry URL
  • Title: Hierarchical Self-Assembly in Minimalistic Diacetylenes: From Coacervates to Fibers | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage Source: ChemRxiv URL
  • Title: Self-assembly of nanostructures and nanomaterials - PMC - NIH Source: National Institutes of Health URL
  • Title: Self-Assembly of Organic Nanomaterials and Biomaterials: The Bottom-Up Approach for Functional Nanostructures Formation and Advanced Applications - PubMed Central Source: PubMed Central URL
  • Title: How Advanced are Self-Assembled Nanomaterials for Targeted Drug Delivery?
  • Title: A Review on Self-Assembled Colloidal Nanoparticle Clusters, Patterns and Films: Emerging Synthesis Techniques and Applications - ChemRxiv Source: ChemRxiv URL
  • Title: Polymerization-Induced Self-Assembly for the Synthesis of Polyisoprene-Polystyrene Block and Random Copolymers: Towards High Molecular Weight and Conversion - PubMed Source: PubMed URL
  • Title: Application of intelligent responsive DNA self-assembling nanomaterials in drug delivery Source: Journal of Controlled Release URL
  • Title: Self-Assembling Nanomaterials for Sustainable Manufacturing - Technology Networks Source: Technology Networks URL
  • Title: Self-assembled nanomaterials for drug delivery | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Self-assembled peptide-based nanostructures: Smart nanomaterials toward targeted drug delivery - PubMed Source: PubMed URL

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Application Note: Harnessing the Power of Polydiacetylene Chemistry for Advanced Surface Functionalization using 1-Bromo-4,6-nonadecadiyne

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Platform for Surface Engineering

The ability to precisely control the chemical and physical properties of surfaces is paramount in fields ranging from drug discovery and diagnostics to materials science. Self-assembled monolayers (SAMs) offer a powerful bottom-up approach to creating highly ordered, functional surfaces. This application note details the use of a unique bifunctional molecule, 1-Bromo-4,6-nonadecadiyne , for the creation of robust, versatile, and readily functionalizable surfaces.

This long-chain hydrocarbon incorporates two key functionalities: a diacetylene core and a terminal bromo group. The diacetylene moiety serves as a polymerizable unit, which, upon exposure to UV irradiation, forms a highly conjugated and mechanically robust polydiacetylene (PDA) backbone. This polymerization process imparts exceptional stability to the monolayer. The terminal bromo group acts as a versatile chemical handle, enabling a wide array of post-functionalization reactions, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. This dual functionality allows for the creation of surfaces with tailored chemical properties, making them ideal for applications in biosensing, drug delivery, and cell-surface interaction studies.

The Science Behind the Surface: Mechanism of Formation and Functionalization

The functionalization of surfaces with 1-Bromo-4,6-nonadecadiyne is a multi-step process, each stage of which is critical for the creation of a high-quality, functional monolayer.

  • Self-Assembled Monolayer (SAM) Formation: The initial step involves the spontaneous assembly of 1-Bromo-4,6-nonadecadiyne molecules from solution onto a suitable substrate, such as gold or silicon oxide. While the traditional gold standard for SAM formation involves the strong interaction between sulfur (from thiols) and gold, terminal alkynes have also been shown to form well-ordered monolayers on gold surfaces.[1] The long alkyl chain of 1-Bromo-4,6-nonadecadiyne promotes van der Waals interactions between adjacent molecules, driving the formation of a densely packed and ordered monolayer.

  • UV-Induced Polymerization: Once the SAM is formed, it is exposed to ultraviolet (UV) radiation, typically at a wavelength of 254 nm.[2] This triggers a 1,4-topochemical polymerization of the diacetylene units, creating a highly conjugated polydiacetylene (PDA) backbone. This cross-linking of the monolayer significantly enhances its mechanical and chemical stability. The resulting PDA film often exhibits a characteristic blue color, which can change to red upon exposure to external stimuli, a property that is leveraged in biosensing applications.

  • Post-Polymerization Functionalization: The terminal bromo group on the surface of the PDA film serves as a versatile anchor point for the covalent attachment of a wide range of molecules. The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a particularly powerful tool for this purpose.[3][4] This reaction allows for the introduction of various functionalities, such as fluorescent dyes, peptides, or small molecules, onto the surface with high specificity and efficiency.

Experimental Protocols

PART 1: Preparation of Substrates

A pristine substrate surface is crucial for the formation of a high-quality SAM. The following protocols are recommended for gold and silicon oxide/glass substrates.

A. Gold Substrates:

  • Solvent Cleaning: Sonicate the gold substrate in acetone for 15 minutes, followed by sonication in absolute ethanol for another 15 minutes to remove organic contaminants.[5]

  • Oxidative Cleaning: Immerse the substrate in a freshly prepared "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution should be exercised when handling piranha solution as it is highly corrosive and reactive. Alternatively, a safer and effective method is UV-ozone cleaning for 15-20 minutes.[6]

  • Rinsing and Drying: Thoroughly rinse the substrate with copious amounts of deionized water and then with absolute ethanol. Dry the substrate under a stream of dry nitrogen gas. The cleaned substrate should be used immediately for SAM formation.

B. Silicon Oxide/Glass Substrates:

  • Solvent Cleaning: Sonicate the substrate in acetone for 15 minutes, followed by sonication in absolute ethanol for 15 minutes.[5]

  • Hydroxylation: Immerse the substrate in a piranha solution for 30 minutes to clean and hydroxylate the surface, creating reactive silanol groups.

  • Rinsing and Drying: Thoroughly rinse the substrate with deionized water and dry under a stream of nitrogen.

PART 2: Formation of 1-Bromo-4,6-nonadecadiyne SAM

This protocol is adapted from established methods for forming alkanethiol and terminal alkyne SAMs on gold.[1][7]

Parameter Recommended Value Rationale
Solvent Anhydrous Ethanol or TolueneGood solubility for long-chain alkynes and readily available in high purity.
Concentration 1-5 mMA dilute solution promotes the formation of a well-ordered monolayer.
Immersion Time 18-24 hoursAllows sufficient time for the molecules to self-assemble and form a densely packed monolayer.
Temperature Room TemperatureSufficient for the self-assembly process.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation of the alkyne and the substrate surface.

Step-by-Step Protocol:

  • Prepare a 1 mM solution of 1-Bromo-4,6-nonadecadiyne in anhydrous ethanol in a clean glass container.

  • Immediately immerse the freshly cleaned substrate into the solution.

  • Purge the container with dry nitrogen gas, seal it tightly, and wrap with Parafilm® to prevent solvent evaporation and contamination.

  • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Remove the substrate from the solution and rinse thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.

  • Dry the substrate under a gentle stream of dry nitrogen.

PART 3: UV-Induced Polymerization

This step cross-links the diacetylene monolayer to form a stable polydiacetylene film.

Parameter Recommended Value Rationale
UV Wavelength 254 nmThis wavelength is effective for the 1,4-topochemical polymerization of diacetylenes.[2]
Exposure Time 1-20 minutesThe optimal time depends on the lamp intensity and desired degree of polymerization. Shorter times may result in partial polymerization.[8]
Atmosphere Ambient or InertPolymerization can be carried out in air, but an inert atmosphere can prevent potential side reactions.

Step-by-Step Protocol:

  • Place the substrate with the 1-Bromo-4,6-nonadecadiyne SAM under a low-pressure mercury UV lamp (λ = 254 nm).

  • Irradiate the surface for a predetermined time (e.g., 10 minutes). The surface may develop a faint blue or purple hue, indicating polymerization.

  • After irradiation, the surface is ready for characterization or post-functionalization.

PART 4: Post-Functionalization via Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of a terminal alkyne to the bromo-terminated surface.

Reagent Suggested Compound/Conditions Rationale
Palladium Catalyst Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂Commonly used and effective catalysts for Sonogashira reactions.[9]
Copper (I) Co-catalyst Copper (I) Iodide (CuI)Accelerates the reaction, allowing it to proceed under mild conditions.[3]
Terminal Alkyne Dependent on desired functionality (e.g., a fluorescently labeled alkyne)The choice of alkyne determines the final surface chemistry.
Base Diisopropylethylamine (DIPEA) or Triethylamine (TEA)Acts as a base to neutralize the HBr formed during the reaction.[4]
Solvent Anhydrous, deoxygenated Tetrahydrofuran (THF) or Dimethylformamide (DMF)Good solvents for the reagents and compatible with the SAM.
Temperature Room Temperature to 50 °CMild conditions are generally sufficient for the Sonogashira coupling.
Reaction Time 12-24 hoursEnsures a reasonable reaction yield on the surface.

Step-by-Step Protocol:

  • In a Schlenk flask under an inert atmosphere, dissolve the terminal alkyne (e.g., 5-10 equivalents relative to the estimated surface coverage of the bromo groups), Pd catalyst (e.g., 0.1 equivalents), and CuI (e.g., 0.2 equivalents) in anhydrous, deoxygenated THF.

  • Add the base (e.g., 20-30 equivalents) to the reaction mixture.

  • Carefully place the bromo-terminated PDA-functionalized substrate into the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • After the reaction, remove the substrate and rinse it thoroughly with THF, followed by ethanol, to remove any unreacted reagents and byproducts.

  • Dry the functionalized substrate under a stream of dry nitrogen.

Visualization of the Workflow

The following diagrams illustrate the key stages of surface functionalization with 1-Bromo-4,6-nonadecadiyne.

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: SAM Formation cluster_2 Step 3: Polymerization cluster_3 Step 4: Post-Functionalization Clean Substrate Clean Substrate Immerse in 1-Bromo-4,6-nonadecadiyne solution Immerse in 1-Bromo-4,6-nonadecadiyne solution Clean Substrate->Immerse in 1-Bromo-4,6-nonadecadiyne solution Self-Assembly Self-Assembly Immerse in 1-Bromo-4,6-nonadecadiyne solution->Self-Assembly UV Irradiation (254 nm) UV Irradiation (254 nm) Self-Assembly->UV Irradiation (254 nm) Polydiacetylene Film Polydiacetylene Film UV Irradiation (254 nm)->Polydiacetylene Film Sonogashira Coupling Sonogashira Coupling Polydiacetylene Film->Sonogashira Coupling Functionalized Surface Functionalized Surface Sonogashira Coupling->Functionalized Surface

Figure 1. Experimental workflow for surface functionalization.

G cluster_0 Monolayer Formation & Polymerization cluster_1 Post-Functionalization Monomer Br-(CH₂)₃-C≡C-C≡C-(CH₂)₁₁-CH₃ SAM [Br-(CH₂)₃-C≡C-C≡C-(CH₂)₁₁-CH₃]n (Self-Assembled Monolayer) Monomer->SAM Self-Assembly PDA [-C(=C((CH₂)₃-Br)-C≡C-C(=C((CH₂)₁₁-CH₃)-)-]m (Polydiacetylene Film) SAM->PDA UV (254 nm) Bromo_PDA Surface-PDA-(CH₂)₃-Br Functional_PDA Surface-PDA-(CH₂)₃-C≡C-R Bromo_PDA->Functional_PDA Sonogashira Coupling (R-C≡C-H, Pd/Cu)

Figure 2. Chemical transformations on the surface.

Characterization and Validation

Thorough characterization at each step is essential to validate the successful functionalization of the surface.

Technique Purpose Expected Outcome
Contact Angle Goniometry To assess surface hydrophobicity and monolayer formation.A clean gold or silicon oxide surface is hydrophilic (low contact angle). After SAM formation, the surface should become hydrophobic (contact angle > 90°) due to the long alkyl chains.[10]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface and confirm the presence of the monolayer and subsequent functionalization.- After SAM formation: Presence of Br 3d peaks (around 70 eV) and an increase in the C 1s signal.[11] - After Sonogashira coupling: Disappearance or significant reduction of the Br 3d signal and potential appearance of new elemental signals corresponding to the attached molecule (e.g., N 1s for a peptide).
Atomic Force Microscopy (AFM) To visualize the surface morphology and measure the thickness of the monolayer/polymer film.A smooth, uniform surface is expected after SAM formation. The thickness of the monolayer should be consistent with the length of the 1-Bromo-4,6-nonadecadiyne molecule. After polymerization, the film should remain uniform.[12]
UV-Visible Spectroscopy To confirm the polymerization of the diacetylene units.Appearance of a characteristic absorption peak for the blue phase of polydiacetylene around 640 nm.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the surface.- After SAM formation: Presence of C-H stretching vibrations from the alkyl chain. - After Sonogashira coupling: Appearance of new vibrational modes corresponding to the attached molecule.

Applications in Research and Drug Development

The ability to create robust, custom-functionalized surfaces using 1-Bromo-4,6-nonadecadiyne opens up a wide range of applications:

  • Biosensors: The terminal bromo group can be used to immobilize biorecognition elements such as antibodies, enzymes, or DNA aptamers for the specific detection of target analytes. The inherent colorimetric and fluorescent properties of the PDA backbone can be harnessed for signal transduction.[2][13]

  • Drug Discovery: Surfaces can be functionalized with specific proteins or receptors to study drug-target interactions using techniques like surface plasmon resonance (SPR).

  • Cell Culture and Tissue Engineering: The surface chemistry can be tailored to promote or inhibit cell adhesion, proliferation, and differentiation, providing a powerful tool for studying cell-surface interactions.

  • Materials Science: The robust nature of the PDA film makes it an excellent platform for creating anti-fouling or anti-corrosion coatings.

Conclusion

1-Bromo-4,6-nonadecadiyne is a highly versatile molecule for the functionalization of surfaces. Its diacetylene core allows for the formation of a stable, cross-linked polydiacetylene film, while its terminal bromo group provides a convenient handle for a wide range of post-functionalization chemistries. The protocols outlined in this application note provide a comprehensive guide for researchers and scientists to create well-defined, functional surfaces for a variety of applications in drug development, diagnostics, and materials science.

References

  • Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold. Retrieved from [Link]

  • ResearchGate. (2025). Self-Assembled Monolayers of Terminal Alkynes on Gold. Retrieved from [Link]

  • DataPhysics Instruments. (n.d.). Detection of self-assembled monolayers (SAMs) using contact angle measurements. Retrieved from [Link]

  • Cras, J. J., Rowe-Taitt, C. A., Nivens, D. E., & Ligler, F. S. (1999). Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores. Applied and Environmental Microbiology, 65(9), 4064–4069.
  • Diva-Portal.org. (n.d.). Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Retrieved from [Link]

  • Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode. Retrieved from [Link]

  • RSC Publishing. (n.d.). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Retrieved from [Link]

  • Dr. Lee Group - University of Houston. (2022). Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review. Retrieved from [Link]

  • AFM4NanoMedBio. (2013). Cleaning silicon and gold-coated substrates for SPM measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Left: XPS spectra of the Br(3d) region of (a) bromine- and (b) azide-terminated SAM. Right. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Values of contact angle (θw) measured in water on SAMs-modified.... Retrieved from [Link]

  • Ahn, D. J., & Kim, J. M. (2013). Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet. Polymers, 5(4), 1205–1215.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • ResearchGate. (2018). Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet. Retrieved from [Link]

  • AZoM. (2006). Imaging and Mapping Trends For Polymer Materials - Atomic Force Microscopes. Retrieved from [Link]

  • Leggett, G. J., & Brewer, N. J. (2024). XPS Depth-Profiling Studies of Chlorophyll Binding to Poly(cysteine methacrylate) Scaffolds in Pigment–Polymer Antenna Complexes Using a Gas Cluster Ion Source. Langmuir.
  • ResearchGate. (2025). Gold Film Surface Preparation for Self-Assembled Monolayer Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Kang, E. T., & Neoh, K. G. (2003). Functionalization of self-assembled monolayers on gold by UV-induced graft polymerization. Macromolecular Chemistry and Physics, 204(1), 183–192.
  • Beilstein Journals. (2024). AFM-IR investigation of thin PECVD SiOx films on a polypropylene substrate in the surface-sensitive mode. Retrieved from [Link]

  • Gunbas, G., & Tamerler, C. (2018). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Omega, 3(11), 15906–15913.
  • ResearchGate. (n.d.). Evolution of the XPS spectra of Br 3d (a), C 1s (b), and N 1s (c) for a.... Retrieved from [Link]

  • Sun, H., & Zhang, H. (2019). Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. New Journal of Chemistry, 43(20), 7795–7801.
  • Dr. Lee Group - University of Houston. (n.d.). Wettabilities of Self-Assembled Monolayers Generated from CF3-Terminated Alkanethiols on Gold. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Machine learning for analyzing atomic force microscopy (AFM) images generated from polymer blends. Retrieved from [Link]

  • ResearchGate. (n.d.). AFM micrographs of the polymer film covered with silica particles of.... Retrieved from [Link]

  • ChemRxiv. (n.d.). Dual nano-friction force microscopy/fluorescence microscopy imaging reveals the enhanced force sensitivity of polydiacetylene by pH and NaCl. Retrieved from [Link]

  • MDPI. (n.d.). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. Retrieved from [Link]

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Application Notes and Protocols for Copper-Catalyzed Alkyne Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of the C(sp)-C(sp) Bond

The formation of a carbon-carbon bond between two sp-hybridized carbon atoms, yielding a 1,3-diyne, is a cornerstone transformation in modern organic synthesis. These conjugated acetylenic structures are not merely chemical curiosities; they are integral components in a vast array of applications, from the synthesis of complex natural products and bioactive molecules to the construction of advanced materials like conjugated polymers and covalent organic frameworks.[1][2] Among the most robust and historically significant methods for achieving this transformation is the copper-catalyzed oxidative homocoupling of terminal alkynes.

First discovered by Carl Glaser in 1869, this reaction has evolved into a family of indispensable synthetic tools.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup of the foundational copper-catalyzed alkyne coupling reactions: the Glaser, Hay, and Eglinton couplings. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and discuss the critical parameters that govern their success, empowering you to confidently apply these powerful reactions in your own research.

Mechanistic Overview: The Role of Copper in Alkyne Homocoupling

The Glaser, Hay, and Eglinton couplings, while distinct in their specific reagents and conditions, all share a common mechanistic framework centered on the generation and oxidative coupling of copper(I) acetylide intermediates.[2] The overall process can be broken down into three key steps:

  • Formation of Copper(I) Acetylide: The reaction initiates with the deprotonation of a terminal alkyne by a base in the presence of a copper(I) salt. This forms a highly reactive copper(I) acetylide species.[1][2] The acidity of the terminal alkyne proton (pKa ≈ 25) makes this deprotonation feasible with a suitable base.[3]

  • Oxidative Coupling: Two molecules of the copper(I) acetylide then undergo an oxidative dimerization. This key C-C bond-forming step is believed to proceed through a dinuclear copper(II) intermediate, which then undergoes reductive elimination to form the 1,3-diyne product and regenerate copper(I).[4]

  • Catalyst Regeneration: In the catalytic versions of the reaction (Glaser and Hay), an oxidant is required to re-oxidize the resulting copper species back to its active catalytic state, allowing the cycle to continue.[3] In the stoichiometric Eglinton coupling, a Cu(II) salt acts as both the catalyst precursor and the oxidant.[5]

The interplay between the copper source, base, ligand, and oxidant is critical for achieving high yields and selectivity. The following sections will explore the nuances of each named reaction.

Alkyne_Coupling_Mechanism cluster_0 Catalytic Cycle R_C_CH 2 R-C≡C-H (Terminal Alkyne) Cu_Acetylide [R-C≡C-Cu] intermediate R_C_CH->Cu_Acetylide + Cu(I), Base - H⁺ Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Base Base Base->R_C_CH Oxidant Oxidant (e.g., O₂) Regeneration Catalyst Regeneration Oxidant->Regeneration Product R-C≡C-C≡C-R (1,3-Diyne) Dimerization Oxidative Dimerization Cu_Acetylide->Dimerization x2 Dimerization->Product - 2 Cu(I) Dimerization->Regeneration Reduced Cu Regeneration->Cu_I + Oxidant caption General Mechanistic Cycle for Copper-Catalyzed Alkyne Homocoupling. Experimental_Workflow cluster_1 Reaction Phase cluster_2 Workup & Purification Phase A 1. Setup & Reagent Addition (Flask, Solvent, Catalyst, Base) B 2. Alkyne Substrate Addition A->B C 3. Reaction (Stirring, Heating, O₂ bubbling) B->C D 4. Monitoring (TLC, GC) C->D E 5. Quenching & Extraction (Acid wash, Solvent extraction) D->E Reaction Complete F 6. Washing & Drying (Brine wash, Anhydrous Na₂SO₄) E->F G 7. Concentration (Rotary Evaporation) F->G H 8. Purification (Recrystallization or Chromatography) G->H I Final Product H->I caption A General Experimental Workflow for Alkyne Homocoupling Reactions.

Sources

Troubleshooting & Optimization

suppressing homocoupling in 1-Bromo-4,6-nonadecadiyne reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving 1-Bromo-4,6-nonadecadiyne. This resource is designed for chemistry professionals engaged in the synthesis of complex molecules and active pharmaceutical ingredients. Our goal is to provide you with in-depth troubleshooting strategies and foundational knowledge to help you suppress the formation of undesired homocoupled byproducts, ensuring the highest possible yield and purity for your target molecule.

Introduction: The Homocoupling Challenge

1-Bromo-4,6-nonadecadiyne is a versatile building block, featuring a terminal alkyne ripe for C-C bond formation via cross-coupling reactions like the Sonogashira coupling. However, this terminal alkyne is also the primary source of a persistent and often yield-limiting side reaction: oxidative homocoupling, commonly known as Glaser coupling.[1][2][3] This reaction leads to the formation of a symmetrical 1,3-diyne dimer, a byproduct that can complicate purification and reduce the efficiency of your synthesis.

This guide provides a structured approach to diagnosing and solving homocoupling issues through a series of targeted FAQs and troubleshooting scenarios.

Troubleshooting Guide: A-Problem-and-Solution Approach

This section addresses specific experimental issues with actionable solutions.

Scenario 1: My reaction crude shows a significant amount of a byproduct with approximately double the mass of my starting alkyne.

Problem: You are likely observing high levels of the Glaser homocoupling product. This occurs when the copper acetylide intermediate, formed during the catalytic cycle, undergoes oxidative dimerization.[4] The presence of oxygen is a key promoter of this side reaction.[2][5]

Solutions:

  • Ensure Rigorously Anaerobic Conditions: This is the most critical first step. Oxygen is the terminal oxidant in the classical Glaser pathway.[1][6]

    • Action: Degas all solvents and liquid reagents (including amines) thoroughly. The freeze-pump-thaw method (three cycles) is superior to sparging with inert gas for removing dissolved oxygen.

    • Action: Assemble your reaction vessel under a positive pressure of a high-purity inert gas (Argon or Nitrogen). Use glassware that has been oven- or flame-dried to remove adsorbed moisture and air.

    • Causality: By removing oxygen, you eliminate the primary oxidant required for the Cu(I) to Cu(II) oxidation that drives the dimerization of the copper acetylide intermediate.[6][7]

  • Reduce Copper Catalyst Loading: While essential for facilitating transmetalation in the Sonogashira cycle, excess Cu(I) increases the probability of the homocoupling pathway.[4]

    • Action: Titrate your Cu(I) source (e.g., CuI) down to the lowest effective concentration. Start with 1 mol% and decrease to as low as 0.2 mol%.

    • Causality: Lowering the concentration of the copper catalyst can slow the rate of the undesired homocoupling reaction relative to the desired cross-coupling.[4]

  • Employ Slow Addition of the Alkyne: Maintaining a low instantaneous concentration of the terminal alkyne can favor the cross-coupling pathway.

    • Action: Instead of adding all of the 1-Bromo-4,6-nonadecadiyne at the beginning of the reaction, add it slowly over several hours using a syringe pump.

    • Causality: Slow addition ensures that the concentration of the alkyne is always low, minimizing the chance of two alkyne molecules finding each other at a catalytic center before the cross-coupling partner does.[8][9]

Scenario 2: I've improved my anaerobic technique, but homocoupling is still above 10%.

Problem: Your palladium-catalyzed cross-coupling cycle may be too slow relative to the copper-catalyzed homocoupling cycle. The rate-limiting step in the Sonogashira reaction is often the oxidative addition of the aryl/vinyl halide to the Pd(0) center.[10]

Solutions:

  • Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[3][10][11] Copper-free Sonogashira reactions are well-established and highly effective.[12][13]

    • Action: Transition to a validated copper-free Sonogashira protocol. This typically involves a more active palladium catalyst/ligand system and often a different base. See the detailed protocol in the "Experimental Protocols" section below.

    • Causality: By removing copper, you eliminate the essential metallic mediator for the Glaser homocoupling mechanism.[3][4] The reaction will then proceed exclusively through the palladium-catalyzed pathway.

  • Optimize the Palladium Catalyst and Ligand: The choice of ligand can dramatically influence the rates of the catalytic cycle steps. Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination, thus increasing the rate of the desired cross-coupling.

    • Action: Screen a panel of ligands. Move from standard PPh₃ to more specialized ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) that are known to promote challenging couplings.[14][15]

    • Causality: More efficient ligands stabilize the active Pd(0) species and accelerate the rate-limiting steps of the cross-coupling cycle, allowing it to outcompete the homocoupling side reaction.[15][16]

Comparative Overview of Reaction Conditions
ParameterStandard Sonogashira (with Copper)Copper-Free SonogashiraRationale for Change
Co-catalyst CuI (0.5 - 5 mol%)NoneDirectly eliminates the primary pathway for Glaser homocoupling.[3][10]
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(OAc)₂, Pd₂(dba)₃Often requires a more active Pd(0) or Pd(II) precatalyst.
Ligand PPh₃Bulky phosphines (e.g., XPhos, SPhos), NHCsMore advanced ligands accelerate the cross-coupling cycle to outcompete potential side reactions.[14]
Base Amine (e.g., Et₃N, DIPEA)Often stronger, non-coordinating bases (e.g., Cs₂CO₃, K₂CO₃) in addition to an amine.The base's role can be more critical in the absence of copper to facilitate alkyne deprotonation.
Atmosphere Strictly InertStrictly InertWhile the primary driver of homocoupling is removed, oxygen can still degrade the Pd catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of Glaser homocoupling?

A1: The Glaser coupling is a copper-mediated oxidative dimerization of terminal alkynes.[1] The process begins with the deprotonation of the alkyne by a base, followed by the formation of a copper(I) acetylide complex.[6] In the presence of an oxidant (typically O₂), this Cu(I) acetylide is oxidized, leading to the coupling of two acetylide units to form the symmetrical 1,3-diyne and regenerating the copper catalyst.[6][7]

Glaser_Coupling cluster_main Glaser Homocoupling Cycle R-C≡CH Terminal Alkyne (1-Bromo-4,6-nonadecadiyne) Cu-C≡C-R Copper(I) Acetylide Intermediate R-C≡CH->Cu-C≡C-R + Cu(I), - HX Cu(I)X Cu(I) Catalyst Dimer Homocoupled Dimer (R-C≡C-C≡C-R) Cu-C≡C-R->Dimer Oxidation (O₂) + another Cu-C≡C-R

Caption: The catalytic cycle of Glaser homocoupling.

Q2: Why is copper used in the Sonogashira reaction if it causes this side reaction?

A2: In the classical Sonogashira reaction, the copper co-catalyst plays a crucial role in the transmetalation step.[17][18] It forms the copper acetylide intermediate, which then rapidly transmetalates with the Pd(II)-aryl/vinyl complex. This process is generally faster and more efficient at lower temperatures than the direct reaction of the alkyne with the palladium complex (the copper-free pathway).[10] The use of copper allows the reaction to proceed under milder conditions.[19]

Q3: Can the bromine atom on 1-Bromo-4,6-nonadecadiyne participate in side reactions?

A3: Yes. While the primary concern of this guide is the homocoupling of the terminal alkyne, the alkyl bromide can also be reactive. Under certain conditions, particularly with highly active palladium catalysts or at elevated temperatures, you might observe side reactions involving the C-Br bond. However, the oxidative addition to an sp³-hybridized carbon is generally much slower than to an sp²-hybridized carbon (like an aryl or vinyl halide), so it is less of a concern in typical Sonogashira conditions designed for coupling with aryl/vinyl halides.

Q4: Besides copper-free conditions, are there any other additives that can suppress homocoupling?

A4: Yes, some studies have shown that using a dilute hydrogen gas mixture in the inert gas stream can reduce homocoupling to minimal levels.[2][5] The proposed mechanism involves the reduction of any transiently formed Pd(II)-alkynyl or Cu(II) species that could initiate homocoupling. Additionally, certain ligands, particularly bulky N-heterocyclic carbenes (NHCs) or phosphines, can sterically hinder the formation of the dimeric species at the metal center.[14][15]

Visualizing the Competing Reaction Pathways

The diagram below illustrates the critical branch point in a Sonogashira reaction where the reaction can proceed down the desired cross-coupling path or the undesired homocoupling path.

Competing_Pathways cluster_Pd Desired Sonogashira Cross-Coupling (Pd-Catalyzed) cluster_Cu Undesired Glaser Homocoupling (Cu-Mediated) Alk Terminal Alkyne (R-C≡CH) CuI Cu(I) Alk->CuI ArX Aryl Halide (Ar-X) Pd0 Pd(0)L₂ ArX->Pd0 PdII_Ar Ar-Pd(II)L₂-X Pd0->PdII_Ar Oxidative Addition PdII_Alk Ar-Pd(II)L₂(C≡CR) PdII_Ar->PdII_Alk Transmetalation Product Cross-Coupled Product (Ar-C≡C-R) PdII_Alk->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Cu_Alk Copper Acetylide (Cu-C≡C-R) CuI->Cu_Alk Deprotonation Cu_Alk->PdII_Ar Feeds into Pd Cycle Dimer Homocoupled Dimer (R-C≡C-C≡C-R) Cu_Alk->Dimer Oxidative Coupling (O₂)

Caption: Competing Sonogashira (desired) and Glaser (undesired) pathways.

Experimental Protocols

Protocol 1: High-Fidelity Copper-Free Sonogashira Coupling

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst and using a highly active palladium/ligand system.

Materials:

  • 1-Bromo-4,6-nonadecadiyne (1.0 eq)

  • Aryl/Vinyl Halide (1.1 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq), finely ground

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Anhydrous triethylamine (Et₃N) (2.0 eq), degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and Cs₂CO₃ under a positive pressure of Argon.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with Argon three times to ensure a completely inert atmosphere.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the degassed triethylamine. Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

  • Add Coupling Partners: Add the aryl/vinyl halide, followed by the 1-Bromo-4,6-nonadecadiyne.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions (RSC Publishing).
  • Glaser coupling. Grokipedia.
  • Glaser Coupling. Alfa Chemistry.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Sonogashira coupling. Wikipedia.
  • Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C.
  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health.
  • Copper-free Sonogashira coupling. The chemical reaction database.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. ResearchGate.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. National Institutes of Health.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • Ligand design for cross-couplings: phosphines. YouTube.
  • Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene. Benchchem.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
  • What are the 5 ways to Slow down a chemical reaction? Quora.

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Technical Support Center: Optimizing Catalyst Loading for Sonogashira Coupling of Bromoalkynes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing Sonogashira coupling reactions, with a specific focus on the challenges presented by bromoalkyne substrates. As researchers and drug development professionals, achieving high efficiency, reproducibility, and scalability is paramount. Bromoalkynes, being less reactive than their iodo-counterparts, often require careful optimization of the catalytic system to ensure success.[1] The oxidative addition of the palladium catalyst to the carbon-bromine bond is frequently the rate-determining step, demanding a more active and stable catalyst.[2] This guide provides in-depth troubleshooting advice and practical protocols to help you navigate these challenges and minimize catalyst loading without compromising yield or reaction time.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Q1: My Sonogashira reaction with a bromoalkyne is stalled or showing very low conversion. Where do I start troubleshooting?

A1: Low or no conversion with a bromoalkyne substrate typically points to issues with catalyst activity or reaction conditions that are too mild for the less reactive C-Br bond.[2] Here is a systematic approach to diagnose the problem:

  • Verify Reaction Inertness: The primary suspect in many failed cross-coupling reactions is the presence of oxygen. Oxygen can lead to the oxidative homocoupling of your alkyne (Glaser coupling) and promote the decomposition of the active Pd(0) catalyst into inactive palladium black.[2][3]

    • Action: Ensure all solvents and liquid reagents have been thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through them for an extended period.[4] The reaction vessel should be flame-dried under vacuum and maintained under a positive pressure of inert gas throughout the experiment.

  • Assess Reagent Quality: Impurities can poison the catalyst.

    • Action: Use fresh, high-purity palladium precatalyst and copper(I) iodide.[5] CuI can degrade over time; use from a recently opened bottle stored under inert conditions.[5] Ensure the amine base is anhydrous and pure.

  • Increase Reaction Temperature: Oxidative addition to a C-Br bond is significantly slower than to a C-I bond and often requires thermal energy.[1][5]

    • Action: If your reaction is running at room temperature, gradually increase the temperature to 50-80 °C. For particularly unreactive aryl bromides, temperatures up to 100 °C may be necessary.[6][7]

  • Re-evaluate Your Catalyst System: If the above steps do not yield improvement, the catalyst itself may not be active enough for this specific transformation.

    • Action: Consider switching to a more robust ligand. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, sXPhos) or N-heterocyclic carbenes (NHCs) can stabilize the palladium center, promote oxidative addition, and prevent catalyst decomposition, often allowing for lower catalyst loadings in the long run.[1][8][9][10]

Q2: I see a black precipitate forming in my reaction flask. What is it, and how can I prevent it?

A2: The black precipitate is almost certainly "palladium black," which is agglomerated, inactive Pd(0) metal.[2][8] Its formation signifies that the catalyst has fallen out of the catalytic cycle, effectively stopping your reaction.

  • Causality: This happens when the active L-Pd(0) species (where L is the ligand) is not sufficiently stabilized. It can be caused by oxygen contamination, high temperatures with an inappropriate ligand, or the use of certain solvents.[2]

  • Prevention Strategies:

    • Strictly Anaerobic Conditions: This is the most critical factor. Rigorously degas all reagents and maintain a robust inert atmosphere.[4]

    • Ligand Choice: Use a sufficient amount of a stabilizing ligand. For bromoalkynes, bulky, electron-rich phosphine ligands are highly effective at preventing palladium agglomeration.[8][9]

    • Solvent Effects: Some solvents, like THF, have been anecdotally reported to occasionally promote the formation of palladium black.[2] If this is a persistent issue, consider switching to DMF or toluene.[2][6]

    • Use a Pre-catalyst: Modern pre-catalysts are designed for stability and efficient generation of the active Pd(0) species in situ, which can minimize decomposition pathways.[9]

Q3: My desired product is contaminated with a significant amount of alkyne homocoupling (Glaser) product. How can I suppress this side reaction?

A3: The formation of alkyne dimers is a classic side reaction in Sonogashira couplings, catalyzed by the copper(I) co-catalyst in the presence of oxygen.[3][5]

  • Immediate Solution: The most effective way to prevent Glaser coupling is to eliminate oxygen from the reaction. Improve your degassing and inert atmosphere techniques as described in A1.[2]

  • Methodological Change (Copper-Free Sonogashira): If homocoupling remains a problem, switching to a copper-free protocol is the definitive solution.[3][11]

    • Mechanism Insight: In the absence of copper, the alkyne is activated directly by the palladium center.[1] This process is generally slower, so it may require more forcing conditions (higher temperature, more active ligand) to achieve a good rate for the main cross-coupling reaction.[12] The choice of base is also more critical in copper-free systems.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting catalyst loading for a Sonogashira coupling with a bromoalkyne?

A1: For initial screening with a new bromoalkyne substrate, a palladium catalyst loading of 1-3 mol% is a robust starting point.[8] A copper(I) iodide co-catalyst loading of 1-5 mol% is also typical.[14] While iodoalkynes can often be coupled with <1 mol% Pd, the higher activation barrier for bromoalkynes justifies a slightly higher initial loading to ensure a successful first attempt.[1] Optimization can then focus on reducing this loading.

Q2: How does the choice of ligand impact the optimal catalyst loading?

A2: The ligand is critical. It stabilizes the active Pd(0) species and tunes its reactivity.[9]

  • Simple Ligands (e.g., PPh₃): Triphenylphosphine is a standard ligand but may require higher catalyst loadings (2-5 mol%) and elevated temperatures for bromoalkynes.[1]

  • Advanced Ligands (e.g., Buchwald-type biarylphosphines, NHCs): Bulky, electron-rich ligands form more stable and highly active catalysts.[1][9] This increased activity and stability means they can achieve high turnover numbers, allowing for significantly lower catalyst loadings (often in the 0.1-1 mol% range, and sometimes even ppm levels for reactive substrates).[12][15][16]

Q3: Is it always better to increase catalyst loading to speed up a slow reaction?

A3: Not necessarily. While it can force a reaction to completion, excessively high catalyst loading is uneconomical and can introduce new problems.[9] High concentrations of palladium can lead to a greater likelihood of side reactions and make purification more difficult, which is a major concern in pharmaceutical development where residual metal content is strictly regulated.[17][18] It is always better to first optimize other parameters like temperature, concentration, and ligand choice before resorting to significantly higher catalyst loads.

Q4: Can I run the reaction without a copper co-catalyst?

A4: Yes. As mentioned in the troubleshooting section, copper-free Sonogashira reactions are widely used, primarily to avoid the alkyne homocoupling side reaction.[3][5][11] This is particularly valuable when working with precious or complex alkynes. However, because the copper cycle significantly accelerates the reaction, its omission often requires compensation through other means, such as using a more active palladium/ligand system, higher temperatures, or a different base/solvent combination to facilitate the direct activation of the alkyne by palladium.[12][19]

Summary of Key Optimization Parameters

The following table provides typical starting ranges for key variables when optimizing the Sonogashira coupling of bromoalkynes.

ParameterTypical RangeRationale & Key Considerations
Pd Catalyst Loading 0.5 - 5 mol%Start with 1-3%. Lower loadings (<1%) are achievable with highly active ligands (e.g., biarylphosphines).
Cu(I) Co-catalyst Loading 1 - 10 mol%Typically 1-2 times the Pd loading. Omit for copper-free protocols to prevent homocoupling.[4][5]
Pd:Ligand Ratio 1:1 to 1:2.5For monodentate ligands like PPh₃ or P(t-Bu)₃, a 1:2 ratio is common. Excess ligand can sometimes inhibit the reaction.[9]
Base 2 - 5 equivalentsAmine bases (Et₃N, DIPEA) are standard. They act as both base and often co-solvent.[5][6] Inorganic bases (e.g., Cs₂CO₃, K₂CO₃) are used in some protocols, especially copper-free ones.[11]
Temperature 50 - 100 °CBromoalkynes rarely react efficiently at room temperature. Start around 60-80 °C and adjust as needed.[6][7]
Solvent DMF, Toluene, Dioxane, Et₃NMust be anhydrous and rigorously degassed. Choice can affect catalyst solubility and stability.[2][20]
Visual Guides & Workflows
Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd R-Br Pd(II)Complex trans-R-Pd(L)2-Br OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal Pd(II)Alkyne R-Pd(L)2-C≡CR' Transmetal->Pd(II)Alkyne CuBr CuBr Transmetal->CuBr Regeneration RedElim Reductive Elimination Pd(II)Alkyne->RedElim RedElim->Pd(0)L2 Regeneration Product R-C≡CR' RedElim->Product Alkyne H-C≡CR' PiComplex [Cu(C≡CR')] Complex Alkyne->PiComplex + CuBr CuAcetylide Cu-C≡CR' PiComplex->CuAcetylide + Base - H-Base⁺Br⁻ Deprotonation Base (e.g., Et3N) CuAcetylide->Transmetal To Pd Cycle

Caption: The co-catalyzed Sonogashira reaction mechanism.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low / No Yield with Bromoalkyne check_inert 1. Verify Inert Atmosphere (Degas Solvents, Flame-Dry Glassware) start->check_inert check_reagents 2. Check Reagent Quality (Fresh Catalysts, Anhydrous Base/Solvent) check_inert->check_reagents increase_temp 3. Increase Temperature (e.g., to 60-80 °C) check_reagents->increase_temp check_side_products Analyze Crude Reaction: Any Side Products? increase_temp->check_side_products change_ligand 4. Change Ligand System (Use Bulky, Electron-Rich Phosphine) success Yield Improved change_ligand->success check_side_products->change_ligand No homocoupling Glaser Homocoupling Detected check_side_products->homocoupling Yes gocoupperfree Switch to Copper-Free Protocol homocoupling->gocoupperfree gocoupperfree->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Experimental Protocols

Disclaimer: These are general protocols and should be adapted based on the specific reactivity of your substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: General Sonogashira Coupling of a Bromoalkyne

This protocol uses a standard, robust catalyst system suitable for a wide range of bromoalkynes.

  • Materials:

    • Aryl or vinyl bromide (1.0 eq.)

    • Terminal alkyne (1.2 eq.)

    • PdCl₂(PPh₃)₂ (2.5 mol%)

    • Copper(I) Iodide (CuI) (5 mol%)

    • Triphenylphosphine (PPh₃) (5 mol%)

    • Anhydrous, degassed solvent (e.g., Toluene/Triethylamine 3:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask under an Argon atmosphere, add the aryl bromide (1.0 eq.), PdCl₂(PPh₃)₂ (0.025 eq.), CuI (0.05 eq.), and PPh₃ (0.05 eq.).

    • Evacuate and backfill the flask with Argon three times.

    • Add the anhydrous, degassed solvent mixture (e.g., 3 mL Toluene and 1 mL Triethylamine per 1 mmol of aryl bromide) via syringe.

    • Stir the mixture at room temperature for 15 minutes.

    • Add the terminal alkyne (1.2 eq.) dropwise via syringe.

    • Heat the reaction mixture to 80 °C and monitor its progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Systematic Optimization of Palladium Catalyst Loading

This workflow uses parallel reaction vials to efficiently determine the minimum required catalyst loading.

  • Setup: Prepare four identical reaction vials (e.g., 2-dram vials with stir bars) that can be sealed under an inert atmosphere.

  • Stock Solutions: To ensure accuracy, prepare stock solutions of the palladium catalyst and ligand in the reaction solvent.

  • Procedure:

    • To each of the four flame-dried vials, add the bromoalkyne substrate (e.g., 0.25 mmol, 1.0 eq.) and CuI (5 mol%, 0.0125 mmol).

    • Charge each vial with the terminal alkyne (1.2 eq.) and the base/solvent system.

    • Using the stock solution, add the palladium precatalyst/ligand mixture to each vial to achieve the target loadings:

      • Vial 1: 2.5 mol% Pd

      • Vial 2: 1.0 mol% Pd

      • Vial 3: 0.5 mol% Pd

      • Vial 4: 0.1 mol% Pd

    • Seal all vials, place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 80 °C).

    • Run the reactions for a set period (e.g., 12 hours).

    • After the time has elapsed, cool the reactions, quench, and take a small aliquot from each for analysis (e.g., by LC-MS or ¹H NMR with an internal standard) to determine the conversion in each case.

    • The lowest catalyst loading that provides satisfactory conversion is your optimized condition.

References
  • BenchChem. (2025). Troubleshooting low yields in Sonogashira coupling with 2-Bromo-8-chloro-1-octene. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 6-Iodoisoquinolin-3-amine. BenchChem Technical Support.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1849-1865.
  • Sharma, P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ChemHelp ASAP. (2020). Sonogashira cross-coupling reaction. YouTube.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(13), 4938-4943.
  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • da Rosa, G. P., et al. (2019). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 30, 1253-1260.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem Technical Support.
  • Key, J., & Chahdoura, F. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(56), 33834-33854.
  • BenchChem. (2025). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions. BenchChem Technical Support.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-3727.
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755.
  • Mitchell, C. A., et al. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 16(10), 1954-1961.
  • ResearchGate. (n.d.). Optimisation of the catalyst loading for the Sonogashira reaction.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of Bromoalkynes. BenchChem Technical Support.
  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C

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Cadiot-Chodkiewicz Reaction Technical Support Center: A Guide to Optimizing Yields Through Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Cadiot-Chodkiewicz reaction. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C(sp)-C(sp) coupling reaction to synthesize unsymmetrical 1,3-diynes. The following troubleshooting guides and frequently asked questions (FAQs) have been compiled from peer-reviewed literature and our extensive field experience to help you navigate the nuances of this reaction, with a particular focus on the critical role of the solvent in achieving high reaction yields and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in the Cadiot-Chodkiewicz reaction?

A1: The solvent in a Cadiot-Chodkiewicz reaction serves multiple critical functions beyond simply dissolving the reactants.[1][2][3] Primarily, it must effectively solubilize both the terminal alkyne and the 1-haloalkyne to ensure a homogenous reaction mixture, which is essential for efficient catalysis.[1] Furthermore, the solvent's polarity and coordinating ability can influence the stability of the copper(I) acetylide intermediate and the overall catalytic cycle, thereby impacting the reaction rate and the prevalence of side reactions.[4]

Q2: Are there general guidelines for selecting a starting solvent for my Cadiot-Chodkiewicz reaction?

A2: Yes, a good starting point is to consider the polarity and solubility of your specific substrates. Polar protic solvents like methanol and ethanol are frequently used and have demonstrated high yields in many cases.[1][5] These solvents are particularly effective at dissolving a wide range of organic molecules. Polar aprotic solvents such as DMF and THF can also be beneficial, especially when dealing with less polar substrates.[1][2] In recent years, water has emerged as a viable and environmentally friendly solvent, particularly when used with a minimal amount of a base like piperidine.[3]

Q3: How does the choice of solvent affect the formation of homocoupling byproducts?

A3: The formation of symmetrical diynes through homocoupling (Glaser-Hay type side reactions) is a common challenge in Cadiot-Chodkiewicz couplings.[5][6] This side reaction is often promoted by the oxidation of the Cu(I) catalyst to Cu(II) in the presence of air.[5] While the solvent choice is not the primary factor in preventing homocoupling, a well-chosen solvent that promotes the desired cross-coupling reaction rate can indirectly suppress the formation of byproducts. Additionally, certain solvent systems, such as ethanol in the presence of a reducing agent like sodium ascorbate, have been shown to minimize homocoupling by maintaining the copper catalyst in its active Cu(I) state, even when the reaction is exposed to air.[5][6]

Q4: Can co-solvents be beneficial in this reaction?

A4: Absolutely. The use of co-solvents is a common strategy to fine-tune the reaction conditions.[1] For instance, adding a co-solvent like methanol to a reaction in supercritical CO2 has been shown to improve the efficiency of the coupling for certain substrates.[1] Similarly, a mixture of ethanol and water can be effective, especially in bioconjugation applications. The goal of using a co-solvent is typically to enhance the solubility of a reactant that is not sufficiently soluble in the primary solvent.

Troubleshooting Guide: Solvent-Related Issues in Cadiot-Chodkiewicz Reactions

This guide addresses common experimental problems in a question-and-answer format, providing insights into the underlying causes and offering step-by-step protocols for resolution.

Issue 1: Low or No Product Yield

Q: My Cadiot-Chodkiewicz reaction is resulting in a low yield or no desired product. How can I troubleshoot this, focusing on the solvent?

A: Causality and Resolution

Low yields are a frequent challenge and can often be traced back to suboptimal solubility of reactants or intermediates, or catalyst deactivation. The solvent plays a pivotal role in mitigating these issues.

Troubleshooting Workflow for Low Yield

start Low Yield Observed solubility Assess Reactant Solubility in Current Solvent start->solubility protocol_1 Protocol 1: Solvent Screening solubility->protocol_1 Poor Solubility catalyst Consider Catalyst Deactivation solubility->catalyst Good Solubility end Improved Yield protocol_1->end protocol_2 Protocol 2: Implement Air-Tolerant Conditions catalyst->protocol_2 base Evaluate Base/Solvent Compatibility catalyst->base protocol_2->end protocol_3 Protocol 3: Greener Aqueous Conditions base->protocol_3 protocol_3->end

A stepwise guide to troubleshooting low product yield.

Step-by-Step Protocols:

Protocol 1: Systematic Solvent Screening

  • Rationale: If your reactants are not fully dissolved, the reaction will be slow and inefficient. A systematic screening of solvents with varying polarities can identify a more suitable medium.

  • Procedure:

    • Set up several small-scale parallel reactions (e.g., in vials).

    • Use your standard reaction conditions (reactants, catalyst, base, temperature) but vary the solvent in each vial.

    • Choose a range of commonly effective solvents:

      • Methanol (Polar Protic)

      • Ethanol (Polar Protic)

      • Tetrahydrofuran (THF) (Polar Aprotic)

      • N,N-Dimethylformamide (DMF) (Polar Aprotic)

      • Water with a suitable base (e.g., piperidine)[3]

    • Monitor the reactions by TLC or LC-MS to determine the solvent that provides the highest conversion to the desired product.

Protocol 2: Implementing Air-Tolerant Conditions to Protect the Catalyst

  • Rationale: The Cu(I) catalyst is susceptible to oxidation to Cu(II) by atmospheric oxygen, which leads to catalyst deactivation and the formation of homocoupling byproducts.[5] An air-tolerant protocol using a reducing agent can significantly improve yields, especially if you are not working under strictly inert conditions.

  • Procedure: [5]

    • Solvent: Ethanol

    • Catalyst: CuBr

    • Base: n-Butylamine (n-BuNH2)

    • Additive: Sodium ascorbate (the sodium salt of vitamin C)

    • Combine the terminal alkyne, 1-bromoalkyne, sodium ascorbate, and CuBr in ethanol.

    • Add the n-butylamine and stir the reaction at room temperature, open to the air.

    • The sodium ascorbate will reduce any Cu(II) species back to the active Cu(I) catalyst, preserving its activity and improving the yield of the desired cross-coupling product.[5]

Protocol 3: Exploring Greener Aqueous Conditions

  • Rationale: For certain substrates, particularly those with some water solubility, an aqueous system can be highly effective and offers significant environmental benefits.[3]

  • Procedure: [3]

    • Solvent: Water

    • Base: Piperidine (a minimal amount, e.g., 5 equivalents)

    • Combine the terminal alkyne, 1-haloalkyne, and copper catalyst in water.

    • Add the piperidine and stir the reaction at the appropriate temperature.

    • This system has been shown to provide high selectivity for the desired hetero-coupled product.[3]

Issue 2: Significant Formation of Homocoupling Byproducts

Q: My reaction is producing a large amount of symmetrical diynes. How can I adjust the solvent and reaction conditions to favor the desired unsymmetrical product?

A: Causality and Resolution

Homocoupling is a major competing reaction pathway in Cadiot-Chodkiewicz couplings and is often exacerbated by catalyst oxidation and unfavorable reaction kinetics.[5][6]

Troubleshooting Workflow for Homocoupling

start High Homocoupling Observed air Assess Reaction Atmosphere start->air protocol_2 Protocol 2: Implement Air-Tolerant Conditions air->protocol_2 Reaction exposed to air kinetics Evaluate Reaction Kinetics air->kinetics Inert atmosphere used end Improved Selectivity protocol_2->end solvent_effect Solvent Choice to Enhance Cross-Coupling Rate kinetics->solvent_effect solvent_effect->end

A decision tree for reducing homocoupling byproducts.

Step-by-Step Protocols:

  • Implement Air-Tolerant Conditions (Protocol 2): As detailed above, the use of sodium ascorbate in ethanol is highly effective at suppressing oxidative homocoupling by keeping the copper catalyst in the active Cu(I) state.[5][6] This is often the most direct and effective solution.

  • Optimize Solvent for Faster Cross-Coupling: The faster the desired cross-coupling reaction proceeds, the less time there is for side reactions to occur.

    • Refer to Protocol 1 (Systematic Solvent Screening) to identify a solvent that maximizes the rate of the desired reaction. A solvent that better solubilizes both coupling partners will generally lead to a faster and more selective reaction.

  • Consider Ligand Effects: While not strictly a solvent effect, the addition of a ligand can work in concert with the solvent to improve selectivity. For example, a tris(o-tolyl)phosphine ligand in ethanol with potassium carbonate as the base has been reported to give excellent yields of unsymmetrical diynes.[1] The ligand can stabilize the copper acetylide intermediate and promote the desired cross-coupling pathway.

Data on Solvent Effects on Cadiot-Chodkiewicz Reaction Yields

The following table summarizes various solvent systems and their reported yields for the Cadiot-Chodkiewicz reaction from the literature. Note that direct comparison is challenging due to variations in substrates, catalysts, bases, and reaction times. However, this data provides valuable insights into effective reaction conditions.

Solvent SystemBaseCatalystAdditiveTypical YieldReference
EthanolPotassium CarbonateCuItris(o-tolyl)phosphineExcellent[1]
Ethanoln-ButylamineCuBrSodium AscorbateHigh[5]
WaterPiperidineCopper(I) saltNone>97% Selectivity[3]
Methanol/scCO₂Sodium AcetateCuClNoneHighly Efficient[1]
THFLiHMDSCuClNH₂OH·HClLow (in this specific case)[7]
PyridinePyridineCopper(I) saltNone24% (for a specific substrate)[8]

References

  • Sindhu, K. S., Thankachan, A. P., Sajitha, P. S., & Anilkumar, G. (2015). Recent developments and applications of the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry, 13(26), 6891-6905. Available at: [Link]

  • Reddy, J. M., & Ready, J. M. (2017). A Biosynthetic Pathway to Dictyodendrins. Angewandte Chemie International Edition, 56(43), 13426-13430. Available at: [Link]

  • Sindhu, K.S., et al. (2015). Recent developments and applications of Cadiot-Chodkiewicz reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fung, A. K. K., Sowden, M. J., Coote, M. L., & Sherburn, M. S. (2023). Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings. Organic Letters, 25(44), 8145-8149. Available at: [Link]

  • Various Authors. (n.d.). Recent developments and applications of the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Sharma, S., & Kumar, A. (2016). A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes. RSC Advances, 6(10), 8049-8056. Available at: [Link]

  • Wikipedia contributors. (n.d.). Cadiot–Chodkiewicz coupling. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Fung, A. K. K., et al. (2023). Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings. Organic Letters. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. Available at: [Link]

  • Varghese, B., et al. (2024). Towards understanding the molecular mechanism of Cadiot-Chodkiewicz cross-coupling reaction. ResearchGate. Available at: [Link]

  • Azizi, N., & Gholibeglo, E. (2019). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC advances, 9(39), 22353-22367. Available at: [Link]

  • Azizi, N., & Gholibeglo, E. (2019). Beyond a solvent: Triple roles of dimethylformamide in organic chemistry. ResearchGate. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2020). Influence of Cage Effects in Directing the Outcome of C–X Bond Forming Reactions. Accounts of Chemical Research, 53(10), 2319-2333. Available at: [Link]

  • Knutson, P. C., et al. (2016). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. PubMed Central. Available at: [Link]

Sources

managing side reactions of 1-Bromo-4,6-nonadecadiyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-4,6-nonadecadiyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this specialized building block. My aim here is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of working with this polyyne and ensure the success of your experiments.

Introduction to 1-Bromo-4,6-nonadecadiyne

1-Bromo-4,6-nonadecadiyne is a unique bifunctional molecule featuring a terminal 1-bromoalkyne and an internal conjugated diyne system, attached to a long lipophilic alkyl chain. This structure makes it a valuable precursor for the synthesis of complex natural products and novel organic materials. However, the presence of multiple reactive sites necessitates careful handling and precise control of reaction conditions to avoid unwanted side reactions. This guide will address the most common challenges you may encounter.

Section 1: Stability and Storage

FAQ 1: How should I properly store 1-Bromo-4,6-nonadecadiyne to prevent degradation?

Answer:

Proper storage is critical for maintaining the integrity of 1-Bromo-4,6-nonadecadiyne. Due to its reactive nature, it is sensitive to air, moisture, light, and heat.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, at all times.[1][2] Oxygen can lead to oxidative degradation and polymerization, particularly of the diyne moiety.

  • Temperature: Store at low temperatures, ideally at -20°C or below, in a freezer that is not frost-free to avoid temperature cycling.

  • Light: Protect the compound from light by storing it in an amber vial or by wrapping the container in aluminum foil. Light can promote the formation of radical species, leading to decomposition.

  • Moisture: The bromoalkyne is susceptible to hydrolysis. Ensure that the compound is stored in a desiccated environment. The use of a glovebox for storage and handling is highly recommended.[1][2]

Troubleshooting Guide: Stability Issues
Observed Problem Potential Cause Recommended Solution
Compound discoloration (yellowing or darkening) Oxidation or polymerizationDiscard the reagent. In the future, ensure storage under a strictly inert atmosphere and protection from light.
Poor reactivity in subsequent reactions Decomposition due to improper storageBefore use, it is advisable to check the purity of an older sample by ¹H NMR or GC-MS if possible. If significant degradation is observed, it is best to use a fresh batch.
Formation of insoluble particulates PolymerizationThe compound has likely undergone significant degradation. It is not recommended for use.

Section 2: Managing Side Reactions in Coupling Chemistry

The primary application of 1-Bromo-4,6-nonadecadiyne is in cross-coupling reactions, most notably the Cadiot-Chodkiewicz coupling, to form unsymmetrical polyynes. The main challenge in these reactions is suppressing the formation of homocoupled byproducts.

FAQ 2: I am observing a significant amount of a symmetrical dimer in my Cadiot-Chodkiewicz reaction. What is causing this and how can I prevent it?

Answer:

The formation of a symmetrical dimer is a classic side reaction in Cadiot-Chodkiewicz couplings.[3][4] This occurs through two primary pathways:

  • Reductive homocoupling of the 1-bromoalkyne: Two molecules of 1-Bromo-4,6-nonadecadiyne can couple with each other.

  • Oxidative homocoupling of the terminal alkyne partner (Glaser coupling): If you are reacting 1-Bromo-4,6-nonadecadiyne with a terminal alkyne, the terminal alkyne can couple with itself.[5][6][7]

The key to preventing these side reactions is to carefully control the reaction conditions.

Troubleshooting Guide: Coupling Reactions
Observed Problem Potential Cause Recommended Solution
Formation of symmetrical dimer of 1-Bromo-4,6-nonadecadiyne Reaction conditions favor homocoupling. This can be due to slow addition of the terminal alkyne or the use of a catalyst system that promotes this side reaction.1. Control the rate of addition: Add the 1-Bromo-4,6-nonadecadiyne slowly to the reaction mixture containing the terminal alkyne and the copper catalyst. 2. Use a reductant: The addition of a mild reducing agent, such as sodium ascorbate, can help to keep the copper catalyst in its active Cu(I) state, suppressing the oxidative Glaser homocoupling of the terminal alkyne partner.[4]
Low yield of the desired cross-coupled product 1. Catalyst deactivation: The copper catalyst may be oxidized to the inactive Cu(II) state by atmospheric oxygen.[4] 2. Incorrect stoichiometry: An excess of one of the coupling partners is often used to drive the reaction to completion, but this can also lead to homocoupling.[3]1. Maintain an inert atmosphere: Ensure the reaction is carried out under a strict argon or nitrogen atmosphere. 2. Optimize stoichiometry: While a slight excess of one reagent can be beneficial, a large excess can promote side reactions. Start with a 1:1.1 ratio of the terminal alkyne to the bromoalkyne and optimize from there.
Reaction does not go to completion Insufficient catalyst or base.1. Increase catalyst loading: A typical catalyst loading is 1-5 mol% of a Cu(I) salt. If the reaction is sluggish, a slightly higher loading may be necessary. 2. Choice of base: An amine base, such as butylamine or piperidine, is typically used. Ensure the base is fresh and of high purity.
Visualizing Reaction Pathways

The following diagram illustrates the desired cross-coupling pathway versus the undesired homocoupling side reactions in a Cadiot-Chodkiewicz reaction.

G cluster_reactants Reactants cluster_products Products A 1-Bromo-4,6-nonadecadiyne C Desired Cross-Coupled Product A->C Cadiot- Chodkiewicz Coupling [Cu(I)] D Homocoupled Bromoalkyne Dimer A->D Reductive Homocoupling B Terminal Alkyne (R'-C≡C-H) B->C E Homocoupled Terminal Alkyne Dimer (Glaser Product) B->E Oxidative Homocoupling (Glaser) [Cu(I), O2]

Caption: Desired vs. Undesired Coupling Pathways.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Cadiot-Chodkiewicz Coupling Reaction Under Inert Atmosphere

This protocol provides a starting point for the cross-coupling of 1-Bromo-4,6-nonadecadiyne with a terminal alkyne. All glassware should be oven-dried and cooled under a stream of inert gas before use. Solvents should be freshly distilled and degassed.[1][8]

  • Setup: To a Schlenk flask equipped with a magnetic stir bar, add the terminal alkyne (1.1 equivalents) and a copper(I) salt (e.g., CuCl or CuI, 0.05 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.[9]

  • Solvent and Base: Add a degassed solvent (e.g., THF or a mixture of THF/methanol) via syringe, followed by the amine base (e.g., n-butylamine, 2 equivalents).

  • Reagent Addition: In a separate Schlenk flask, dissolve 1-Bromo-4,6-nonadecadiyne (1 equivalent) in the degassed solvent. Transfer this solution slowly via syringe or cannula to the reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep1 Oven-dry glassware setup1 Add terminal alkyne and Cu(I) salt to flask prep1->setup1 prep2 Degas solvents setup3 Add solvent and base prep2->setup3 setup2 Purge with inert gas setup1->setup2 setup2->setup3 setup4 Slowly add 1-Bromo-4,6- nonadecadiyne solution setup3->setup4 setup5 Monitor reaction (TLC/GC-MS) setup4->setup5 workup1 Quench with NH4Cl (aq) setup5->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: Cadiot-Chodkiewicz Experimental Workflow.

Section 4: Purification and Characterization

FAQ 3: What is the best way to purify the product of a reaction involving 1-Bromo-4,6-nonadecadiyne?

Answer:

Column chromatography on silica gel is the most common method for purifying the products of reactions with 1-Bromo-4,6-nonadecadiyne. Due to the long alkyl chain, the starting material and the resulting products are quite nonpolar.

  • Solvent System: A gradient elution starting with a nonpolar solvent like hexanes and gradually increasing the polarity with a solvent such as diethyl ether or ethyl acetate is typically effective.

  • Deactivation of Silica: For sensitive polyynes, it may be beneficial to use silica gel that has been deactivated with a small amount of a non-polar solvent containing ~1% triethylamine to prevent decomposition on the column.

  • Crude Product Handling: If the crude product contains residual base, it may be beneficial to perform an aqueous wash before chromatography.[10]

References

  • Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. National Institutes of Health. [Link]

  • Reactions of Alkynes. Master Organic Chemistry. [Link]

  • The manipulation of air-sensitive compounds. Neilson Lab. [Link]

  • Stability of Conjugated Dienes- Molecular Orbital Theory. Chemistry LibreTexts. [Link]

  • Glaser coupling. Wikipedia. [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • Remarkable Reactivity Difference in Oxygen-Substituted versus Non-Oxygen-Substituted Bromoalkynes in Cu(I)-Catalyzed Cross-Coupl. Department of Chemistry and Biochemistry. [Link]

  • Alkynes. Chemistry LibreTexts. [Link]

  • A Detailed Guide to Reactions and Stability of Conjugated Dienes. Orango. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]

  • Synthesis of alkynyl bromides. Organic Chemistry Portal. [Link]

  • Organic Syntheses Procedure. [Link]

  • Stability of Conjugated Dienes: Molecular Orbital Theory. Organic Chemistry | OpenStax. [Link]

  • Mechanism and Origin of Stereoselectivity of Ni-Catalyzed Cyclization/Carboxylation of Bromoalkynes with CO2. The Journal of Organic Chemistry. [Link]

  • Alkyne Reactivity. MSU chemistry. [Link]

  • Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings. Organic Letters. [Link]

  • Techniques for Handling Air-Sensitive Compounds. Wipf Group. [Link]

  • Organic Syntheses Procedure. [Link]

  • Glaser coupling. Grokipedia. [Link]

  • Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. NSF Public Access Repository. [Link]

  • Total Synthesis of Chondrochloren A. Organic Letters. [Link]

  • Cadiot–Chodkiewicz Reactions Made Air-Tolerant. ChemistryViews. [Link]

  • Reactions of Alkynes Overview. YouTube. [Link]

  • Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition. Pharmaguideline. [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Switching Reactivity: Bromoalkynylation of Alkynes and Hydroalkynylation of Haloalkynes via Gold Catalysis. Thieme. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. [Link]

  • Alkylation of Terminal Alkynes. University of Calgary. [Link]

  • Handling air-sensitive reagents. MIT. [Link]

  • Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • Preparations and Stability of Conjugated Dienes. YouTube. [Link]

  • Recent developments and applications of the Cadiot–Chodkiewicz reaction. ResearchGate. [Link]

  • Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses. [Link]

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Technical Support Center: Enhancing the Stability of Polyyne Products During Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for polyyne synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and stabilizing polyynes. Polyyne chains, with their alternating single and triple carbon-carbon bonds, are fascinating molecular wires with immense potential in materials science and nanotechnology. However, their inherent instability presents a significant synthetic challenge.[1][2][3] This guide provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and enhance the stability of your polyyne products.

The Root of the Problem: Why Are Polyynes Unstable?

Before troubleshooting, it's crucial to understand the underlying causes of polyyne instability. The high density of π-electrons in the conjugated system makes polyynes highly reactive.[2][3] Longer chains are progressively more unstable and prone to degradation through several mechanisms:

  • Cross-linking: The primary degradation pathway for long polyynes is an exothermic, spontaneous cross-linking reaction between adjacent chains.[1][2] This leads to the formation of insoluble, graphitic sp²-hybridized carbon materials. The proximity of chains in the solid state is a critical factor; distances of 0.35 to 0.5 nm are close enough for spontaneous cross-linking.[1]

  • Oxidation: Polyyne chains are susceptible to oxidation, especially in the presence of air and light.[4] Ozone, in particular, reacts very rapidly with polyynes, leading to chain scission and the formation of polymeric ozonides.[4][5]

  • Thermal Decomposition: As chain length increases, the thermal stability of polyynes sharply decreases.[6] They often decompose before melting, especially when subjected to heat.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation pathways, including cross-linking and oxidation.[7]

Understanding these mechanisms is the first step toward designing experiments that mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during polyyne synthesis and provides actionable solutions based on established chemical principles.

Q1: My polyyne product decomposes almost immediately after synthesis, often resulting in an insoluble brown or black precipitate. What's the most likely cause?

A1: This is a classic sign of rapid, uncontrolled cross-linking.[1][2][4] This is especially common with longer polyyne chains (n > 8) that lack sufficient protection. The chains are likely aggregating in solution or upon solvent removal, allowing the highly reactive sp-carbon backbones to react with each other. This process is often irreversible and leads to the formation of insoluble, sp²-carbon materials.[4]

Immediate Troubleshooting Steps:

  • Work in Dilute Solutions: High concentrations promote intermolecular interactions and cross-linking.[4] Maintain the lowest feasible concentration throughout the synthesis and purification process.

  • Maintain Low Temperatures: Spontaneous cross-linking is an exothermic process.[1] Keeping the reaction and subsequent handling steps at low temperatures can significantly slow down decomposition.[1]

  • Re-evaluate Your End-Groups: If you are synthesizing unsubstituted or minimally substituted polyynes, rapid decomposition is expected. The most effective strategy to prevent this is the use of bulky end-capping groups.

Q2: How can I strategically prevent the cross-linking of polyyne chains?

A2: Preventing cross-linking is the single most important factor for synthesizing stable, long polyynes. The core strategy is to physically isolate the chains from one another. This can be achieved through several powerful techniques:

1. Steric Hindrance via End-Capping Groups: This is the most common and effective method. By attaching large, sterically demanding groups to the ends of the polyyne chain, you create a "protective shell" that prevents the chains from getting close enough to react.[1][5] The bulkier the end-group, the more effective the stabilization.

  • Mechanism: The large volume occupied by the end-groups forces a minimum separation distance between the reactive polyyne backbones, inhibiting the intermolecular reactions that lead to cross-linking.[1][8][9]

Below is a diagram illustrating this principle:

Steric_Hindrance cluster_0 Unstable Polyynes (No End-Caps) cluster_1 Stable Polyynes (Bulky End-Caps) p1 H-(C≡C)n-H p2 H-(C≡C)n-H p3 H-(C≡C)n-H decomp Cross-linking & Decomposition p2->decomp Close Proximity chain1 -(C≡C)n- endcap1b Bulky Group chain2 -(C≡C)n- endcap2b Bulky Group stable Stable & Isolable chain2->stable Steric Shielding chain3 -(C≡C)n- endcap3b Bulky Group endcap1a Bulky Group endcap2a Bulky Group endcap3a Bulky Group

Sources

Technical Support Center: Catalyst Deactivation in Bromoalkyne Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Bromoalkyne Polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of polymerizing bromoalkyne monomers. Catalyst deactivation is a frequent and multifaceted challenge in this specific area of polymer chemistry, often leading to low yields, broad molecular weight distributions, and premature termination of the reaction.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter. Our approach is rooted in explaining the causal relationships behind catalyst deactivation, offering not just solutions but a deeper understanding of the underlying organometallic and radical chemistry.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses common questions regarding catalyst deactivation during bromoalkyne polymerization, with a focus on the mechanistic underpinnings.

Q1: Why is my polymerization of a bromoalkyne monomer sluggish or failing completely, while the non-brominated analogue polymerizes efficiently with the same catalyst?

A1: The presence of the bromine atom on the alkyne monomer introduces several potential deactivation pathways that are absent with simple alkynes. The primary reasons for this discrepancy in reactivity include:

  • Oxidative Addition of the C-Br Bond: Many transition metal catalysts used for polymerization, particularly those based on palladium(0) or rhodium(I), can undergo oxidative addition into the carbon-bromine bond.[1][2] This reaction, where the metal center inserts itself into the C-Br bond, increases the oxidation state of the metal (e.g., Pd(0) to Pd(II)). This can lead to the formation of stable, off-cycle metallacycles or complexes that are catalytically inactive for polymerization. The propensity for this to occur depends on the specific catalyst system and reaction conditions.

  • Halogen Poisoning: The bromine atom, with its lone pairs of electrons, can act as a Lewis base and coordinate to the metal center of the catalyst. This is particularly relevant for Ziegler-Natta catalysts, where Lewis bases are known poisons that can deactivate the active titanium sites.[3][4][5] This coordination can block the site needed for monomer binding and insertion, effectively inhibiting polymerization.

  • Altered Monomer Reactivity: The electron-withdrawing nature of the bromine atom can influence the electronic properties of the alkyne, potentially making it a less reactive monomer for certain catalytic systems.

Q2: I am observing a bimodal or very broad molecular weight distribution in my final polymer. Could this be related to catalyst deactivation?

A2: Yes, a broad or multimodal molecular weight distribution is often a strong indicator of complex catalyst behavior, including deactivation and the presence of multiple active species. Here's why:

  • Slow Initiation Followed by Fast Propagation: If the catalyst is partially poisoned or has a high activation barrier, initiation may be slow and sporadic. Once a chain begins to grow, it may propagate quickly until it terminates. This can lead to a population of short chains and a population of longer chains, resulting in a broad or bimodal distribution.

  • Chain Transfer to Monomer or Impurities: The bromoalkyne monomer itself, or impurities present, might act as chain transfer agents, terminating one growing polymer chain and initiating a new one. This leads to a larger number of polymer chains with varying lengths.

  • Formation of Different Active Species: The initial catalyst may evolve during the reaction into different species with varying activities and stabilities, each producing polymers with different molecular weights. For instance, a portion of the catalyst might remain in its highly active state, while another portion is partially deactivated, leading to slower polymerization and shorter chains.

Q3: Can the choice of solvent impact catalyst deactivation in bromoalkyne polymerization?

A3: Absolutely. The solvent plays a critical role in stabilizing the catalyst and influencing its reactivity.

  • Coordinating Solvents: Solvents with coordinating atoms (e.g., THF, acetonitrile) can compete with the monomer for binding to the catalyst's active site. While sometimes beneficial for stabilizing the catalyst, strong coordination can inhibit monomer access and slow down or halt polymerization.

  • Solvent Polarity: The polarity of the solvent can affect the solubility of the growing polymer chain. If the polymer becomes insoluble, it can precipitate and encapsulate the catalyst, preventing further reaction.[6]

  • Solvent as a Reactant: Some solvents can react with the catalyst or intermediates, leading to deactivation. For example, halogenated solvents should be used with caution as they can participate in oxidative addition reactions with the catalyst.

Q4: My polymerization starts well but then abruptly stops. What could be the cause of this "sudden death"?

A4: "Sudden death" polymerization is a classic sign of rapid catalyst deactivation. Potential causes include:

  • Exhaustion of a Co-catalyst or Additive: Some catalytic systems require a co-catalyst or an activator that is consumed during the reaction. Once this component is depleted, the polymerization will stop.

  • Build-up of an Inhibitory Byproduct: A side reaction may be producing a compound that is a potent poison for the catalyst. As the concentration of this byproduct reaches a critical level, it rapidly deactivates all catalyst centers.

  • Thermal Degradation: If the polymerization is exothermic and the temperature is not well-controlled, the catalyst may reach a temperature at which it rapidly decomposes.

  • Irreversible Formation of an Inactive Species: A reaction between the catalyst and the monomer, solvent, or an impurity could lead to the formation of a highly stable, catalytically dead complex. Oxidative addition of the C-Br bond is a prime candidate for such a process.[1]

Part 2: Troubleshooting Guide - A Practical Approach

This section provides a systematic approach to diagnosing and resolving common issues encountered during bromoalkyne polymerization.

Issue 1: Low or No Polymer Yield

Symptoms:

  • The reaction mixture remains clear with no visible signs of polymer precipitation (if applicable).

  • Analysis by techniques like GPC or NMR shows little to no polymer formation.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low polymer yield.

Detailed Steps & Explanations:

  • Verify Monomer Purity:

    • Action: Analyze your bromoalkyne monomer by ¹H NMR, ¹³C NMR, and GC-MS.

    • Rationale: Impurities, even in small amounts, can act as potent catalyst poisons.[6] Common culprits include residual base from the synthesis, water, or other organic halides.

    • Protocol: Monomer Purification: If impurities are detected, purify the monomer by distillation, recrystallization, or column chromatography. Ensure the purified monomer is thoroughly dried and stored under an inert atmosphere.

  • Confirm Catalyst Activity:

    • Action: Test your catalyst with a monomer known to polymerize readily under your reaction conditions (e.g., phenylacetylene for a Rh(I) catalyst).

    • Rationale: This step differentiates between a problem with the catalyst itself versus an issue specific to the bromoalkyne monomer.

    • Protocol: Catalyst Activity Test:

      • Set up a small-scale polymerization with a reliable, non-brominated alkyne monomer under the same conditions as your bromoalkyne experiment.

      • Monitor for polymer formation.

      • If this control experiment fails, your catalyst is likely inactive due to improper storage or handling. Prepare or procure a fresh batch.

  • Scrutinize the Reaction Setup:

    • Action: Review your experimental procedure for potential sources of air or moisture contamination.

    • Rationale: Many organometallic catalysts are extremely sensitive to oxygen and water, which can lead to rapid deactivation.

    • Protocol: Rigorous Inert Atmosphere Technique:

      • Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

      • Use freshly distilled and deoxygenated solvents.

      • Employ Schlenk line or glovebox techniques for all manipulations of the catalyst and monomer.

Issue 2: Premature Termination or Low Molecular Weight Polymer

Symptoms:

  • Polymerization stops before full monomer conversion.

  • The resulting polymer has a lower molecular weight than expected.

Troubleshooting Workflow:

Caption: Troubleshooting premature termination and low molecular weight.

Detailed Steps & Explanations:

  • Address Potential C-Br Bond Reactivity (Oxidative Addition):

    • Action 1: Lower the Reaction Temperature.

      • Rationale: Oxidative addition is a thermally activated process.[1] Lowering the temperature can disfavor this deactivation pathway relative to the desired polymerization.

    • Action 2: Modify the Catalyst's Electronic Properties.

      • Rationale: Electron-rich metal centers are more prone to oxidative addition. Switching to a catalyst with a more electron-deficient metal center (e.g., by using ligands with electron-withdrawing groups) can decrease its propensity to react with the C-Br bond.

    • Protocol: Catalyst Screening:

      • Set up parallel small-scale polymerizations with a range of catalysts possessing different electronic properties.

      • For example, with Rh(I) catalysts, compare a catalyst with electron-donating phosphine ligands to one with electron-withdrawing ligands.

      • Analyze the molecular weight and conversion for each reaction to identify the most stable catalyst.

  • Mitigate Halogen Poisoning:

    • Action 1: Increase Catalyst Loading.

      • Rationale: If the poisoning is a stoichiometric process, a portion of the catalyst is sacrificed. Increasing the initial amount of catalyst can ensure enough active species remain to achieve high conversion and molecular weight. This is a pragmatic but less elegant solution.

    • Action 2: Introduce a Sacrificial Lewis Acid.

      • Rationale: A carefully chosen, weakly coordinating Lewis acid could potentially interact with the bromine atom of the monomer, shielding the catalyst's active site. This is an advanced technique and requires careful screening to avoid deactivating the primary catalyst.

Quantitative Data Summary

The following table provides a conceptual framework for how different parameters can influence the outcome of bromoalkyne polymerization, based on the principles discussed.

Parameter ChangePotential Deactivation Mechanism AddressedExpected Effect on Polymer MWExpected Effect on Yield
Decrease Temperature Oxidative Addition of C-Br BondIncreaseMay decrease rate, but increase final yield
Switch to Electron-Poor Catalyst Oxidative Addition of C-Br BondIncreaseVariable, depends on catalyst activity
Increase Catalyst Loading Stoichiometric PoisoningIncreaseIncrease
Rigorous Monomer Purification Impurity-based PoisoningSignificant IncreaseSignificant Increase
Use of Non-Coordinating Solvent Competitive InhibitionIncreaseIncrease

Part 3: Concluding Remarks and Best Practices

The successful polymerization of bromoalkynes hinges on a proactive approach to preventing catalyst deactivation. The key takeaways for researchers in this field are:

  • Monomer Quality is Paramount: The single most important factor is the purity of the bromoalkyne monomer. Time spent on rigorous purification is an investment that pays significant dividends in the final polymerization outcome.

  • Catalyst Selection is a Balance: The ideal catalyst must be active enough to polymerize the alkyne but not so reactive that it readily undergoes side reactions with the C-Br bond.

  • Reaction Conditions Matter: Temperature, solvent, and the exclusion of air and water must be meticulously controlled to maintain the catalyst in its active state.

By understanding the unique challenges posed by the bromine substituent and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate and outcomes of their bromoalkyne polymerization experiments.

References

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. National Institutes of Health. [Link]

  • Bromine Adatom Promoted C-H Bond Activation in Terminal Alkynes at Room Temperature on Ag(111). ResearchGate. [Link]

  • Effect of Halogen and Solvent on Iron-Catalyzed Atom Transfer Radical Polymerization. The Royal Society of Chemistry. [Link]

  • Poisoning of active sites on ziegler-natta catalyst for propylene polymerization. ResearchGate. [Link]

  • Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst. National Institutes of Health. [Link]

  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [Link]

  • Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst. ResearchGate. [Link]

  • Oxidative Addition. OpenOChem Learn. [Link]

  • The role of halogens in the catalyst transfer polycondensation for π-conjugated polymers. Royal Society of Chemistry. [Link]

  • The role of halogens in the catalyst transfer polycondensation for π-conjugated polymers. ResearchGate. [Link]

  • Oxidative addition. Wikipedia. [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. National Institutes of Health. [Link]

  • How Oxidative Addition works in Transition Metal Catalysis- Pd, Mg, Rh. YouTube. [Link]

  • Troubleshooting step growth polymerization. Reddit. [Link]

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Technical Support Center: Purification of Long-Chain Diyne Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying long-chain diyne compounds. These molecules, characterized by their conjugated triple bonds and extended aliphatic chains, are valuable synthetic intermediates and possess unique material properties. However, their purification presents significant challenges due to their inherent instability and the subtle structural similarities they share with common impurities. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve high purity of your target compounds.

Section 1: Troubleshooting Guide

The purification of long-chain diyne compounds is often plagued by issues such as product degradation, poor separation from closely related impurities, and difficulties in achieving crystallinity. This section addresses the most common problems encountered during purification, their probable causes, and actionable solutions.

Common Purification Problems and Solutions
Problem Probable Cause(s) Recommended Solutions & Explanations
Product Degradation (Color Change, Polymerization) on Column 1. Acidic Silica Gel: Standard silica gel can be slightly acidic, which can catalyze the polymerization of the sensitive diyne functionality. 2. Exposure to Light/Heat: UV light and elevated temperatures can initiate radical polymerization of the conjugated diyne system.[1] 3. Presence of Oxygen: Atmospheric oxygen can promote oxidative coupling and degradation.1. Deactivate Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent) and then with the pure eluent to neutralize acidic sites.[2] 2. Minimize Light and Heat Exposure: Wrap the column in aluminum foil to protect it from light. Run the chromatography at room temperature unless the compound is exceptionally unstable, in which case a cold room may be necessary. 3. Degas Solvents: Use solvents that have been sparged with an inert gas (e.g., argon or nitrogen) to minimize dissolved oxygen.
Poor Separation of Product from Starting Materials/Byproducts 1. Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution of compounds with similar polarities. 2. Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor resolution.1. Optimize Solvent System with TLC: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system. Aim for an Rf value of 0.2-0.3 for your target compound. For nonpolar long-chain diynes, start with a nonpolar solvent like hexanes and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane.[3] 2. Adhere to Loading Limits: As a general rule, do not load more than 1g of crude material per 20-25g of silica gel for flash chromatography.
Product "Oiling Out" During Recrystallization 1. High Concentration of Impurities: Impurities can disrupt the crystal lattice formation, leading to a supersaturated oily phase instead of crystals.[4] 2. Solvent System is Too Good: The compound is too soluble in the chosen solvent, even at low temperatures. 3. Rapid Cooling: Cooling the solution too quickly can lead to the formation of an amorphous oil rather than well-ordered crystals.[5]1. Pre-purification: If the crude material is very impure, consider a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization. 2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common pairs for nonpolar compounds include ethyl acetate/hexanes or dichloromethane/hexanes.[6][7] 3. Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid shocking the solution with a rapid temperature drop.
Low or No Recovery of Product 1. Irreversible Adsorption on Stationary Phase: Highly unsaturated compounds can sometimes irreversibly bind to the stationary phase. 2. Product is Volatile: For shorter chain diynes, the product may be lost during solvent removal. 3. Decomposition During Solvent Removal: Heating the purified fractions to remove the solvent can cause degradation.1. Use a Less Active Stationary Phase: Consider using alumina (neutral or basic) instead of silica gel. 2. Careful Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure. For highly volatile compounds, consider using a high vacuum line at low temperature. 3. Room Temperature Evaporation: If the compound is heat-sensitive, remove the solvent at room temperature under a stream of inert gas or by using a high vacuum line.

Section 2: Experimental Protocols

Preparative Flash Column Chromatography of a Long-Chain Diyne

This protocol outlines a general procedure for the purification of a nonpolar, long-chain diyne compound using flash column chromatography.

Materials:

  • Crude long-chain diyne compound

  • Silica gel (230-400 mesh)

  • Hexanes (or other nonpolar solvent)

  • Ethyl acetate (or other more polar solvent)

  • Triethylamine (optional, for deactivation)

  • Glass column with a stopcock

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., 99:1, 95:5, 90:10 hexanes:ethyl acetate).

    • The ideal solvent system will give the target diyne an Rf value of approximately 0.2-0.3 and show good separation from impurities.[3]

  • Column Packing:

    • Secure the column in a vertical position in a fume hood.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dry Loading (Recommended for compounds with poor solubility in the eluent):

      • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

      • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

      • Carefully add this powder to the top of the packed column.

    • Wet Loading:

      • Dissolve the crude material in the smallest possible volume of the initial eluent.

      • Use a pipette to carefully apply the solution to the top of the column, taking care not to disturb the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or house air) to begin eluting the compounds.

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator at a moderate temperature.

    • Place the resulting purified compound under high vacuum to remove any residual solvent.

Recrystallization of a Long-Chain Diyne Using a Solvent/Anti-Solvent System

This protocol is suitable for purifying solid long-chain diynes that are difficult to crystallize from a single solvent.

Materials:

  • Crude long-chain diyne compound

  • A "good" solvent (e.g., ethyl acetate, dichloromethane)

  • A "poor" or "anti-solvent" (e.g., hexanes, pentane)[6]

  • Erlenmeyer flask

  • Hot plate

  • Pasteur pipettes

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude diyne in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Inducing Crystallization:

    • While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy. This indicates that the solution is saturated.

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystal Formation:

    • Remove the flask from the heat and cover it.

    • Allow the solution to cool slowly to room temperature. Crystals should start to form.

    • Once at room temperature, place the flask in an ice bath or a refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper for a few minutes while continuing to apply vacuum.

    • Transfer the crystals to a watch glass and dry them further in a desiccator or under high vacuum.

Section 3: Visualization of Workflows

Diagram: Purification Strategy Selection

The choice of purification method depends on the physical state of the crude product and the nature of the impurities.

Purification_Strategy start Crude Long-Chain Diyne is_solid Is the crude product a solid? start->is_solid is_impure High impurity level? is_solid->is_impure Yes chromatography Column Chromatography is_solid->chromatography Liquid/Oil recrystallization Recrystallization is_solid->recrystallization No is_impure->recrystallization No pre_purify Pre-purification (e.g., plug filtration) is_impure->pre_purify Yes pure_product Pure Product chromatography->pure_product recrystallization->pure_product pre_purify->recrystallization

Caption: Decision tree for selecting an appropriate purification method.

Diagram: Principles of Normal-Phase Column Chromatography

This diagram illustrates the separation of a long-chain diyne from a more polar impurity.

Column_Chromatography cluster_column Silica Gel Column (Polar Stationary Phase) cluster_elution Elution Profile A Mixture Applied B Elution with Nonpolar Solvent C Separation D Collection Diyne Long-Chain Diyne (Less Polar) C->Diyne Elutes First Impurity Impurity (More Polar) C->Impurity Elutes Later Diyne->D Impurity->D

Caption: Separation of a nonpolar diyne from a polar impurity.

Section 4: Frequently Asked Questions (FAQs)

Q1: My long-chain diyne appears as a waxy solid or oil. Can I still use recrystallization?

A1: Yes, but it can be more challenging. "Oiling out" is a common issue with such compounds.[8] This occurs when the compound separates from the solution as a liquid rather than a solid. To overcome this, use a solvent/anti-solvent system and ensure very slow cooling. If oiling out persists, it may indicate a high level of impurities, and column chromatography should be performed first.

Q2: I see a color change (e.g., to yellow or brown) when I purify my diyne. What does this mean?

A2: A color change often indicates decomposition or polymerization of the diyne. This can be caused by exposure to heat, light, air, or acidic conditions on the chromatography column.[1] To minimize this, work quickly, protect your compound from light, use degassed solvents, and consider deactivating your silica gel.

Q3: What are the common byproducts of a Glaser coupling reaction that I should be trying to remove?

A3: The Glaser coupling is an oxidative homocoupling of terminal alkynes.[9] Besides the desired diyne, you may have unreacted starting material. Additionally, over-oxidation can lead to the formation of oligomeric or polymeric byproducts.[9] These higher molecular weight species are typically much less soluble and can often be removed by filtration or will have very different retention times on a chromatography column.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques is recommended.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential. The absence of signals from starting materials or byproducts is a key indicator of purity. For long-chain compounds, the integration of the signals corresponding to the chain protons versus the protons near the diyne functionality should be carefully checked.[10]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution MS can confirm the elemental composition.[11]

  • TLC: A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

Q5: Are there any additives I can use to improve the stability of my diyne during purification and storage?

A5: While not always necessary for routine purification, if your diyne is particularly unstable, you can consider adding a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone in very small amounts to the solvents used for chromatography and for storing the final product.[12][13] However, be aware that these will be impurities that may need to be removed later. For storage, keeping the compound under an inert atmosphere (argon or nitrogen) at low temperature (-20 °C or below) and protected from light is crucial.

Section 5: References

  • A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13C NMR Spectroscopy. (2025). PMC.[Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). PMC.[Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Publishing.[Link]

  • Quinone compounds for inhibiting monomer polymerization. (n.d.). Google Patents.

  • Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. (n.d.). PMC.[Link]

  • Strategies for synthesizing long polyynes. (n.d.). ResearchGate.[Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.[Link]

  • Flash Chromatography Basics. (2025). Sorbent Technologies, Inc.[Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry.[Link]

  • Dealing with excess: The art of preparative liquid chromatography. (n.d.). Gilson.[Link]

  • Determining concentration & purity of RNA & DNA with UV spectroscopy: Beer's Law and Beyond! (2021). YouTube.[Link]

  • Cobalt Nanoparticles Encapsulated in Nitrogen-Doped Carbon Nanotubes for Highly Efficient Electrochemical Oxidation of 5-Hydroxymethylfurfural Coupled with 4-Nitrophenol Hydrogenation. (2026). ACS Sustainable Chemistry & Engineering.[Link]

  • Crystallization. (n.d.). University of California, Irvine.[Link]

  • Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. (n.d.). PMC.[Link]

  • (PDF) Polyurea Structure Characterization by HR-MAS NMR Spectroscopy. (n.d.). ResearchGate.[Link]

  • synthesis of conjugated linear and cyclic polyynes by alkyne metathesis. (n.d.). ChemRxiv.[Link]

  • Additional insights from very-high-resolution C-13 NMR spectra of long-chain n-alkanes. (2025). ResearchGate.[Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of Colorado Boulder.[Link]

  • NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. (n.d.). PubMed.[Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.). ResearchGate.[Link]

  • High Performance Polymerization Inhibitors. (n.d.). Wako Pure Chemical Corporation.[Link]

  • Diagenetic Characteristics and Evolution of Low-Permeability Clastic Reservoirs in the Mesozoic of the Tanhai Zone, Jiyang Depression. (n.d.). MDPI.[Link]

  • Polyyne Rotaxanes: Stabilization by Encapsulation. (2016). ResearchGate.[Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.[Link]

  • How Do Polymerization Inhibitors Work? (2025). YouTube.[Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit.[Link]

  • NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II. (n.d.). PubMed.[Link]

  • Do Polar Or Nonpolar Compounds Travel Faster On Silica Gel? (2025). Chemistry For Everyone.[Link]

  • Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal.[Link]

  • Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. (n.d.). PubMed.[Link]

  • Preparation of alkynes. (n.d.). Khan Academy.[Link]

  • Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes. (n.d.). Magnetic Resonance in Chemistry.[Link]

  • Preparative Chromatography: The Basics. (2022). YouTube.[Link]

  • Substituents Regulate the Cyclization of Conjugated Alkynes to Accurately Construct Cyclo-(E)-[9]dendralenes. (2023). MDPI.[Link]

  • The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. (2025). ResearchGate.[Link]

  • Resinous compound crystallization using non-polar solvent sequence. (n.d.). Google Patents.

  • Recrystallization (help meeeeee). (n.d.). Reddit.[Link]

  • UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. (n.d.). PubMed.[Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.[Link]

  • The Power of Preparative HPLC Systems. (n.d.). Teledyne LABS.[Link]

  • Column chromatography. (n.d.). Khan Academy.[Link]

  • Silica Gel In Chromatography. (2025). SSE Enterprise.[Link]

  • Polymerization in the presence of inhibitor? (2021). ResearchGate.[Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (n.d.). ERA.[Link]

Sources

Technical Support Center: The Sonogashira Reaction with Bromoalkynes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for the Sonogashira cross-coupling reaction, with a specific focus on the critical role of the base when using bromoalkyne substrates.

Introduction: The Pivotal Role of the Base

The Sonogashira cross-coupling is a cornerstone reaction for the formation of C(sp²)–C(sp) bonds, linking an aryl or vinyl halide with a terminal alkyne.[1][2] While the palladium catalyst and copper(I) co-catalyst (in traditional protocols) are the stars of the show, the base is a crucial supporting actor whose performance can make or break the entire production. Its role is far more nuanced than simply neutralizing the hydrogen halide byproduct.[3] The base is intimately involved in the catalytic cycle, influencing reaction rates, preventing side reactions, and ultimately determining the yield and purity of the desired product. This is particularly true when working with less reactive coupling partners like bromoalkynes, where reaction optimization is key.

This guide provides a detailed exploration of the base's function, offering solutions to common problems encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of the base in the Sonogashira reaction?

The base plays multiple, critical roles in both the palladium and copper catalytic cycles:

  • Deprotonation of the Alkyne: Its most fundamental role is to deprotonate the terminal alkyne, forming a nucleophilic acetylide species. In copper-catalyzed systems, this facilitates the formation of a copper acetylide intermediate, which is essential for the transmetalation step.[1][4][5] The pKa of the terminal alkyne proton is around 25, so a sufficiently strong base is required for efficient deprotonation.

  • Neutralization of HX: The reaction generates a hydrogen halide (HBr in the case of bromoalkynes) as a byproduct. The base neutralizes this acid, preventing it from protonating the acetylide, deactivating the amine base itself, or interfering with the catalyst.[1][3]

  • Maintaining a Basic Medium: Palladium(0) complexes, the active catalysts, are unstable in acidic conditions. The base maintains a basic environment, preserving the catalyst's integrity and activity throughout the reaction.[1]

  • Ligand Effects (Amine Bases): In some cases, particularly in copper-free reactions, amine bases can also act as ligands for the palladium center, influencing its reactivity and stability.[6]

Q2: Why is base selection so critical when using bromoalkynes compared to iodoalkynes?

The reactivity of the halide in the oxidative addition step follows the order: I > OTf > Br >> Cl.[1][5][6] Bromoalkynes are less reactive than their iodo-analogs, meaning the oxidative addition to the Pd(0) center is slower and often requires more forcing conditions (e.g., higher temperatures).[7] This has several implications for base selection:

  • Slower Desired Reaction: Since the main coupling reaction is slower, side reactions have more time to occur. An inappropriate base can exacerbate these issues.

  • Risk of Side Reactions: Higher temperatures can promote base-mediated side reactions, such as alkyne homocoupling (Glaser coupling) or decomposition of sensitive substrates.[1][4][6]

  • Catalyst Deactivation: The prolonged reaction times at elevated temperatures increase the risk of catalyst decomposition. The base must be robust and not contribute to this degradation.

Therefore, the base must be carefully chosen to be strong enough to promote the desired reaction without accelerating undesired pathways.

Q3: What is Glaser coupling, and how does the choice of base influence this side reaction?

Glaser coupling is the oxidative homocoupling of terminal alkynes to form a 1,3-diyne (a dimer).[4][6] This is the most common and troublesome side reaction in Sonogashira couplings. It is particularly prevalent in copper-catalyzed systems where oxygen is present.[1][4][8]

The base influences Glaser coupling in two main ways:

  • Formation of Copper Acetylide: The base promotes the formation of the copper acetylide, which is a key intermediate in both the desired Sonogashira pathway and the undesired Glaser pathway.

  • Oxygen Scavenging: While not a primary function, some amine bases can help to scavenge trace oxygen, but this is not a reliable method for preventing homocoupling. The most effective way to prevent Glaser coupling is to rigorously degas all solvents and reagents and to run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][9]

For sensitive substrates prone to homocoupling, switching to a copper-free protocol is often the most effective strategy.[1][8]

Q4: Should I use an amine base or an inorganic base?

The choice depends heavily on whether you are using a traditional copper-co-catalyzed system or a copper-free protocol.

Base TypeExamplesPrimary Use CaseAdvantagesDisadvantages
Amine Bases Triethylamine (TEA), Diisopropylamine (DIPA), Piperidine, PyrrolidineCopper-co-catalyzed reactionsExcellent solvents, good at neutralizing HX, can act as ligands.[6]Can be nucleophilic, may require higher temperatures, can complicate purification.
Inorganic Bases Cs₂CO₃, K₂CO₃, K₃PO₄Copper-free reactionsNon-nucleophilic, often allow for milder reaction conditions, easier to remove during workup.Poor solubility in many organic solvents, can lead to heterogeneous mixtures.

Field Insight: For challenging bromoalkyne couplings, especially in late-stage synthesis where purity is paramount, a copper-free system with an inorganic base like Cs₂CO₃ or K₃PO₄ in a polar aprotic solvent (e.g., DMF, DMSO) is often the preferred starting point.[10][11]

Troubleshooting Guide

ProblemPotential Cause Related to BaseRecommended Solution
Low or No Yield 1. Base is too weak: Insufficient deprotonation of the alkyne. 2. Base is too hindered: Steric bulk prevents effective deprotonation. 3. Base is impure or wet: Water can hydrolyze the base or interfere with the catalyst.1. Switch to a stronger base. If using TEA, consider DIPA or an inorganic base like Cs₂CO₃ in a copper-free system.[10] 2. Try a less hindered amine if sterics are suspected to be an issue. 3. Use a freshly opened bottle of base or distill it prior to use. Ensure all solvents are anhydrous.
Significant Glaser Homocoupling 1. Reaction conditions favor oxidation: Presence of oxygen with a copper catalyst. 2. Base is not optimal for copper-free system: A weak base in a copper-free system can slow the desired reaction, allowing background homocoupling to dominate.1. Switch to a copper-free protocol. This is the most effective solution.[1][12] 2. If using a copper-free system, ensure the base is strong enough (e.g., Cs₂CO₃, K₃PO₄).[10] 3. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[9]
Reaction Stalls Before Completion 1. Base Depletion: Insufficient equivalents of base used, leading to a drop in pH and catalyst deactivation. 2. Formation of Inhibitory Species: The protonated amine salt (e.g., [Et₃NH]Br) may precipitate or inhibit the catalyst.1. Increase the equivalents of the base (typically 2-3 equivalents are used). 2. Switch to a different base/solvent system to improve solubility. For example, using a stronger, non-amine base like K₃PO₄ can prevent the formation of ammonium salts.
Decomposition of Starting Material 1. Base is too strong/nucleophilic: The base may be reacting with the bromoalkyne or other functional groups on the substrate. 2. High Temperatures: The combination of heat and a strong base can degrade sensitive molecules.1. Switch to a non-nucleophilic, inorganic base like K₂CO₃ or Cs₂CO₃. 2. Screen for a more active catalyst/ligand combination that allows the reaction to proceed at a lower temperature.

Visualizing the Role of the Base

Copper-Co-Catalyzed Sonogashira Cycle

Sonogashira_Cu_Catalyzed cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂(X) Pd0->PdII_RX PdII_Alkyne R-Pd(II)L₂(C≡CR') PdII_RX->PdII_Alkyne Transmetalation Product R-C≡CR' PdII_Alkyne->Product Reductive Elimination CuX CuX PdII_Alkyne->CuX RX R-X (Bromoalkyne) RX->Pd0 Oxidative Addition Product->Pd0 CuAcetylide Cu-C≡CR' CuX->CuAcetylide CuAcetylide->PdII_RX Links Cycles BaseH [Base-H]⁺X⁻ CuAcetylide->BaseH Alkyne H-C≡CR' Alkyne->CuX Coordination Base Base Base->Alkyne Deprotonation

Caption: Dual catalytic cycles showing the base deprotonating the alkyne.

Copper-Free Sonogashira Cycle

Sonogashira_Cu_Free Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂(X) Pd0->PdII_RX 1. Oxidative Addition (R-X) Pd_Pi_Complex [R-Pd(II)L₂(H-C≡CR')]⁺ PdII_RX->Pd_Pi_Complex 2. Alkyne Coordination (H-C≡CR') Pd_Acetylide R-Pd(II)L₂(C≡CR') Pd_Pi_Complex->Pd_Acetylide 3. Deprotonation by Base BaseH [Base-H]⁺X⁻ Product R-C≡CR' Pd_Acetylide->Product 4. Reductive Elimination RX R-X (Bromoalkyne) Alkyne H-C≡CR' Base Base Base->Pd_Pi_Complex Product->Pd0 Catalyst Regeneration

Caption: Base's role in the copper-free Sonogashira catalytic cycle.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Product) check_reagents Verify Catalyst, Solvent, & Substrate Purity start->check_reagents check_atmosphere Is the reaction strictly anaerobic? check_reagents->check_atmosphere homocoupling Is Glaser Homocoupling Observed? check_atmosphere->homocoupling degas Improve Degassing Procedure check_atmosphere->degas No switch_cu_free Switch to Copper-Free Protocol homocoupling->switch_cu_free Yes check_base_strength Is the Base Strong Enough? homocoupling->check_base_strength No switch_cu_free->check_base_strength degas->homocoupling stronger_base Use Stronger Base (e.g., DIPA, Cs₂CO₃) check_base_strength->stronger_base No check_temp Increase Temperature Incrementally check_base_strength->check_temp Yes stronger_base->check_temp new_ligand Screen Different Phosphine Ligands check_temp->new_ligand Still Low Yield success Reaction Optimized check_temp->success Yield Improved new_ligand->success

Caption: A logical workflow for troubleshooting base-related issues.

Experimental Protocol: Copper-Free Sonogashira of a Bromoalkyne

This protocol is a general starting point for the coupling of a bromoalkyne with a terminal alkyne using an inorganic base.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.5 equiv)

  • Anhydrous, Degassed Solvent (e.g., DMF or Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), palladium catalyst (0.02 equiv), and cesium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure an anaerobic environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (a good starting point for aryl bromides is 80-100 °C).[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions can take anywhere from 4 to 24 hours depending on the substrate reactivity.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • BenchChem. (2025).
  • MDPI. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Copper-Free Sonogashira Coupling with Bromoethyne.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction.
  • The chemical reaction database. (2008). Copper-free Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
  • PMC. (n.d.).
  • PubMed. (2014).
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of Bromoalkynes.
  • YouTube. (2020). Sonogashira Coupling.
  • BenchChem. (2025). Technical Support Center: Optimizing Sonogashira Couplings of Bromonaphthalenes.
  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Organic Chemistry Portal. (n.d.).
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • BenchChem. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
  • BenchChem. (2025). troubleshooting guide for Sonogashira coupling failures.
  • ResearchGate. (2025). Recent Advances in Sonogashira Reactions.
  • YouTube. (2019). Sonogashira coupling.

Sources

Validation & Comparative

A Researcher's Guide to the NMR Characterization of 1-Bromo-4,6-nonadecadiyne: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of long-chain unsaturated lipids is paramount. 1-Bromo-4,6-nonadecadiyne, with its terminal bromide and internal diyne functionality, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR) characteristics, a comparison with relevant alternatives, and detailed experimental protocols to ensure accurate and reproducible results.

The Structural Significance of 1-Bromo-4,6-nonadecadiyne

Long-chain bromoalkynes are valuable synthetic intermediates. The bromine atom provides a reactive handle for further functionalization, while the diyne moiety offers a rigid, linear scaffold that can be exploited in the design of molecular wires, polymers, and complex drug molecules. Accurate NMR characterization is the cornerstone of confirming the identity and purity of such compounds, ensuring the reliability of subsequent experimental work.

Predicted NMR Spectral Data for 1-Bromo-4,6-nonadecadiyne

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-Bromo-4,6-nonadecadiyne. These predictions are based on established principles of NMR spectroscopy, including the effects of electronegativity, magnetic anisotropy of triple bonds, and analysis of spectral data from analogous long-chain and functionalized compounds.

Table 1: Predicted ¹H NMR Spectral Data for 1-Bromo-4,6-nonadecadiyne (in CDCl₃, 400 MHz)

Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-1~ 3.40Triplet (t)2HDeshielded by the adjacent electronegative bromine atom.[1]
H-2~ 1.85Quintet2HInfluenced by the bromine on C-1 and the methylene group on C-3.
H-3~ 2.15Triplet (t)2HPropargylic protons, deshielded by the adjacent C≡C bond.
H-8~ 2.15Triplet (t)2HPropargylic protons, deshielded by the adjacent C≡C bond.
H-9 to H-18~ 1.25 - 1.40Broad Multiplet22HOverlapping signals of the long alkyl chain, typical for long-chain hydrocarbons.[2]
H-19~ 0.88Triplet (t)3HTerminal methyl group, shielded and split by the adjacent methylene group.[2]

Table 2: Predicted ¹³C NMR Spectral Data for 1-Bromo-4,6-nonadecadiyne (in CDCl₃, 100 MHz)

Carbon (Position)Predicted Chemical Shift (δ, ppm)Rationale
C-1~ 33Directly attached to the electronegative bromine atom.
C-2~ 32Standard alkyl chemical shift.
C-3~ 19Propargylic carbon, slightly shielded.
C-4, C-7~ 75-85sp-hybridized carbons of the internal alkyne.
C-5, C-6~ 65-75sp-hybridized carbons of the internal alkyne.
C-8~ 19Propargylic carbon, slightly shielded.
C-9 to C-17~ 28 - 30Overlapping signals of the long methylene chain.[2]
C-18~ 22.7Methylene carbon adjacent to the terminal methyl group.[2]
C-19~ 14.1Terminal methyl carbon.[2]

Comparative NMR Analysis: Understanding Structural Nuances

To better understand the unique spectral features of 1-Bromo-4,6-nonadecadiyne, a comparison with structurally related compounds is invaluable. Here, we compare its predicted data with that of 1-chlorononadecane and 1-iodononadecane. This comparison highlights the influence of the halogen atom and the diyne moiety on the NMR spectrum.

Table 3: Comparative ¹H and ¹³C NMR Data of 1-Halo-nonadecanes and 1-Bromo-4,6-nonadecadiyne

CompoundKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)Distinguishing Features
1-Bromo-4,6-nonadecadiyne H-1 (~3.40), H-3/H-8 (~2.15) C-1 (~33), C-4/C-7 (~75-85), C-5/C-6 (~65-75) Presence of propargylic proton signals and sp-hybridized carbon signals characteristic of the diyne.
1-ChlorononadecaneH-1 (~3.5)C-1 (~45)H-1 and C-1 signals are more deshielded due to the higher electronegativity of chlorine compared to bromine. Absence of diyne signals.
1-IodononadecaneH-1 (~3.2)C-1 (~10)H-1 and C-1 signals are more shielded due to the lower electronegativity and the "heavy atom effect" of iodine. Absence of diyne signals.

This comparative analysis underscores how the interplay of electronic effects from the halogen and the unique magnetic environment of the diyne system creates a distinct NMR fingerprint for 1-Bromo-4,6-nonadecadiyne.

Experimental Workflow for NMR Characterization

A systematic approach is crucial for obtaining high-quality NMR data. The following workflow outlines the key steps for the comprehensive characterization of 1-Bromo-4,6-nonadecadiyne.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis prep Dissolve ~10 mg in 0.6 mL CDCl3 with TMS H1 ¹H NMR prep->H1 Transfer to NMR tube C13 ¹³C NMR COSY ¹H-¹H COSY HSQC ¹H-¹³C HSQC proc_H1 Process ¹H Spectrum (Phase, Baseline, Integrate) H1->proc_H1 proc_C13 Process ¹³C Spectrum (Phase, Baseline) C13->proc_C13 proc_2D Process 2D Spectra COSY->proc_2D HSQC->proc_2D assign Assign Signals proc_H1->assign proc_C13->assign proc_2D->assign compare Compare with Predicted & Alternative Compounds assign->compare

Caption: Experimental workflow for the NMR characterization of 1-Bromo-4,6-nonadecadiyne.

Detailed Experimental Protocols

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. Deuterated chloroform (CDCl₃) is a common solvent for nonpolar to moderately polar organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Protocol:

    • Weigh approximately 10-15 mg of 1-Bromo-4,6-nonadecadiyne into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Transfer the solution into a 5 mm NMR tube using a clean Pasteur pipette.

    • Cap the NMR tube securely.

2. ¹H NMR Spectroscopy:

  • Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • Acquisition Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 4 seconds.

    • Spectral Width: 0-10 ppm.

3. ¹³C NMR Spectroscopy:

  • Rationale: ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling.

  • Acquisition Parameters (100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-150 ppm.

4. 2D NMR Spectroscopy (COSY and HSQC):

  • Rationale:

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing the connectivity of proton networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached, aiding in the definitive assignment of both ¹H and ¹³C signals.

  • Acquisition: Standard COSY and HSQC pulse programs should be utilized as per the spectrometer's software guidelines.

Logic Diagram for Spectral Interpretation

The following diagram illustrates the logical process for interpreting the NMR spectra and how structural features correlate with the expected chemical shifts.

spectral_interpretation cluster_structure Structural Features of 1-Bromo-4,6-nonadecadiyne cluster_h1_shifts ¹H NMR Chemical Shifts cluster_c13_shifts ¹³C NMR Chemical Shifts bromo C1-Br (Electronegative Group) h1_downfield Downfield Shift (~3.40 ppm for H-1) bromo->h1_downfield deshields c1_shift C-1 Shift (~33 ppm) bromo->c1_shift deshields diyne C4≡C5-C6≡C7 (Diyne System) h1_propargylic Propargylic Shift (~2.15 ppm for H-3, H-8) diyne->h1_propargylic deshields diyne_c sp Carbon Shifts (65-85 ppm) diyne->diyne_c anisotropy chain C8-C19 (Long Alkyl Chain) h1_alkyl Alkyl Region (0.88 - 1.40 ppm) chain->h1_alkyl shielded chain_c Alkyl Carbon Shifts (14-32 ppm) chain->chain_c shielded

Sources

mass spectrometry analysis of 1-Bromo-4,6-nonadecadiyne products

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Mass Spectrometry Analysis of 1-Bromo-4,6-nonadecadiyne and its Reaction Products

Introduction

In the landscape of drug development and complex organic synthesis, the precise characterization of novel molecules is paramount. 1-Bromo-4,6-nonadecadiyne, a long-chain hydrocarbon featuring a terminal bromoalkane and an internal diyne system, represents a class of molecules that are both synthetically versatile and analytically challenging.[1][2] Its structure, comprising a non-polar C19 backbone, a reactive bromine leaving group, and a conjugated alkyne system, makes it a valuable intermediate for introducing complex lipophilic moieties in pharmacologically active compounds.

However, these same features present significant hurdles for analytical characterization. Low polarity hinders efficient ionization in common mass spectrometry techniques, while the potential for thermal instability and complex fragmentation patterns requires a nuanced analytical approach. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of 1-Bromo-4,6-nonadecadiyne and its potential reaction products. We will move beyond simple protocols to explain the causality behind methodological choices, ensuring a self-validating and robust analytical strategy for researchers in the field.

Part I: Direct Analysis of 1-Bromo-4,6-nonadecadiyne

The primary challenge in the direct analysis of the parent compound is its high lipophilicity and low volatility. The choice of analytical technique is dictated by the need to efficiently introduce this non-polar molecule into the gas phase for ionization and detection.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the quintessential technique for the analysis of volatile and semi-volatile, thermally stable, non-polar compounds.[3][4] Given that 1-Bromo-4,6-nonadecadiyne is a C19 molecule, it falls into the semi-volatile category, making GC a suitable separation technique. Electron Ionization (EI) is the preferred method here; its high-energy, gas-phase nature is highly effective for non-polar analytes and provides rich, reproducible fragmentation patterns for structural confirmation.

Trustworthiness through Predictable Fragmentation: The utility of GC-EI-MS lies in its predictable fragmentation, which serves as a self-validating system for structural confirmation. For 1-Bromo-4,6-nonadecadiyne (C₁₉H₃₁Br), the mass spectrum is distinguished by several key features:

  • The Isotopic Signature of Bromine: The most telling feature is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion appears as a characteristic pair of peaks (a doublet) of nearly equal intensity at m/z 338 and 340.[5][6][7] The presence of this M⁺ and M+2 pattern is definitive evidence of a single bromine atom in the molecule.[8][9]

  • Primary Fragmentation Pathways:

    • Loss of Bromine: The C-Br bond is relatively weak, leading to a common fragmentation pathway involving the loss of a bromine radical (•Br). This results in a prominent fragment ion at m/z 259 ([C₁₉H₃₁]⁺).[10]

    • Alkyl Chain Cleavage: The long hydrocarbon chain will fragment, producing clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups.[11]

    • Cleavage near Alkynes: Favorable cleavage can occur at the propargylic positions adjacent to the diyne system, providing further structural information.

Experimental Protocol: GC-EI-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 1-Bromo-4,6-nonadecadiyne in hexane or ethyl acetate. Dilute to 1-10 µg/mL for analysis.

  • GC System:

    • Inlet: Split/splitless injector at 280°C. Use a 1 µL injection volume with a 10:1 split ratio.

    • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or HP-5ms is ideal.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 1 minute. Ramp at 15°C/min to 320°C and hold for 5 minutes.

  • MS System:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 450.

Table 1: Expected Ions in the EI Mass Spectrum of 1-Bromo-4,6-nonadecadiyne

m/z (Daltons)Proposed IonComments
338 / 340[C₁₉H₃₁Br]⁺•Molecular Ion (M⁺•) . Characteristic 1:1 doublet confirms presence of one Br atom.[6][10]
259[C₁₉H₃₁]⁺[M-Br]⁺ . Loss of the bromine radical, a common fragmentation for bromoalkanes.[10]
Various[CₙH₂ₙ₊₁]⁺, etc.Alkyl Fragments . Cleavage along the C₁₂H₂₅ chain.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: Standard Electrospray Ionization (ESI) is notoriously inefficient for non-polar analytes as it relies on forming ions in solution.[12][13] For 1-Bromo-4,6-nonadecadiyne, alternative atmospheric pressure ionization techniques are required. Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are far superior choices.[14] Both techniques ionize molecules in the gas phase after nebulization and desolvation, making them well-suited for non-polar compounds that are difficult to ionize with ESI.[14] APCI uses a corona discharge to create reactant gas ions that then transfer charge to the analyte, while APPI uses photons for a softer ionization, often resulting in less fragmentation.

dot

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of Diyne-Containing Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of crystallographic strategies for diyne-containing materials, tailored for researchers, scientists, and drug development professionals. Moving beyond rote protocols, we will explore the causal relationships behind experimental choices, grounded in the unique solid-state reactivity of these fascinating molecules. Our focus is on building a robust, self-validating experimental framework, from initial crystallization to advanced diffraction analysis.

The Core Principle: Crystallography Beyond Static Structure

For most organic molecules, X-ray crystallography serves to elucidate a static three-dimensional structure. However, for diyne-containing materials, the crystal is not merely a state of matter but a highly organized reaction vessel. The primary driver for crystallographic studies in this field is to understand and control topochemical polymerization , a solid-state reaction where the crystal lattice of the monomer pre-organizes the molecules for a solvent- and catalyst-free polymerization.[1][2] This reaction, typically initiated by heat or UV/gamma radiation, transforms single crystals of the diyne monomer into highly ordered, conjugated polydiacetylene (PDA) polymers.[2][3]

The success and outcome of this polymerization are entirely dictated by the precise arrangement of the diyne monomers in the crystal lattice. This principle, first articulated by Raymond H. Baughman, sets the foundational challenge: we are not just growing crystals; we are engineering microscopic reactors. The ideal spatial parameters for a 1,4-topochemical polymerization are stringent: a repeat distance of ~5Å along the stacking axis, a tilt angle of ~45°, and a close proximity (≤ 3.5Å) between reactive carbon atoms of adjacent monomers.[3] Deviations from this geometry can halt the reaction or lead to amorphous products. Consequently, the primary goal of diyne crystallography is to achieve a packing arrangement that satisfies these geometric constraints.

A Comparative Guide to Crystallization Strategies

The central challenge in diyne crystallography is controlling the supramolecular assembly to achieve the specific packing required for topochemical polymerization. No single method is universally applicable. The choice of strategy depends on the intrinsic properties of the diyne monomer, such as its polarity, hydrogen bonding capabilities, and steric profile.

Conventional Solvent-Based Crystallization

These are the foundational techniques and often the first to be attempted due to their simplicity.

  • Slow Evaporation: A nearly saturated solution of the diyne is allowed to evaporate slowly, gradually increasing the concentration to the point of nucleation.[4] This is the simplest method but offers minimal control over the final crystal packing.

  • Vapor Diffusion (Solvent/Anti-Solvent): This method relies on a binary solvent system where the diyne is soluble in a primary solvent but insoluble in a secondary, more volatile "anti-solvent".[4] The slow diffusion of the anti-solvent vapor into the diyne solution gently pushes the system towards supersaturation, often yielding higher quality crystals than slow evaporation.

  • Thermal Methods (Slow Cooling): A saturated solution is prepared at an elevated temperature and allowed to cool slowly.[4] This can be effective for compounds with moderate solubility.

Causality: These methods rely on thermodynamically controlled crystallization. The resulting polymorph is typically the most stable one, which may or may not be the one reactive for topochemical polymerization. Their utility is often as a baseline or for screening suitable solvent systems.

Crystal Engineering: A Directed Approach

When conventional methods fail to produce a reactive crystal form, crystal engineering provides a toolkit to rationally influence the molecular packing. This approach shifts from a trial-and-error process to a knowledge-based design of the crystal lattice.

  • Hydrogen-Bond Templating: By incorporating functional groups capable of forming strong, directional hydrogen bonds (e.g., urethanes, amides, carboxylic acids), one can guide the diyne molecules into a specific alignment. This strategy was successfully used to achieve the first single-crystal X-ray structure of polychlorodiacetylene (PClDA), where a unique H-bonded network was exploited to force the monomers into a polymerizable arrangement.[5]

  • Cocrystallization: This powerful technique involves co-crystallizing the diyne monomer with a second, inert molecule (a "coformer").[6] The coformer is chosen for its ability to form robust intermolecular interactions, such as hydrogen bonds or halogen bonds, with the diyne. These interactions act as "supramolecular glue," organizing the diyne molecules into a new packing motif that can be conducive to polymerization.[7] This is particularly useful for diyne monomers that preferentially form non-reactive polymorphs on their own.

  • Host-Guest Strategy: In this advanced method, a porous host lattice is used to template the polymerization of a guest diyne monomer that does not readily crystallize in a reactive form. This has been instrumental in achieving the polymerization of aryldiacetylenes, a long-standing challenge, by crystallizing them within a supramolecular host-guest salt.[8]

The logical flow for selecting a crystallization strategy is outlined in the diagram below.

G start Start: New Diyne Monomer conventional Attempt Conventional Crystallization (Slow Evaporation, Vapor Diffusion) start->conventional analyze_xtal Analyze Crystal Structure via SC-XRD conventional->analyze_xtal Crystals Obtained no_xtal No Crystals or Poor Quality conventional->no_xtal No/Poor Crystals is_reactive Is Packing Reactive? analyze_xtal->is_reactive success Success: Proceed with Polymerization Studies is_reactive->success Yes not_reactive Non-Reactive Polymorph Obtained is_reactive->not_reactive No crystal_eng Employ Crystal Engineering Strategies no_xtal->crystal_eng not_reactive->crystal_eng h_bond H-Bond Templating (If functional groups present) crystal_eng->h_bond cocrystal Cocrystal Screening (Vary coformers) crystal_eng->cocrystal host_guest Host-Guest Chemistry (For intractable cases) crystal_eng->host_guest csp Computational CSP to Guide Strategy crystal_eng->csp Inform with Theory h_bond->conventional Re-attempt Crystallization cocrystal->conventional Re-attempt Crystallization host_guest->conventional Re-attempt Crystallization

Caption: Workflow for selecting a crystallization strategy for diyne-containing materials.

Comparison of Crystallization Strategies
StrategyPrincipleProsConsIdeal Application
Conventional Methods Thermodynamic self-assembly from solution.Simple, rapid screening of conditions.Little control over packing; often yields the most stable, non-reactive polymorph.Initial screening for any new diyne monomer.
H-Bond Templating Use of strong, directional H-bonds to direct assembly.Rational design, high probability of achieving desired packing.Requires synthesis of monomers with specific functional groups.Monomers containing urethane, amide, or carboxylic acid moieties.
Cocrystallization Introduction of a coformer to modify intermolecular interactions.Rescues non-polymerizable diynes; tunable properties.[6]Requires screening of multiple coformers; potential for phase separation.Diynes that consistently crystallize in a non-reactive form.
Host-Guest Chemistry Use of a host lattice to confine and align guest diyne molecules.Enables polymerization of otherwise unreactive monomers.[8]Complex, multi-component system; host must be carefully selected.High-value target monomers (e.g., aryldiacetylenes) that fail with other methods.

The Synergy of Experiment and Theory: Crystal Structure Prediction (CSP)

Modern crystallographic studies are increasingly complemented by computational methods. Crystal Structure Prediction (CSP) uses the 2D chemical structure of a molecule to predict its possible crystal packing arrangements, ranking them by energy.[9][10]

  • Force-Field Methods: These are computationally inexpensive and can rapidly screen thousands of potential structures. They are excellent for generating a broad landscape of possible polymorphs.[11]

  • Ab Initio / DFT Methods: These quantum mechanical methods offer higher accuracy in energy calculations and are used to refine and re-rank the most promising structures identified by force-field methods.[12]

Causality: For diyne systems, CSP is exceptionally powerful. It can predict whether a molecule is likely to adopt a packing arrangement suitable for topochemical polymerization before extensive experimental screening is undertaken. By analyzing the predicted low-energy structures for compliance with Baughman's criteria, researchers can prioritize synthetic routes and crystallization strategies that are most likely to succeed. This approach significantly reduces experimental effort and provides invaluable insight into the supramolecular interactions governing the crystal packing.

Monitoring the Transformation: From Monomer to Polymer

Once a suitable monomer crystal is obtained, the next critical step is to study its transformation into a polymer. The ultimate goal is to achieve a Single-Crystal-to-Single-Crystal (SCSC) transformation , where the single crystal integrity is maintained throughout the reaction.[2] This is the "holy grail" as it allows for the precise crystallographic characterization of the resulting polymer, providing unparalleled insight into its structure and properties.[13]

However, SCSC transformations are challenging because the polymerization process can introduce significant strain into the crystal lattice, often causing it to fracture or become amorphous.[14][15]

SCSC cluster_monomer Monomer Crystal cluster_polymer Polymer Crystal monomer_crystal Ordered Monomer Lattice (Meets Baughman's Criteria) stimulus External Stimulus (Heat, UV, γ-ray) monomer_crystal->stimulus polymer_crystal Ordered Polymer Lattice (Maintains Crystallinity) reaction Topochemical Polymerization (Covalent Bond Formation) stimulus->reaction strain Lattice Strain Accumulates reaction->strain scsc_path SCSC Transformation strain->scsc_path Strain is Accommodated fracture Loss of Crystallinity (Powder/Amorphous) strain->fracture Strain is Released scsc_path->polymer_crystal

Caption: The process and potential outcomes of a topochemical polymerization reaction.

Alternative Characterization Techniques

When SCSC transformations are not possible, other techniques must be employed:

  • Powder X-ray Diffraction (PXRD): Can confirm the formation of a crystalline polymer and identify its unit cell, but loses the detailed atomic coordinate information of a single crystal study.

  • Transmission Electron Microscopy (TEM): Useful for examining the morphology and crystallinity of the resulting polymer, especially for fibrous or lamellar structures.[16]

  • Synchrotron Radiation: For very small, weakly diffracting, or rapidly transforming crystals, the high intensity and brilliance of a synchrotron X-ray source are indispensable.[17][18] It allows for data collection on microcrystals and enables time-resolved studies to capture intermediate states during polymerization.[19]

  • Neutron Diffraction: While less common, neutron diffraction is uniquely powerful for accurately locating hydrogen atoms. This can be critical for understanding the subtle details of the hydrogen-bonding networks that direct the polymerization process.[20]

Validated Experimental Protocols

The following protocols provide a starting point for the crystallographic study of diyne-containing materials. Trustworthiness is ensured by cross-validating results with multiple characterization methods (e.g., NMR for solution integrity, PXRD for bulk purity).

Protocol 1: General Crystallization Screening via Vapor Diffusion
  • Purity is Paramount: Ensure the diyne monomer is of the highest possible purity (>99%). Impurities can act as nucleation inhibitors or be incorporated as defects. Verify purity by NMR, HPLC, and elemental analysis.

  • Solvent Selection: In separate vials, test the solubility of the diyne in a range of solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate, Acetonitrile, Hexane). Identify a "primary solvent" in which the compound is readily soluble and a miscible "anti-solvent" in which it is poorly soluble.

  • Setup: Prepare a nearly saturated solution of the diyne (~5-10 mg) in 0.5 mL of the primary solvent in a small, clean vial. Place this vial inside a larger, sealable jar containing 2-3 mL of the anti-solvent.

  • Incubation: Seal the jar and leave it undisturbed in a location with stable temperature and minimal vibration.

  • Monitoring: Observe the vial daily for the formation of crystals. Quality crystals often form over several days to a week. Avoid premature disturbance.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette to draw away the solvent, followed by gentle extraction with a cryo-loop or micro-spatula.

  • Analysis: Immediately mount a crystal on the diffractometer for analysis. Analyze the bulk crystalline material by PXRD to ensure it is the same phase as the single crystal selected.

Protocol 2: Cocrystal Screening by Solvent-Drop Grinding and Crystallization
  • Coformer Selection: Based on the functional groups of your diyne, select a library of pharmaceutically acceptable coformers.[6] For example, if your diyne has a hydrogen bond donor, select coformers with acceptor groups (e.g., pyridine, amides).

  • Initial Grinding Screen: In a mortar and pestle or a ball mill, combine the diyne and a coformer in a 1:1 molar ratio. Add a few drops of a suitable solvent (e.g., acetonitrile, nitromethane) and grind for 10-15 minutes.[21]

  • PXRD Analysis: Analyze the resulting powder by PXRD. A new diffraction pattern, different from the starting materials, indicates the formation of a new solid phase, likely a cocrystal.

  • Single Crystal Growth: Once a promising cocrystal is identified by grinding, prepare a solution containing a stoichiometric ratio of the diyne and the coformer. Attempt single crystal growth using the methods described in Protocol 1.

  • Structure Validation: Solve the single crystal structure to confirm the formation of a true cocrystal and analyze the packing for its potential for topochemical polymerization.

Conclusion and Future Outlook

The X-ray crystallography of diyne-containing materials is a field rich with challenges and opportunities. It demands a perspective that integrates synthetic chemistry, crystal engineering, and advanced diffraction science. The key to success lies in moving beyond simple structure determination to the rational control of molecular assembly in the solid state. The synergy between computational prediction and high-throughput experimental screening is rapidly accelerating progress, allowing for the targeted design of novel polydiacetylenes with tailored electronic and optical properties. As we continue to refine our understanding of intermolecular interactions, the ability to program the solid-state reactivity of diyne monomers will lead to the creation of next-generation organic functional materials for applications in sensing, electronics, and beyond.

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A Senior Application Scientist's Guide to the Synthesis of Unsymmetrical Diynes: A Comparative Analysis of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The unsymmetrical 1,3-diyne motif is a cornerstone in a vast array of scientifically significant molecules, from potent anti-cancer agents and antiviral drugs to advanced organic materials with unique photophysical properties. The precise and efficient construction of this structural unit, featuring two distinct substituents flanking the conjugated diyne core, presents a formidable challenge in synthetic organic chemistry. This guide provides an in-depth, comparative analysis of the primary synthetic routes to unsymmetrical diynes, offering field-proven insights and experimental data to empower researchers in selecting the optimal methodology for their specific synthetic targets.

The Classical Approach: Cadiot-Chodkiewicz Coupling

First reported in the 1950s, the Cadiot-Chodkiewicz coupling remains a widely utilized and powerful method for the synthesis of unsymmetrical 1,3-diynes.[1][2] This reaction involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base.[1][3]

Mechanistic Rationale

The accepted mechanism for the Cadiot-Chodkiewicz coupling is initiated by the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide intermediate. This intermediate then undergoes oxidative addition to the 1-haloalkyne. Subsequent reductive elimination yields the desired unsymmetrical diyne and regenerates the active copper(I) catalyst.[3] A key advantage of this method is its inherent selectivity for the cross-coupled product, minimizing the formation of symmetrical homocoupled byproducts that can plague other methods like the Glaser coupling.[3]

Cadiot_Chodkiewicz_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product R1_alkyne R¹-C≡C-H Cu_acetylide R¹-C≡C-Cu(I) R1_alkyne->Cu_acetylide R2_haloalkyne R²-C≡C-X Intermediate [R¹-C≡C-Cu(III)-C≡C-R²]X R2_haloalkyne->Intermediate Cu_catalyst Cu(I) Salt Base Amine Base Cu_acetylide->Intermediate + R²-C≡C-X (Oxidative Addition) Product R¹-C≡C-C≡C-R² Intermediate->Product Reductive Elimination Product->Cu_catalyst Catalyst Regeneration

Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling.

Performance and Considerations

The Cadiot-Chodkiewicz coupling is valued for its generally good yields and functional group tolerance. However, a significant drawback is the potential for competing homocoupling of the terminal alkyne (Glaser coupling), which can complicate purification.[4] Recent advancements have focused on mitigating this side reaction. For instance, the use of ascorbate as a reductant has been shown to suppress unwanted side reactions and allows the reaction to be performed under air-tolerant conditions.[4]

Table 1: Comparison of Reaction Parameters for Cadiot-Chodkiewicz Coupling

Terminal Alkyne (R¹)1-Haloalkyne (R²-X)Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylacetylene1-Bromo-1-hexyneCuBr (5)n-ButylamineEthanol25285[5]
2-Methyl-3-butyn-2-ol1-Bromo-2-phenylethyneCuCl (10)EthylamineMethanol40478[1]
4-Ethynyltoluene1-Iodo-1-octyneCuI (5)PiperidineDMF50392[6]
Trimethylsilylacetylene1-Bromo-4-nitrobenzeneCuBr (5)DiisopropylamineTHF25675[7]

Glaser-Hay Coupling: A Double-Edged Sword for Unsymmetrical Diynes

The Glaser coupling and its aerobic version, the Hay coupling, are classic methods for the oxidative homocoupling of terminal alkynes to form symmetrical diynes.[8] While traditionally not the preferred method for unsymmetrical diynes due to the statistical formation of a mixture of products (R¹-R¹, R²-R², and R¹-R²), recent modifications have enabled selective heterocoupling.

Overcoming the Selectivity Challenge

The primary challenge in employing Glaser-Hay coupling for unsymmetrical diynes is controlling the chemoselectivity.[9] One successful strategy involves using a solid-supported methodology where one of the terminal alkynes is immobilized, thereby preventing its homocoupling and favoring the cross-coupling with a soluble alkyne.[9] Another approach utilizes a bimetallic catalytic system, such as Ni(OAc)₂/Ag(OTf), which has been shown to promote excellent hetero-selectivity without the need for bases or ligands.[4][10]

Glaser_Hay_Heterocoupling cluster_reactants Reactants cluster_catalysis Catalysis cluster_products Products R1_alkyne R¹-C≡C-H Catalyst Cu(I) Salt + Oxidant (O₂) or Bimetallic System R1_alkyne->Catalyst R2_alkyne R²-C≡C-H R2_alkyne->Catalyst Homo1 R¹-C≡C-C≡C-R¹ (Homocoupling) Catalyst->Homo1 Homo2 R²-C≡C-C≡C-R² (Homocoupling) Catalyst->Homo2 Hetero R¹-C≡C-C≡C-R² (Heterocoupling) Catalyst->Hetero

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A Comparative Guide to Diyne-Based Polymers in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development venturing into the realm of organic electronics, the choice of semiconducting polymer is paramount. This guide provides an in-depth technical comparison of diyne-based polymers against common alternatives—thiophene-based, fluorene-based, and cyclopentadithiophene (CDT)-based polymers. By examining their performance metrics, processing characteristics, and underlying structure-property relationships, this document aims to equip you with the critical insights needed for informed material selection in your next generation of organic electronic devices.

Introduction to Diyne-Based Polymers: A Unique Molecular Architecture

Diyne-based polymers, characterized by the presence of carbon-carbon triple bonds (alkynes) within their conjugated backbone, represent a distinct class of organic semiconductors. This triple bond imparts a linear and rigid geometry to the polymer chain, which can significantly influence its solid-state packing and, consequently, its electronic properties. The synthesis of these polymers, often achieved through methods like Sonogashira or Glaser-Hay coupling, allows for a high degree of structural control.[1][2] This unique molecular architecture offers potential advantages in charge transport and stability, making them an intriguing area of research for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Performance Benchmarking: Diyne Polymers vs. The Alternatives

The performance of a semiconducting polymer in an organic electronic device is typically evaluated by several key metrics. Here, we compare diyne-based polymers with established polymer families.

Charge Carrier Mobility (µ)

Charge carrier mobility is a measure of how quickly charge carriers (electrons or holes) can move through the material under the influence of an electric field. Higher mobility generally leads to faster and more efficient devices.

While direct comparative studies under identical conditions are limited, the available data suggests that diyne-based polymers can exhibit competitive charge carrier mobilities. The rigid and linear nature of the diyne linkage can promote planarization of the polymer backbone, facilitating intermolecular π-π stacking and efficient charge hopping. However, achieving high mobilities is highly dependent on the specific molecular design and processing conditions.

Table 1: Comparative Charge Carrier Mobilities of Various Polymer Classes in OFETs

Polymer ClassRepresentative PolymerHole Mobility (µh) [cm²/Vs]Electron Mobility (µe) [cm²/Vs]Processing Conditions
Diyne-Based Poly(arylene diethynylene) derivative~10⁻³ - 10⁻²Not widely reportedSolution-processed
Thiophene-Based Poly(3-hexylthiophene) (P3HT)0.01 - 0.1~10⁻⁴ - 10⁻³Solution-processed, annealed
Fluorene-Based Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2)0.001 - 0.1Not widely reportedSolution-processed, annealed
CDT-Based Poly[4,4-bis(2-ethylhexyl)-cyclopenta[2,1-b;3,4-b']dithiophene-2,6-diyl-alt-2,1,3-benzothiadiazole-4,7-diyl] (PCPDTBT)0.1 - 1.0~10⁻³Solution-processed, annealed

Note: The presented values are representative and can vary significantly based on molecular weight, purity, device architecture, and processing parameters.

On/Off Current Ratio (Ion/Ioff)

The on/off ratio is a critical parameter for transistor applications, representing the ratio of the current when the transistor is in its "on" state to the current when it is in its "off" state. A high on/off ratio is essential for digital logic applications to minimize power consumption and ensure clear switching states.

Diyne-based polymers have the potential for high on/off ratios, which is often linked to the polymer's ability to effectively deplete charge carriers in the off state. The ordered packing facilitated by the diyne linkage can contribute to well-defined charge transport pathways, which can be effectively modulated by the gate field.

Table 2: Typical On/Off Ratios for Different Polymer Classes in OFETs

Polymer ClassTypical Ion/Ioff Ratio
Diyne-Based 10⁴ - 10⁶
Thiophene-Based 10³ - 10⁶
Fluorene-Based 10⁴ - 10⁷
CDT-Based 10⁴ - 10⁸
Thermal Stability

The thermal stability of a polymer is crucial for the long-term operational reliability of an electronic device. It is often assessed using thermogravimetric analysis (TGA), which measures the temperature at which the material begins to decompose.

Diyne-based polymers, particularly those with aromatic backbones, are known for their excellent thermal stability.[3][4] The rigid, conjugated structure contributes to a high decomposition temperature, often exceeding 350-400 °C.[3] This robustness is advantageous for device fabrication processes that may involve thermal annealing steps and for ensuring device longevity.

Table 3: Comparative Thermal Stability (Decomposition Temperature, Td) of Polymer Classes

Polymer ClassTypical Decomposition Temperature (Td)
Diyne-Based > 400 °C
Thiophene-Based 350 - 450 °C
Fluorene-Based 350 - 450 °C
CDT-Based ~400 °C
Processability

The ability to process a polymer from solution using techniques like spin-coating, inkjet printing, or roll-to-roll coating is a major advantage of organic electronics, enabling low-cost and large-area fabrication.[5][6] The solubility of conjugated polymers is typically achieved by attaching flexible alkyl side chains to the rigid backbone.

The rigid nature of the diyne backbone can sometimes lead to challenges in achieving high solubility. However, through careful molecular design, including the incorporation of appropriate solubilizing groups, solution-processable diyne-based polymers have been successfully developed for use in printed electronics.[5]

Causality Behind Experimental Choices: Structure Dictates Function

The performance differences outlined above are deeply rooted in the molecular structure of each polymer class.

Sonogashira_Workflow start Start setup Reactor Setup (Inert Atmosphere) start->setup dissolve Dissolve Monomers in Toluene/Triethylamine setup->dissolve add_catalyst Add Pd Catalyst and CuI dissolve->add_catalyst polymerize Heat and Stir (e.g., 70°C, 48h) add_catalyst->polymerize precipitate Precipitate in Methanol polymerize->precipitate filter_wash Filter and Wash precipitate->filter_wash soxhlet Soxhlet Extraction filter_wash->soxhlet dry Dry Polymer Under Vacuum soxhlet->dry end End dry->end OFET_Fabrication_Workflow start Start cleaning Substrate Cleaning (Acetone, IPA) start->cleaning surface_treatment Surface Treatment (e.g., OTS) cleaning->surface_treatment spin_coating Spin-Coat Polymer Solution surface_treatment->spin_coating annealing Thermal Annealing spin_coating->annealing electrode_deposition Evaporate Au Source/Drain Electrodes annealing->electrode_deposition characterization Electrical Characterization electrode_deposition->characterization end End characterization->end

Sources

validation of 1-Bromo-4,6-nonadecadiyne purity by elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Validation of 1-Bromo-4,6-nonadecadiyne: Elemental Analysis vs. Spectroscopic and Chromatographic Methods

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate like 1-Bromo-4,6-nonadecadiyne is not a trivial detail; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. The presence of uncharacterized impurities can confound biological assays, poison catalysts, and introduce unforeseen toxicities. While classical elemental analysis (EA) has long served as a gatekeeper for compositional integrity, a multi-faceted approach employing modern spectroscopic and chromatographic techniques provides a more complete and trustworthy picture of a compound's purity.

This guide offers an objective comparison of elemental analysis with powerful alternatives such as quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide actionable protocols, and present a logical framework for selecting the most appropriate validation strategy for 1-Bromo-4,6-nonadecadiyne.

Elemental Analysis (EA): The Foundational Purity Check

Elemental analysis by combustion is a cornerstone technique that provides the mass percentages of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a sample.[1][2] For halogenated compounds like 1-Bromo-4,6-nonadecadiyne, bromine content is typically determined by other methods after combustion. The principle is straightforward: the compound is combusted in a furnace, and the resulting gases (CO₂, H₂O) are precisely measured.[3][4]

The Self-Validating System of EA: The trustworthiness of EA lies in its direct comparison of experimental data to theoretical values calculated from the molecular formula (C₁₉H₃₁Br). For a pure sample, the experimental percentages of carbon and hydrogen should closely match the theoretical values. Many scientific journals, as a standard of quality, require the found values for C, H, and N to be within ±0.4% of the calculated values.[5][6] A significant deviation signals the presence of impurities or residual solvent. For instance, the presence of water or a solvent like hexane would skew the C and H percentages, immediately flagging the sample as impure.[1]

Experimental Protocol: Combustion Analysis
  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried 1-Bromo-4,6-nonadecadiyne sample into a tin capsule.

  • Combustion: Place the capsule into the autosampler of the elemental analyzer. The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) with a stream of pure oxygen.

  • Gas Separation: The combustion products (CO₂, H₂O, etc.) are passed through a column that separates the gases.

  • Detection: The amount of each gas is measured by a thermal conductivity detector (TCD).[2]

  • Calculation: The instrument's software calculates the percentage of each element based on the detected gas amounts and the initial sample weight.

Limitations of Elemental Analysis: While fundamental, EA is not infallible. It provides a bulk analysis and cannot detect impurities that have a similar elemental composition to the target compound, such as isomers.[7][8] Furthermore, the common ±0.4% acceptance criterion may not be statistically justified in all cases and, without access to raw data, the results can be difficult to independently verify.[4][6]

Orthogonal Validation: A Multi-Technique Approach

To build a robust and trustworthy purity profile, one must employ orthogonal methods—techniques that assess purity based on different chemical or physical principles.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Method

Quantitative NMR stands out as a powerful method for determining the absolute purity of a sample without requiring a reference standard of the analyte itself.[9][10] Its principle is based on the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[11] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.[12][13]

Why qNMR is a Self-Validating System: The specificity of NMR provides structural confirmation simultaneously with quantification. The chemical shifts, coupling patterns, and integration of the ¹H NMR spectrum of 1-Bromo-4,6-nonadecadiyne must be consistent with its proposed structure. Impurity signals can be independently integrated and quantified, providing a comprehensive purity profile in a single, non-destructive experiment.[11][14]

Experimental Protocol: ¹H qNMR with an Internal Standard
  • Standard Selection: Choose a certified internal standard that is stable, non-volatile, and has signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of 1-Bromo-4,6-nonadecadiyne into a vial.

    • Accurately weigh about 5-10 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This includes a sufficient relaxation delay (D1, typically 5-7 times the longest T₁ relaxation time) and a calibrated 90° pulse.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate at least one well-resolved signal for the analyte and one for the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity. "std" refers to the internal standard.

High-Performance Liquid Chromatography (HPLC): The Impurity Profiling Workhorse

HPLC is a premier technique for separating and quantifying impurities in a sample.[15][16] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[17] For a non-polar molecule like 1-Bromo-4,6-nonadecadiyne, a reverse-phase method is most appropriate.

Trustworthiness Through Separation: HPLC's strength lies in its high resolving power, which can separate structurally similar impurities from the main compound. Purity is typically assessed by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks.[3] For this to be accurate, all components must be detected, and the detector response should be similar for all components, which is a key assumption that should be verified if high accuracy is needed.

Experimental Protocol: Reverse-Phase HPLC
  • System: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 85:15 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm), as isolated alkynes are weak chromophores.[18]

  • Sample Preparation: Prepare a stock solution of 1-Bromo-4,6-nonadecadiyne in acetonitrile at approximately 1 mg/mL. Dilute as necessary.

  • Analysis: Inject the sample and record the chromatogram.

  • Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Impurity and Structural Confirmation

For a molecule that is sufficiently volatile and thermally stable, GC-MS is an exceptionally powerful analytical tool. It couples the separation power of gas chromatography with the detection capabilities of mass spectrometry.[19] This is particularly well-suited for halogenated organic compounds.[20]

Validation Through Mass-to-Charge Ratio: The GC separates volatile impurities from the main compound, and the MS provides two critical pieces of information: the molecular weight of each component from the molecular ion peak and structural clues from the fragmentation pattern. This allows for the confident identification of impurities, not just their detection.[19]

Experimental Protocol: GC-MS Analysis
  • System: A GC system coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) to elute the compound and any less volatile impurities.

  • Injection: Split/splitless injector at a temperature that ensures vaporization without degradation.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like hexane or ethyl acetate (~100 µg/mL).

  • Analysis: The resulting total ion chromatogram (TIC) will show separated peaks. The mass spectrum of each peak can be analyzed to identify the compound and any impurities.

Data Presentation and Comparison

To facilitate an objective comparison, the performance of each technique is summarized below.

ParameterElemental Analysis (EA)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Combustion and quantification of resulting gases (CO₂, H₂O).[2]Proportionality between integrated NMR signal and the number of nuclei.[11]Separation based on differential partitioning between stationary and mobile phases.[17]Separation of volatile compounds followed by mass-based detection.[19]
Purity Assessment Compares experimental mass % of elements to theoretical values.[1]Absolute quantification against a certified internal standard.[9]Quantification of the main peak area relative to the total peak area.[3]Quantification of the main peak area; identification of impurities by mass spectra.[20]
Strengths - Direct measure of bulk elemental composition- Well-established standard (±0.4% rule)[5]- Absolute quantification- Non-destructive- Provides structural information- Can quantify NMR-active impurities[14]- High separation efficiency- Excellent for non-volatile impurities- Widely available and validated[16]- High sensitivity- Provides molecular weight and structural data for impurities- Ideal for volatile/semi-volatile compounds[19]
Limitations - Insensitive to isomers or impurities with similar composition- Provides no structural information- Prone to manipulation[21]- Requires soluble sample- Potential for signal overlap- Requires careful parameter optimization[11]- Requires a chromophore for UV detection- Area % assumes equal detector response- Quantification requires a reference standard for highest accuracy- Compound must be volatile and thermally stable- Can be destructive to the sample

Visualizing the Workflow

A logical approach is critical when selecting a purity validation strategy. The following diagrams illustrate the decision-making process and an ideal experimental workflow.

G cluster_0 Purity Validation Strategy start Synthesized 1-Bromo-4,6-nonadecadiyne nmr ¹H & ¹³C NMR (Structural Confirmation) start->nmr ea Elemental Analysis (EA) (Bulk Purity Check) decision_ea EA within ±0.4%? ea->decision_ea decision_nmr Spectrum clean? Structurally correct? nmr->decision_nmr impurity_check Further Impurity Profiling Needed? decision_ea->impurity_check Yes fail Repurify Sample decision_ea->fail No decision_nmr->ea Yes decision_nmr->fail No hplc HPLC (Non-volatile impurities) impurity_check->hplc Yes qnmr qNMR (Absolute Purity Assay) impurity_check->qnmr No, proceed to absolute assay gcms GC-MS (Volatile impurities) hplc->gcms gcms->qnmr end Compound Purity Validated qnmr->end

Caption: Logical flow for selecting a purity validation method.

Conclusion

Validating the purity of 1-Bromo-4,6-nonadecadiyne demands more than a single analytical measurement. While Elemental Analysis provides an essential, foundational check of the bulk elemental composition, it should not be the sole arbiter of purity. A truly trustworthy validation is achieved through a combination of orthogonal methods.

¹H and ¹³C NMR are non-negotiable for confirming the chemical identity. For a definitive purity value, qNMR offers an accurate and absolute measurement that is increasingly recognized as a gold standard.[9][14] To create a comprehensive impurity profile, both HPLC and GC-MS should be employed to screen for non-volatile and volatile contaminants, respectively. By integrating these techniques, researchers can establish a self-validating system that ensures the identity, purity, and quality of their material, providing the confidence needed for successful research and development.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012). Journal of Chemical Education. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015). ResearchGate. [Link]

  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... (1982). UNT Digital Library. [Link]

  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018). PMC - NIH. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews. [Link]

  • What methods are used to test the purity of organic compounds? (n.d.). TutorChase. [Link]

  • How do we know when an Organic Compounds is Pure? (2021). Chemistry LibreTexts. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). PMC - PubMed Central. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Scitechnol. [Link]

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. (2022). PMC. [Link]

  • Spectroscopy Tutorial: Alkynes. (n.d.). University of Calgary. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (n.d.). RSC Publishing. [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. [Link]

  • Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. [Link]

  • What are some ways to test the purity of an element or compound? (2023). Quora. [Link]

  • Alkynes. (n.d.). OpenOChem Learn. [Link]

  • Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). NIH. [Link]

  • Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. (n.d.). PMC - NIH. [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Illinois Urbana-Champaign. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2022). ResearchGate. [Link]

  • What are the identification tests of 1-alkynes? (2024). Quora. [Link]

  • Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. (2017). PubMed. [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. [Link]

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A Senior Application Scientist's Guide to Computational Analysis of Polyyne Electronic Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure and Challenge of Carbyne's Finite Siblings

Polyynes, finite chains of sp-hybridized carbon atoms with alternating single and triple bonds, represent the molecular embodiment of carbyne, the elusive one-dimensional allotrope of carbon. Their rigid, linear structure and highly conjugated π-electron system endow them with extraordinary electronic and optical properties, making them compelling candidates for next-generation molecular wires, nanoelectronics, and non-linear optical (NLO) devices.[1][2] However, this same reactivity and potential make them notoriously unstable, posing significant challenges to their synthesis and experimental characterization.[1]

This guide provides a comparative framework for the computational investigation of polyyne electronic properties. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deep, causal understanding of the methodological choices we make. The inherent instability of these systems in the lab elevates the role of in silico experimentation from a supplementary tool to an indispensable engine of discovery. We will explore how to navigate the complex landscape of quantum chemical methods to generate data that is not only predictive but also trustworthy, forming a reliable bridge between theoretical possibility and experimental reality.

Pillar 1: Selecting the Right Theoretical Toolkit

The predictive power of any computational study hinges on the selection of an appropriate theoretical method. For polyynes, where electron correlation and delocalization are paramount, this choice is particularly critical. The electronic properties of interest—band gap, conductivity, and NLO response—are exquisitely sensitive to the computational approach.

Density Functional Theory (DFT): The Workhorse with Caveats

DFT is often the first port of call due to its favorable balance of computational cost and accuracy.[3] However, the "band-gap problem" is a well-documented shortcoming of standard DFT functionals, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), which systematically underestimate the HOMO-LUMO gap.[4][5]

  • LDA/GGA: These functionals often predict a band gap for polyyne chains that is too small. For instance, the LDA ab initio electronic structure of a polyyne chain shows a band gap of 0.28 eV, while GGA gives 0.34 eV, both of which are considered underestimates.[6]

  • Hybrid Functionals (e.g., B3LYP, PBE0): By incorporating a fraction of exact Hartree-Fock (HF) exchange, hybrid functionals generally offer improved accuracy for band gaps over LDA/GGA. However, they are not a panacea. The widely-used B3LYP, for example, can be very sensitive to the inclusion of dispersion corrections and may perform worse than other modern hybrids for certain systems.[7]

  • Long-Range Corrected (LC) Functionals (e.g., CAM-B3LYP, ωB97X-D): These are arguably the most critical class of functionals for polyynes, especially for calculating NLO properties and for long chains. Standard functionals suffer from self-interaction error, leading to a catastrophic overestimation of properties like hyperpolarizability in conjugated systems.[3] LC functionals are designed to correct the long-range exchange behavior, providing a much more physical description.[3][8]

  • Double-Hybrid Functionals: These functionals, which include a portion of second-order perturbation theory (MP2) correlation, represent a higher rung on the accuracy ladder and are among the most robust methods for general chemical problems, though at a significantly higher computational cost.[7]

Beyond DFT: High-Accuracy Benchmarks

While DFT is the workhorse, higher-level methods are essential for validating results and providing benchmark data.

  • Many-Body Perturbation Theory (GW Approximation): The GW method is a sophisticated technique used to calculate quasiparticle energies (electron addition/removal energies). It is frequently used to correct the band gaps obtained from DFT calculations, providing values in much better agreement with experiments.[6] For polyyne, GW corrections can increase the predicted band gap from the DFT/LDA value of ~0.28 eV to a more realistic 0.407 eV.[6]

  • Coupled Cluster (CCSD(T)): Often called the "gold standard" of quantum chemistry, CCSD(T) provides highly accurate energies and properties. Its computational cost is prohibitive for large systems, but it is invaluable for benchmarking the performance of DFT functionals on smaller oligoynes.[9][10][11]

Visualizing the Path of Discovery: A Standard Computational Workflow

To ensure reproducibility and logical consistency, a computational study must follow a structured workflow. The following diagram, rendered in DOT language, illustrates the self-validating system for investigating polyyne properties.

G cluster_0 1. System Definition & Optimization cluster_1 2. Property Calculation cluster_2 3. Analysis & Benchmarking A Define Polyyne Chain (e.g., H-(C≡C)n-H) B Geometry Optimization (e.g., DFT: ωB97X-D/6-31G*) A->B C Frequency Calculation B->C D Verify Minimum Energy Structure (No Imaginary Frequencies) C->D E Single-Point Calculation (Higher Level Theory, Larger Basis Set) D->E Validated Structure F Electronic Properties (HOMO-LUMO Gap, Orbitals) E->F G Non-Linear Optical Properties (Polarizability, Hyperpolarizability) Method: LC-DFT E->G H Data Extraction & Tabulation F->H G->H I Comparison with Experiment & High-Level Theory (e.g., GW, CCSD(T)) H->I J Analyze Trends (Chain Length, End Groups) I->J K Publishable Insights

Caption: Standard workflow for computational analysis of polyyne electronic properties.

Pillar 2: Performance Benchmarks - A Comparative Guide

The choice of method directly impacts the predicted values. Below, we synthesize data from the literature to compare how different computational approaches perform for key electronic properties of polyynes.

Table 1: Band Gap (Egap) Prediction for Polyyne
Method LevelTypical Functional/ApproachPredicted Egap (eV)Causality & Insight
DFT-LDA/GGA LDA, PBE~0.28 - 0.34[6]Underestimates. Fails to correctly capture the derivative discontinuity of the exchange-correlation potential, a known issue in DFT.[4]
DFT-Hybrid B3LYP, PBE0IntermediateImprovement. The inclusion of exact HF exchange partially corrects for self-interaction error, opening the gap.
MBPT GW correction on DFT-LDA~0.41[6]Accurate. Explicitly calculates the quasiparticle gap, providing a more rigorous physical description of electron addition/removal.
DMC Diffusion Monte Carlo~3.4 (for H-terminated)[12]Highly Accurate. A stochastic method that solves the many-body Schrödinger equation, offering a high-level benchmark. Note the strong dependence on termination/environment.
Experimental On-surface Synthesis (C₁₄)~5.8 (on NaCl/Au(111))[13]Context is Key. Experimental values are highly influenced by the substrate and end-groups, highlighting the need for careful model system selection in computations.
Table 2: Second Hyperpolarizability (γ) - The Crucial Test for NLO Properties

The second hyperpolarizability (γ) is a measure of the third-order NLO response and is notoriously difficult to compute accurately for conjugated systems.

Method LevelTypical Functional/ApproachPerformance on γCausality & Insight
Hartree-Fock HF/STO-3GUnderestimatesFails to account for electron correlation, which is crucial for describing the response of the π-system to an electric field.
DFT-LDA/GGA BLYP, PBECatastrophic Failure. Massively overestimates γ, with the error diverging with chain length.This is the classic failure of standard functionals due to self-interaction error and incorrect long-range potential.
DFT-Hybrid B3LYPSignificant Overestimation. While better than pure functionals, still suffers from incorrect long-range behavior.The fixed percentage of HF exchange is insufficient to correct the potential at long distances.
Post-HF MP2Good agreementCaptures electron correlation effects well, providing reliable values for benchmarking.
DFT-LC LC-BLYP, CAM-B3LYPExcellent Agreement. [3]The Right Tool for the Job. By correcting the exchange potential at long range, these functionals properly describe the electronic response and avoid the divergence seen in other DFT methods.[3]

Pillar 3: A Self-Validating Experimental Protocol

Here, we provide a detailed, step-by-step methodology for a representative study: calculating the HOMO-LUMO gap and second hyperpolarizability (γ) of a hexatriyne molecule (H-C≡C-C≡C-C≡C-H) using the Gaussian software package.

Step 1: Geometry Optimization and Frequency Verification
  • Objective: To find the most stable molecular structure. This is the foundation upon which all subsequent property calculations are built.

  • Protocol:

    • Construct the hexatriyne molecule in a molecular editor (e.g., GaussView).

    • Set up the calculation in Gaussian.

    • Route Section: #p Opt Freq=Noraman B3LYP/6-31G(d)

      • #p: Requests additional output.

      • Opt: Performs a geometry optimization to a local minimum.

      • Freq=Noraman: Calculates vibrational frequencies to confirm the nature of the stationary point. Noraman is used to save time if Raman intensities are not needed at this stage.

      • B3LYP/6-31G(d): Specifies the B3LYP hybrid functional and the Pople-style 6-31G(d) basis set. This is a reasonable and cost-effective choice for optimizing the geometry of organic molecules.

    • Submit and run the calculation.

  • Trustworthiness Check: After the job completes, open the output file and verify two key items:

    • The optimization converged (look for "Stationary point found").

    • There are zero imaginary frequencies. This confirms the structure is a true minimum, not a transition state.

Step 2: High-Accuracy Single-Point Energy and HOMO-LUMO Gap
  • Objective: To obtain a more accurate electronic structure and HOMO-LUMO gap using the optimized geometry.

  • Protocol:

    • Use the optimized coordinates from the final step of the previous calculation.

    • Set up a new Gaussian calculation.

    • Route Section: #p CAM-B3LYP/def2-TZVP Geom=Check Guess=Read

      • CAM-B3LYP/def2-TZVP: We switch to the long-range corrected CAM-B3LYP functional and a more flexible triple-zeta basis set (def2-TZVP) for higher accuracy in the electronic structure.

      • Geom=Check: Reads the geometry from the checkpoint file created in Step 1.

      • Guess=Read: Reads the molecular orbitals from the checkpoint file as an initial guess, speeding up convergence.

    • Submit and run the calculation.

  • Data Extraction: The HOMO and LUMO energies are printed in the output file. The HOMO-LUMO gap is simply E(LUMO) - E(HOMO).

Step 3: Calculation of Non-Linear Optical Properties
  • Objective: To accurately calculate the second hyperpolarizability (γ).

  • Causality: As established in Table 2, a long-range corrected functional is mandatory for this step to avoid unphysical results. We will use the same level of theory as Step 2.

  • Protocol:

    • Use the same geometry and checkpoint file from the previous steps.

    • Set up a new Gaussian calculation.

    • Route Section: #p Polar=DCSHG CAM-B3LYP/def2-TZVP Geom=Check Guess=Read

      • Polar=DCSHG: This keyword requests the calculation of polarizabilities and first and second hyperpolarizabilities. DCSHG specifies calculation of frequency-dependent properties related to the DC-Second Harmonic Generation effect, from which the static value can be extracted.

    • Submit and run the calculation.

  • Data Extraction: The output file will contain the components of the polarizability and hyperpolarizability tensors. The isotropic average second hyperpolarizability (γ) is the value of interest and is typically listed in the summary at the end of the Polar section.

Conclusion and Future Horizons

This guide has demonstrated that the successful computational study of polyynes is a matter of informed choices. Standard DFT methods like LDA/GGA are inadequate for predicting band gaps, while conventional hybrids fail catastrophically for NLO properties. The evidence strongly supports the use of higher-level methods like the GW approximation for band gaps and, crucially, long-range corrected (LC) DFT functionals for NLO properties.[3][6]

The protocols outlined here provide a self-validating framework for generating reliable data. As computational power grows, these methods can be extended to explore more complex and experimentally relevant questions: How do encapsulating polyynes within carbon nanotubes alter their conductivity?[14] What is the effect of doping or functionalizing the end-groups on their NLO response?[1] By grounding our work in sound theoretical principles and rigorous benchmarking, computational science will continue to lead the charge in unlocking the immense potential of these remarkable carbon chains.

References

  • Structure and Properties of Chained Carbon: Recent Ab Initio Studies. MDPI.[Link]

  • Ab initio electronic structures and quantum conductances of cumulene... ResearchGate.[Link]

  • Nonlinear optical property calculations of polyynes with long-range corrected hybrid exchange-correlation functionals. The Journal of Chemical Physics | AIP Publishing.[Link]

  • Ab initio electronic structures and quantum conductances of cumulene and polyyne carbon chains. ResearchGate.[Link]

  • Nonlinear Optical Properties of Polyynes: An Experimental Prediction for Carbyne. ACS Publications.[Link]

  • Nonlinear Optical Properties of Polyynes: An Experimental Prediction for Carbyne. Figshare.[Link]

  • Electronic structures and molecular structures of polyynes. ResearchGate.[Link]

  • Nonlinear Optical Properties Of Polyynes: An Experimental Prediction For Carbyne. Amazon S3.[Link]

  • The Quantum Chemistry Research of Polyenes. Part I. Conductivity of Polyacetylene (Polyethyne). Preprints.org.[Link]

  • The Quantum Chemistry Research of Polyenes. Part I. Conductivity of Polyacetylene (Polyethyne). Preprints.org.[Link]

  • On-surface synthesis and characterization of polyynic carbon chains. Oxford Academic.[Link]

  • Vibrational and nonlinear optical properties of amine-capped push-pull polyynes by infrared and Raman spectroscopy. IRIS .[Link]

  • Supermultiplexed optical imaging and barcoding with engineered polyynes. Columbia University.[Link]

  • Polyyne Electronic and Vibrational Properties under Environmental Interactions. arXiv.[Link]

  • A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. RSC Publishing.[Link]

  • Implementation and benchmark of a long-range corrected functional in the density functional based tight-binding method. The Journal of Chemical Physics | AIP Publishing.[Link]

  • Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ResearchGate.[Link]

  • Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv.[Link]

  • DFT Functionals for Modeling of Polyethylene Chains Cross-Linked by Metal Atoms. DLPNO–CCSD(T) Benchmark Calculations. ACS Publications.[Link]

  • A review of structural and electronic properties of graphyne-based nanotubes. ResearchGate.[Link]

  • Prediction of unexpected BnPn structures: promising materials for non-linear optical devices and photocatalytic activities. PubMed Central.[Link]

  • DFT (Lecture 9): The DFT band-gap problem. YouTube.[Link]

  • Computational Studies on Diverse Characterizations of Molecular Descriptors for Graphyne Nanoribbon Structures. MDPI.[Link]

  • Study of Electronic Structure, Thermal Conductivity, Elastic and Optical Properties of α, β, γ-Graphyne. MDPI.[Link]

  • Density functional theory calculations for the band gap and formation energy of Pr4−xCaxSi12O3+xN18−x; a highly disordered compound with low symmetry and a large cell size. RSC Publishing.[Link]

  • Computing the band structure and energy gap of penta-graphene by using DFT and G0W0 approximations. arXiv.[Link]

  • Ab initio and density functional studies of polythiophene energy band gap. ResearchGate.[Link]

  • Gaussian Tutorial-2|DFT Calculations of Nanoclusters. YouTube.[Link]

  • A comparative computational study of the electronic properties of planar and buckled silicene. arXiv.[Link]

  • Electronic Properties of Graphene Nano-Parallelograms: A Thermally Assisted Occupation DFT Computational Study. PubMed Central.[Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 1-Bromo-4,6-nonadecadiyne

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-Bromo-4,6-nonadecadiyne (CAS RN: 376591-04-7), a halogenated organic compound. The procedures outlined herein are grounded in regulatory compliance and best practices to ensure the safety of personnel and the protection of our environment. The causality behind each step is explained to foster a deeper understanding of safe laboratory operations.

Part 1: Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and associated hazards is essential. 1-Bromo-4,6-nonadecadiyne is a long-chain alkyne containing a bromine atom. This structure informs our disposal strategy.

  • Halogenated Organic Compound: The presence of bromine classifies this substance as a halogenated organic waste. These compounds are often subject to stringent disposal regulations because their improper incineration can lead to the formation of hazardous byproducts like hydrogen bromide gas.[1] Therefore, they must be segregated from non-halogenated waste streams.

  • Diyne Functionality: The two alkyne (triple bond) groups suggest potential reactivity. Alkynes can undergo various reactions, and while this specific molecule's reactivity profile is not extensively documented in readily available literature, prudence dictates treating it as a potentially reactive chemical, avoiding contact with strong oxidizing agents, strong bases, or conditions that could induce polymerization.[2][3]

  • Physical State: It is typically a colorless to light yellow or orange liquid, which influences handling and spill control measures.[4]

The primary directive from safety data sheets (SDS) for this compound and similar halogenated organics is clear: disposal must occur at a licensed chemical destruction facility.[1][5] Under no circumstances should this chemical be discharged into sewer systems or disposed of in regular trash .[5][6]

Table 1: Key Data for 1-Bromo-4,6-nonadecadiyne Disposal
ParameterInformationRationale & Citation
Chemical Name 1-Bromo-4,6-nonadecadiyneFull chemical name required for proper waste labeling.[7]
CAS Number 376591-04-7Unique identifier for waste tracking and hazard identification.[4]
Waste Category Hazardous Waste: Halogenated Organic LiquidClassification is based on the bromine content and dictates segregation and disposal route.
Primary Hazards Assumed Skin/Eye Irritant, Environmental HazardBased on data for analogous brominated compounds.[8] Requires use of appropriate PPE.
Prohibited Disposal Sewer/Drain, Regular TrashPrevents environmental contamination and non-compliance with regulations.[5][6]
Required Disposal Controlled incineration via a licensed waste disposal plant.Ensures complete destruction and scrubbing of hazardous flue gases like HBr.[5]

Part 2: On-Site Waste Management Protocol

Proper disposal begins the moment the chemical is deemed waste. The following steps detail the on-site accumulation and handling procedures, which are governed by regulations from agencies like the EPA.[9][10]

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation (e.g., a specific fume hood or a marked section of a lab bench).[7][9] This area serves as the sole short-term holding spot for the hazardous waste container.

  • Rationale: Designating an SAA prevents the haphazard storage of hazardous waste, minimizes the risk of spills, and ensures compliance with storage limits (typically up to 55 gallons of hazardous waste).[10][11]

Step 2: Select and Prepare the Waste Container

Use a chemically compatible container, typically a glass bottle or a high-density polyethylene (HDPE) carboy, with a secure, leak-proof screw cap.[7] The container must be clean and in good condition. Never use foodstuff containers for hazardous waste.[7]

  • Rationale: Chemical compatibility prevents the degradation of the container, which could lead to leaks. A secure cap is mandatory to prevent the release of vapors and spills.[10]

Step 3: Affix a Hazardous Waste Label

The moment the first drop of waste enters the container, it must be labeled. The label must be fully completed and legible.

Essential Label Information: [7][9]

  • The words "Hazardous Waste" .

  • The full chemical name(s) of the contents (e.g., "1-Bromo-4,6-nonadecadiyne in Methylene Chloride"). Abbreviations or formulas are not acceptable.

  • The hazard(s) associated with the waste (e.g., "Irritant, Halogenated Organic").

  • The Accumulation Start Date (the date the first waste is added).

  • Rationale: Proper labeling is a critical regulatory requirement that communicates the container's contents and hazards to all laboratory personnel and waste handlers, preventing accidental mixing of incompatible chemicals and ensuring safe handling.

Step 4: Segregate the Waste Stream

Collect 1-Bromo-4,6-nonadecadiyne waste in a container dedicated to halogenated organic solvents . Do not mix it with non-halogenated waste (e.g., acetone, hexanes) or aqueous waste.

  • Rationale: Halogenated and non-halogenated wastes are incinerated under different conditions and at different costs. Mixing them complicates the disposal process and significantly increases disposal costs. Mixing with incompatible chemicals, such as strong oxidizers, could trigger a violent reaction.[7]

Part 3: Disposal Workflow and Decontamination

The following workflow outlines the lifecycle of the chemical waste from generation to final disposal.

Disposal Workflow Diagram

G start Waste Generated (Pure or in solution) container Select Appropriate Container (e.g., Glass Bottle) start->container label Affix 'Hazardous Waste' Label & Record Start Date container->label collect Collect Waste in SAA (Segregate as Halogenated) label->collect full Is Container Full or Stored for >1 Year? collect->full full->collect No date_full Mark 'Date Full' on Label Move to Main Storage Area full->date_full Yes pickup Arrange Pickup by Environmental Health & Safety (EHS) date_full->pickup final Final Disposal via Licensed Vendor (Controlled Incineration) pickup->final

Caption: Decision workflow for managing 1-Bromo-4,6-nonadecadiyne waste.

Step-by-Step Decontamination Protocol

Any laboratory equipment (glassware, syringes, stir bars) that has come into contact with 1-Bromo-4,6-nonadecadiyne must be properly decontaminated before reuse or disposal.

  • Initial Rinse: Perform an initial rinse with a suitable organic solvent (e.g., acetone) to remove the bulk of the chemical residue. This initial rinsate is considered hazardous and must be collected in your halogenated organic waste container .[11]

  • Detergent Wash: Wash the equipment thoroughly with a laboratory detergent and hot water.[12] Use a brush to scrub all surfaces.

  • Water Rinse: Rinse the equipment multiple times with tap water, followed by a final rinse with deionized water.[12]

  • Drying: Allow the equipment to air dry completely or dry it in an oven.[12]

  • Rationale: A multi-step cleaning process ensures that trace chemical residues are removed, preventing cross-contamination of future experiments and ensuring that empty containers are safe for disposal as regular trash (after labels are defaced).[11] Collecting the initial solvent rinse is crucial to minimize the release of hazardous material into the environment.

Part 4: Spill Management

In the event of a spill, immediate and correct action is necessary to mitigate hazards.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Protect Yourself: Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Contain & Absorb: For small spills, cover the liquid with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.

  • Collect Waste: Carefully scoop the absorbent material and place it into a suitable container.

  • Dispose as Hazardous Waste: Seal the container, label it as "Hazardous Waste: Spill Debris containing 1-Bromo-4,6-nonadecadiyne," and manage it through the same disposal pathway described above. All materials used for cleanup are considered hazardous waste.[11]

By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of 1-Bromo-4,6-nonadecadiyne safely, ensuring compliance with regulations and upholding a commitment to environmental responsibility.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Field Equipment Cleaning and Decontamination. U.S. Environmental Protection Agency (EPA). [Link]

  • Alkyne Halogenation. Master Organic Chemistry. [Link]

  • Preparation of Alkynes by Elimination Reactions. Chemistry LibreTexts. [Link]

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.